molecular formula C32H37N5O10 B2733023 MC-Val-Ala-PAB-PNP

MC-Val-Ala-PAB-PNP

Cat. No.: B2733023
M. Wt: 651.7 g/mol
InChI Key: QXMLUPPUFBNKRY-LGGPFLRQSA-N
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Description

MC-Val-Ala-PAB-PNP is a useful research compound. Its molecular formula is C32H37N5O10 and its molecular weight is 651.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O10/c1-20(2)29(35-26(38)7-5-4-6-18-36-27(39)16-17-28(36)40)31(42)33-21(3)30(41)34-23-10-8-22(9-11-23)19-46-32(43)47-25-14-12-24(13-15-25)37(44)45/h8-17,20-21,29H,4-7,18-19H2,1-3H3,(H,33,42)(H,34,41)(H,35,38)/t21-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMLUPPUFBNKRY-LGGPFLRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to MC-Val-Ala-PAB-PNP for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MC-Val-Ala-PAB-PNP

This compound, with the full chemical name [4-[[(2S)-2-[[(2S)-2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate, is a highly specialized chemical entity known as a cleavable linker, integral to the design of modern Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, aiming to maximize efficacy while minimizing systemic toxicity.[2] The linker component is critical, as it must remain stable in systemic circulation and then efficiently release the cytotoxic payload within the target cancer cell.[3]

This compound is a protease-cleavable linker designed for selective release of a conjugated payload in the lysosomal compartment of tumor cells.[1] This is achieved through the incorporation of a dipeptide sequence, Valine-Alanine (Val-Ala), which is a substrate for lysosomal proteases like cathepsin B, an enzyme often overexpressed in various tumor types.[3]

Core Components and Their Functions

The this compound linker is a modular construct, with each component serving a distinct purpose:

  • MC (Maleimidocaproyl): This group contains a maleimide moiety, which is a thiol-reactive functional group. It allows for the covalent attachment of the linker to the antibody via reaction with sulfhydryl groups, typically on cysteine residues. These cysteines can be engineered into the antibody or generated by reducing native interchain disulfide bonds.

  • Val-Ala (Valine-Alanine): This dipeptide is the enzyme-cleavable trigger. It is specifically recognized and cleaved by lysosomal proteases, most notably cathepsin B. This enzymatic cleavage is the primary mechanism for payload release within the target cell.

  • PAB (p-Aminobenzyl): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This process ensures the efficient and traceless release of the unmodified, active form of the cytotoxic drug.

  • PNP (p-Nitrophenyl): The p-nitrophenyl carbonate group is a highly activated leaving group. It facilitates the conjugation of the cytotoxic payload (which typically has a nucleophilic handle like an amine or hydroxyl group) to the linker system before the linker is attached to the antibody.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1639939-40-4
Chemical Formula C₃₂H₃₇N₅O₁₀
Molecular Weight 651.66 g/mol
Appearance White to yellow solid
Purity Typically >95%
Solubility Soluble in DMSO (e.g., up to 50 mg/mL), DMF
Storage Conditions -20°C, protected from light and moisture

Data compiled from multiple sources.

Mechanism of Action in an ADC Context

The functionality of an ADC utilizing the this compound linker follows a multi-step, targeted process.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Cathepsin B Cleavage & PAB Self-Immolation MT Microtubule Disruption Payload->MT 5. Target Engagement Apoptosis G2/M Arrest & Apoptosis MT->Apoptosis 6. Induction of Cell Death ADC_Conjugation_Workflow mAb 1. Monoclonal Antibody (mAb) Reduction 2. Partial Reduction (e.g., TCEP, 37°C, 1-2h) mAb->Reduction Reduced_mAb 3. Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation 4. Conjugation Reaction (pH 7.2-7.5, RT, 1-2h) Reduced_mAb->Conjugation DrugLinker MC-Val-Ala-PAB-MMAE (in DMSO) DrugLinker->Conjugation Crude_ADC 5. Crude ADC Mixture (DAR 0, 2, 4, 6, 8) Conjugation->Crude_ADC Purification 6. Purification (SEC or HIC) Crude_ADC->Purification Pure_ADC 7. Purified ADC Purification->Pure_ADC Characterization 8. Characterization (HIC, SEC, MS) Pure_ADC->Characterization Apoptosis_Pathway MMAE Released MMAE Tubulin α/β-Tubulin Dimers MMAE->Tubulin Binds MT_Polymerization Microtubule Polymerization Tubulin->MT_Polymerization Inhibits Spindle Mitotic Spindle Disruption MT_Polymerization->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Bak_Activation Bak/Bax Activation Bcl2_Phos->Bak_Activation Mito Mitochondrial Outer Membrane Permeabilization Bak_Activation->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

The Strategic Role of MC-Val-Ala-PAB-PNP in Advancing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The MC-Val-Ala-PAB-PNP linker is a critical component in the design of modern antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. This in-depth technical guide provides a comprehensive overview of its mechanism of action, key experimental protocols for its implementation and characterization, and comparative data to inform the strategic design of next-generation ADCs.

Core Principles of the this compound Linker

The this compound linker is a chemically sophisticated system designed for optimal stability in circulation and efficient, specific release of the cytotoxic drug within the target cell. Its multi-component structure is key to its function:

  • MC (Maleimidocaproyl): This group serves as the reactive handle for conjugation to the monoclonal antibody (mAb).[1] It specifically reacts with free thiol groups, typically on cysteine residues of the antibody, forming a stable covalent bond.[1]

  • Val-Ala (Valine-Alanine): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism.[1] It is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[2] The choice of Val-Ala over the more traditional Val-Cit linker can offer advantages in terms of reduced hydrophobicity, which may mitigate aggregation issues, especially with high drug-to-antibody ratios (DARs).

  • PAB (p-Aminobenzyl): The p-aminobenzyl group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety becomes electronically unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade ensures the clean and traceless release of the unmodified, active cytotoxic payload.

  • PNP (p-Nitrophenyl): The p-nitrophenyl group acts as a leaving group, facilitating the efficient conjugation of the linker to the cytotoxic drug, which typically contains a nucleophilic handle such as an amine or hydroxyl group.

Mechanism of Action: A Stepwise Journey to Cytotoxicity

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise sequence of events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_surface Cell Surface cluster_internalization Internalization cluster_lysosome Lysosome cluster_cytotoxicity Cytotoxicity ADC_circ ADC in Circulation (Stable) ADC_bound ADC Binds to Antigen ADC_circ->ADC_bound Targeting Antigen Tumor Antigen Antigen->ADC_bound Endosome Endosome Formation ADC_bound->Endosome Endocytosis Lysosome Lysosomal Fusion Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_release Payload Release Self_immolation->Payload_release Target_interaction Payload Interacts with Intracellular Target Payload_release->Target_interaction Apoptosis Apoptosis Target_interaction->Apoptosis

Mechanism of ADC Action

This sequence begins with the ADC circulating stably in the bloodstream. Upon reaching the tumor site, the antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic and enzyme-rich environment of the lysosome. Here, Cathepsin B and other lysosomal proteases cleave the Val-Ala dipeptide of the linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the rapid release of the active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then bind to its intracellular target, such as microtubules or DNA, inducing cell cycle arrest and apoptosis.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of linker can significantly impact the physicochemical properties, stability, and in vitro efficacy of an ADC. The following tables summarize key quantitative data comparing Val-Ala containing linkers with the more traditional Val-Cit linkers and other linker technologies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC50 (pmol/L)
Val-AlaMMAEHER2+92
Val-CitMMAEHER2+14.3
Sulfatase-cleavableMMAEHER2+61 and 111
β-Galactosidase-cleavableMMAEHER2+8.8
Non-cleavable-HER2+609

Table 2: Comparative Properties of Val-Ala and Val-Cit Linkers

PropertyVal-Ala LinkerVal-Cit LinkerImpact on ADC Development
Hydrophobicity Less hydrophobicMore hydrophobicThe lower hydrophobicity of Val-Ala can reduce the propensity for aggregation, particularly with hydrophobic payloads and high DARs.
Aggregation at High DAR Less prone to aggregationMore prone to aggregationVal-Ala linkers may allow for the production of ADCs with higher DARs (up to ~7.4) with limited aggregation (<10%), potentially leading to enhanced potency.
Plasma Stability (Human) StableStableBoth linkers exhibit high stability in human plasma, which is crucial for clinical translation.
In Vivo Efficacy Can show better performance in preclinical modelsEffective, but can be limited by instability in mouse modelsThe choice of linker can directly impact the outcome of in vivo studies and the translatability of preclinical data.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of ADCs utilizing the this compound linker.

Synthesis of an ADC with this compound Linker

This protocol outlines a general procedure for the conjugation of a cytotoxic drug to a monoclonal antibody using the this compound linker.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_purification Purification and Characterization mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation Linker This compound Linker_Payload Linker-Payload Conjugation Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (HIC, MS, etc.) Purification->Characterization Final_ADC Final ADC Product Characterization->Final_ADC

General ADC Synthesis Workflow

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound-Drug conjugate.

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Reaction Buffer (e.g., PBS with EDTA).

  • Purification system (e.g., Size Exclusion Chromatography (SEC)).

Procedure:

  • Antibody Reduction:

    • Add a calculated molar excess of the reducing agent (e.g., TCEP) to the antibody solution. The amount of reducing agent will determine the number of interchain disulfide bonds reduced and, consequently, the final DAR.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation:

    • Dissolve the this compound-drug conjugate in an organic solvent (e.g., DMSO).

    • Add the dissolved linker-drug to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted thiol groups on the antibody.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the ADC using a suitable method, such as SEC, to remove unreacted linker-drug and other small molecules.

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for storage.

Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a method to assess the susceptibility of the Val-Ala linker to cleavage by Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B.

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5.

  • Activation Buffer: Assay Buffer containing 2 mM DTT.

  • Fluorogenic peptide substrate (e.g., Ac-Val-Ala-AMC).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with Activation Buffer for 15-30 minutes at 37°C.

  • Reaction Setup:

    • Add the activated Cathepsin B solution to the wells of a 96-well plate.

    • Initiate the reaction by adding the fluorogenic peptide substrate to the wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation.

DAR_Determination_Workflow cluster_sample_prep Sample Preparation cluster_hic HIC Analysis cluster_data_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution (Decreasing Salt Concentration) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram HIC Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Workflow for DAR Determination by HIC

Materials:

  • HPLC or UHPLC system with a UV detector.

  • HIC column (e.g., Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • HIC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the diluted ADC sample.

    • Elute the ADC species using a gradient of decreasing salt concentration (increasing percentage of Mobile Phase B).

    • Monitor the elution profile by UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Conclusion

The this compound linker represents a highly refined and effective tool in the development of antibody-drug conjugates. Its design allows for a favorable balance of stability in circulation and specific, efficient payload release within the target tumor cell. The Val-Ala dipeptide offers potential advantages over the traditional Val-Cit linker, particularly in mitigating aggregation with hydrophobic payloads and enabling higher drug loading. A thorough understanding of its mechanism of action and the application of robust analytical and characterization protocols are paramount to harnessing its full potential in the creation of next-generation ADCs with improved therapeutic indices. The continued exploration and optimization of such linker technologies will undoubtedly play a pivotal role in the future of targeted cancer therapy.

References

An In-Depth Technical Guide to the MC-Val-Ala-PAB-PNP Cleavable Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of antibody-drug conjugates (ADCs) is paramount to achieving therapeutic success. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, dictates the ADC's stability, specificity, and efficacy. This technical guide provides a comprehensive examination of the MC-Val-Ala-PAB-PNP linker, a protease-cleavable system designed for controlled payload release in the tumor microenvironment.

Introduction to the this compound Linker

The this compound linker is a sophisticated construct engineered for targeted drug delivery. It is comprised of four key components, each with a distinct function:

  • MC (Maleimidocaproyl): This component provides a reactive maleimide group that forms a stable covalent bond with thiol groups present on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[1] This enzymatic cleavage is the primary mechanism for payload release.

  • PAB (p-Aminobenzyl Alcohol): This acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the unmodified, active payload.[2][3]

  • PNP (p-Nitrophenyl): The p-nitrophenyl group serves as a good leaving group, facilitating the conjugation of the linker to the cytotoxic payload, which typically possesses a nucleophilic functional group.[2]

The sequential action of these components ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and releases its potent payload only upon internalization into the target cancer cell and subsequent exposure to the lysosomal enzymatic machinery.

Cleavage Mechanism and Payload Release

The targeted release of the cytotoxic drug is orchestrated by a precise sequence of events that begins with the ADC binding to its target antigen on the cancer cell surface.

ADC ADC Internalization Lysosome Lysosomal Trafficking ADC->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage Elimination 1,6-Elimination of PAB Spacer Cleavage->Elimination Release Active Payload Release Elimination->Release

ADC Internalization and Payload Release Pathway

Upon internalization, the ADC is trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the alanine and the p-aminobenzyl alcohol of the PAB spacer. This enzymatic cleavage triggers the spontaneous 1,6-elimination of the PAB spacer, which results in the release of the unmodified cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.

Quantitative Data and Comparative Analysis

The performance of an ADC linker is critically dependent on its stability in plasma and its susceptibility to cleavage at the target site. The Val-Ala dipeptide offers distinct advantages over the more commonly used Val-Cit linker, primarily in terms of hydrophobicity and plasma stability.[4]

ParameterMC-Val-Ala-PAB LinkerMC-Val-Cit-PAB LinkerKey InsightsReference
Cathepsin B Cleavage Rate SlowerFaster (approx. 2x)Val-Cit allows for more rapid payload release, which may be advantageous in certain contexts.
Plasma Stability (Human) HighHighBoth linkers exhibit excellent stability in human plasma, which is crucial for clinical applications.
Plasma Stability (Mouse) More StableLess StableThe Val-Ala linker shows improved stability in mouse plasma, making it a more reliable choice for preclinical in vivo studies.
Hydrophobicity LowerHigherThe lower hydrophobicity of the Val-Ala linker reduces the likelihood of ADC aggregation, allowing for higher drug-to-antibody ratios (DARs).
Aggregation at High DARs Less ProneMore ProneADCs with Val-Ala linkers show less aggregation, even at DARs of approximately 7.

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound linker is a multi-step process that involves the sequential coupling of its constituent parts.

Val_Ala 1. Synthesis of Fmoc-Val-Ala-OH PAB_Coupling 2. Coupling with p-Aminobenzyl Alcohol Val_Ala->PAB_Coupling Fmoc_Deprotection 3. Fmoc Deprotection PAB_Coupling->Fmoc_Deprotection MC_Coupling 4. Coupling with Maleimidocaproic Acid Fmoc_Deprotection->MC_Coupling PNP_Activation 5. Activation with p-Nitrophenyl Chloroformate MC_Coupling->PNP_Activation Final_Product This compound PNP_Activation->Final_Product

Synthetic Workflow for this compound

Materials:

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • p-Aminobenzyl alcohol

  • Maleimidocaproic acid

  • p-Nitrophenyl chloroformate

  • Coupling reagents (e.g., HATU, HOBt, EEDQ)

  • Bases (e.g., DIPEA, pyridine)

  • Solvents (e.g., DMF, DCM, methanol)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Synthesis of Fmoc-Val-Ala-OH:

    • Couple Fmoc-Val-OH and Fmoc-Ala-OH using standard peptide coupling methods.

  • Coupling with p-Aminobenzyl Alcohol:

    • Dissolve Fmoc-Val-Ala-OH in a suitable solvent (e.g., a mixture of DCM and methanol).

    • Add p-aminobenzyl alcohol and a coupling reagent (e.g., EEDQ).

    • Stir the reaction at room temperature until completion.

    • Purify the resulting Fmoc-Val-Ala-PAB-OH.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected intermediate in DMF.

    • Add a 20% solution of piperidine in DMF to remove the Fmoc protecting group.

    • Stir at room temperature and monitor the reaction by TLC.

  • Coupling with Maleimidocaproic Acid:

    • Couple the deprotected H2N-Val-Ala-PAB-OH with maleimidocaproic acid using a suitable coupling reagent.

  • Activation with p-Nitrophenyl Chloroformate:

    • Dissolve the MC-Val-Ala-PAB-OH in an anhydrous solvent (e.g., DCM).

    • Add pyridine and then p-nitrophenyl chloroformate.

    • Stir the reaction at room temperature to yield the final product, this compound.

Conjugation to an Antibody and Payload

The conjugation process involves the reaction of the linker with the payload, followed by the conjugation of the linker-payload construct to the antibody.

Procedure:

  • Reaction with Payload:

    • Dissolve the this compound linker and the amine-containing payload in an anhydrous solvent like DMF.

    • Add a base such as DIPEA and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the resulting MC-Val-Ala-PAB-Payload conjugate.

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like TCEP.

    • Buffer exchange the reduced antibody into a conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the MC-Val-Ala-PAB-Payload in a co-solvent such as DMSO.

    • Add the linker-payload solution to the reduced antibody solution.

    • Incubate to allow the maleimide group of the linker to react with the free thiol groups on the antibody.

  • Purification and Characterization:

    • Purify the resulting ADC using techniques such as size-exclusion chromatography to remove unreacted linker-payload.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and the extent of aggregation.

Cathepsin B Cleavage Assay

This assay is used to determine the rate of cleavage of the linker by Cathepsin B.

Materials:

  • Purified Cathepsin B

  • ADC with MC-Val-Ala-PAB-Payload

  • Assay buffer (e.g., sodium acetate buffer, pH 5.5)

  • DTT (to activate Cathepsin B)

  • LC-MS system for analysis

Procedure:

  • Enzyme Activation:

    • Pre-incubate Cathepsin B with DTT in the assay buffer.

  • Cleavage Reaction:

    • Add the ADC to the activated enzyme solution.

    • Incubate at 37°C.

  • Analysis:

    • At various time points, quench the reaction and analyze the samples by LC-MS to quantify the amount of released payload.

    • Determine the cleavage rate from the time course of payload release.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a balance of stability, controlled payload release, and favorable physicochemical properties. Its enhanced stability in preclinical models and its lower hydrophobicity make it a compelling alternative to traditional Val-Cit linkers, particularly for the development of ADCs with high drug-to-antibody ratios. A thorough understanding of its cleavage mechanism, coupled with robust experimental protocols for its synthesis and evaluation, is essential for harnessing its full therapeutic potential in the next generation of targeted cancer therapies.

References

The Precision Cut: A Technical Guide to Cathepsin B-Mediated Cleavage of the Valine-Alanine Dipeptide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Alanine (Val-Ala) dipeptide linker is a critical component in the design of advanced therapeutics, particularly antibody-drug conjugates (ADCs). Its selective cleavage by the lysosomal protease cathepsin B allows for the targeted release of cytotoxic payloads within tumor cells, minimizing systemic toxicity and enhancing therapeutic efficacy. This in-depth technical guide explores the core principles of cathepsin B-mediated cleavage of the Val-Ala linker, providing quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The Mechanism of Action: A Targeted Release Strategy

The Val-Ala linker's utility is rooted in its stability in the bloodstream and its susceptibility to enzymatic cleavage in the specific microenvironment of the lysosome.[1] Cathepsin B, a cysteine protease often overexpressed in tumor cells, recognizes and hydrolyzes the peptide bond between the alanine residue and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC).[2] This cleavage event initiates a cascade that leads to the release of the active drug payload.

The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway. The acidic pH of the lysosome provides an optimal environment for cathepsin B activity.[3] Once the Val-Ala linker is cleaved, the PABC spacer becomes unstable and spontaneously decomposes, releasing the unmodified cytotoxic drug to exert its therapeutic effect.[4]

Quantitative Analysis of Cleavage Kinetics

While the Val-Ala linker is known to be cleaved by cathepsin B, its cleavage rate is reportedly slower than that of the more commonly used Valine-Citrulline (Val-Cit) linker.[5] The following tables summarize key kinetic parameters for the cathepsin B-mediated cleavage of various dipeptide linkers. It is important to note that the provided data for Val-Ala is illustrative and may vary depending on the specific experimental conditions and the nature of the attached payload and fluorophore.

Table 1: Endpoint Assay Comparing Relative Cleavage of Different Peptide Linkers

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0
Data is hypothetical and for illustrative purposes only.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
Data is hypothetical and for illustrative purposes only.

Experimental Protocols for Assessing Cleavage

Accurate assessment of linker cleavage is paramount in ADC development. The following are detailed protocols for endpoint and kinetic fluorometric assays to determine the susceptibility of a Val-Ala linker to cathepsin B cleavage.

Protocol 1: Endpoint Assay for Screening Peptide Linkers

Objective: To qualitatively assess the cleavage of a Val-Ala-PABC-fluorophore conjugate by cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Peptide linker substrate (e.g., Val-Ala-PABC-fluorophore)

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 5 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the peptide linker substrate in DMSO.

    • Dilute the recombinant Cathepsin B in Activation Buffer to the desired concentration (e.g., 10-50 nM).

    • Prepare the final substrate solution by diluting the stock in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

  • Enzyme Activation:

    • Pre-incubate the diluted Cathepsin B in Activation Buffer for 15 minutes at room temperature to ensure full activation of the enzyme.

  • Assay Setup (per well):

    • Sample Wells: 50 µL of activated Cathepsin B solution + 50 µL of peptide linker substrate solution.

    • Negative Control Wells (No Enzyme): 50 µL of Activation Buffer + 50 µL of peptide linker substrate solution.

    • Blank Wells (No Substrate): 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the average fluorescence of all other wells.

    • Compare the fluorescence of the sample wells to the negative control wells to determine the extent of cleavage.

Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters (Km and kcat)

Objective: To determine the kinetic constants Km and kcat for the cleavage of a Val-Ala-PABC-fluorophore conjugate by cathepsin B.

Materials:

  • Same as Protocol 1.

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare a serial dilution of the peptide linker substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.

  • Assay Setup:

    • Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.

    • To initiate the reaction, add 50 µL of each concentration of the peptide linker substrate to the wells containing the enzyme.

    • Include blank wells with the highest substrate concentration and Activation Buffer but no enzyme.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of cleaved product using a standard curve of the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.

Visualizing the Process: Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the ADC intracellular trafficking pathway and the experimental workflow for a cathepsin B cleavage assay.

ADC_Trafficking_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Receptor Receptor Binding Antigen->Receptor Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage of Val-Ala Linker Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: ADC Intracellular Trafficking and Payload Release Pathway.

Cleavage_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_enzyme Prepare Activated Cathepsin B Solution setup_plate Add Enzyme and Substrate to 96-well Plate prep_enzyme->setup_plate prep_substrate Prepare Serial Dilutions of Val-Ala Substrate prep_substrate->setup_plate read_plate Measure Fluorescence Kinetics at 37°C setup_plate->read_plate calc_velocity Calculate Initial Reaction Velocities (V₀) read_plate->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and kcat fit_model->determine_params

Caption: Experimental Workflow for a Cathepsin B Kinetic Assay.

Conclusion

The Valine-Alanine dipeptide linker represents a valuable tool in the development of targeted therapies. Its efficient and selective cleavage by cathepsin B within the lysosomal compartment of cancer cells enables the controlled release of potent therapeutic agents. While its cleavage kinetics may differ from other dipeptide linkers, its favorable physicochemical properties, such as lower hydrophobicity which can reduce ADC aggregation, make it a compelling choice for certain drug-linker designs. The experimental protocols and workflows provided in this guide offer a robust framework for the evaluation and characterization of Val-Ala linkers, facilitating the rational design and optimization of next-generation antibody-drug conjugates.

References

The Core Function of the PAB Self-Immolative Spacer in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the conditional and efficient release of cytotoxic payloads within target cancer cells. Its elegant mechanism of action has been instrumental in the success of numerous clinically approved and investigational ADCs, contributing significantly to their therapeutic efficacy and safety profiles. This technical guide provides an in-depth exploration of the purpose, mechanism, and practical application of the PAB spacer in ADC development.

The Fundamental Role of the PAB Spacer: Controlled Payload Release

The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between the antibody and the potent cytotoxic drug, rendering the drug inactive while in circulation.[1] Its design facilitates a triggered, rapid, and irreversible decomposition—or "self-immolation"—only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[2] This controlled release is paramount for several reasons:

  • Preventing Premature Drug Release: The PAB linker, in conjunction with its trigger (often a cathepsin-cleavable dipeptide like valine-citrulline), is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), which minimizes off-target toxicity to healthy tissues.[3][4]

  • Ensuring Efficient Payload Delivery: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.[5]

  • Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.

The Mechanism of Self-Immolation: A 1,6-Elimination Cascade

The self-immolative process of the PAB spacer is a well-characterized 1,6-elimination reaction. This electronic cascade is initiated by the cleavage of a promoiety linked to the PAB spacer, often by lysosomal enzymes like cathepsin B within the target cancer cell.

The sequence of events is as follows:

  • Enzymatic Cleavage: Following endocytosis of the ADC into the target cancer cell, it is trafficked to the lysosome. There, proteases such as cathepsin B cleave a specific peptide bond in the linker, for instance, between the citrulline and the PAB moiety in a valine-citrulline linker.

  • Unmasking the Aniline Nitrogen: This cleavage unmasks the aniline nitrogen of the p-aminobenzyl group.

  • Initiation of 1,6-Elimination: The newly exposed amino group, being a strong electron-donating group, initiates a rapid and irreversible 1,6-elimination electronic cascade.

  • Fragmentation and Payload Release: This process results in the fragmentation of the spacer, leading to the formation of an azaquinone methide intermediate and the concomitant release of the unmodified cytotoxic drug. The highly reactive azaquinone methide is then quenched by water.

This "traceless" release of the payload is a key advantage of the PAB spacer, as any residual linker fragment attached to the drug could potentially reduce its potency.

PAB_Self_Immolation ADC Antibody-Drug Conjugate (in Lysosome) Cleavage Enzymatic Cleavage (e.g., Cathepsin B) ADC->Cleavage Cleavage of Peptide Linker Intermediate1 Unmasked Aniline Nitrogen Intermediate Cleavage->Intermediate1 Elimination 1,6-Elimination (Electronic Cascade) Intermediate1->Elimination Products Unmodified Cytotoxic Drug Azaquinone Methide (Quenched by Water) Elimination->Products

Caption: Mechanism of PAB self-immolation.

Quantitative Data on PAB Linker Performance

The stability and efficacy of ADCs are critically dependent on the linker design. The following tables summarize comparative data for ADCs featuring PAB-based linkers against other linker technologies.

Table 1: In Vivo Efficacy of Peptide-Cleavable Linker-Based ADCs in Xenograft Models

Linker TypeXenograft ModelDose RegimenOutcome
Val-Cit-PABBJAB1 x 1.5 mg/kgBetter activity than fractionated dose
Val-Cit-PABBJAB3 x 0.5 mg/kgLess effective than single dose
Val-Cit-PABBJAB1 x 3 mg/kgSimilar efficacy to fractionated dose
Val-Cit-PABBJAB3 x 1 mg/kgSustained efficacy for over 7 weeks
Val-Ala-PABVariousNot SpecifiedPotent anti-tumor activity

Table 2: Comparative Stability of Different Linker Chemistries

Linker TypeStability in Human PlasmaKey Features
Val-Cit-PAB (Enzymatic) High (over 100 times more stable than hydrazone) Cleaved by lysosomal proteases; defined release mechanism.
Hydrazone (Acid-labile)Low (t1/2 ≈ 2 days)Cleaved at lower pH; prone to premature release.
Disulfide (Reductive)VariableCleaved in the reducing intracellular environment.
Non-cleavable (e.g., SMCC)Very HighDrug released upon antibody degradation; may have reduced bystander effect.
Glucuronide-PAB (Enzymatic)HighCleaved by β-glucuronidase; shows minimal aggregation.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs containing PAB self-immolative spacers.

Synthesis of a Val-Cit-PAB-Payload Construct

This protocol outlines the general steps for synthesizing a drug-linker construct, for example, Fmoc-Val-Cit-PAB-MMAE.

Materials:

  • Rink amide resin

  • Fmoc-Cit-OH, Fmoc-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Piperidine

  • p-aminobenzyl alcohol (PAB-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • MMAE (Monomethyl auristatin E)

  • Pyridine

Procedure:

  • Resin Preparation: Swell Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling (Citrulline): Dissolve Fmoc-Cit-OH, HBTU, and HOBt in DMF. Add DIPEA and add the mixture to the resin. Agitate for 2 hours at room temperature.

  • Amino Acid Coupling (Valine): Repeat the deprotection and coupling steps with Fmoc-Val-OH.

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.

  • Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Payload Conjugation: Dissolve the cleaved Val-Cit-PAB-OH and MMAE in anhydrous DMF. Add HOBt and pyridine. Stir and monitor by HPLC.

  • Purification: Purify the crude Fmoc-Val-Cit-PAB-MMAE by semi-preparative HPLC and lyophilize.

  • Final Deprotection: Remove the final Fmoc group using piperidine in DMF to yield NH₂-Val-Cit-PAB-MMAE, followed by reverse-phase HPLC purification.

ADC_Synthesis_Workflow cluster_linker Drug-Linker Synthesis cluster_adc ADC Synthesis & Characterization Resin_Prep Resin Preparation Deprotection1 Fmoc Deprotection Resin_Prep->Deprotection1 Coupling_Cit Couple Fmoc-Cit-OH Deprotection1->Coupling_Cit Deprotection2 Fmoc Deprotection Coupling_Cit->Deprotection2 Coupling_Val Couple Fmoc-Val-OH Deprotection2->Coupling_Val Coupling_PAB Couple PAB-OH Coupling_Val->Coupling_PAB Cleavage Cleavage from Resin Coupling_PAB->Cleavage Payload_Conj Payload Conjugation Cleavage->Payload_Conj Purification1 Purification (HPLC) Payload_Conj->Purification1 Deprotection3 Final Fmoc Deprotection Purification1->Deprotection3 Purification2 Final Purification Deprotection3->Purification2 ADC_Conj Drug-Linker Conjugation to Antibody Purification2->ADC_Conj Antibody_Mod Antibody Modification (e.g., Azide Introduction) Antibody_Mod->ADC_Conj ADC_Purification ADC Purification (SEC) ADC_Conj->ADC_Purification ADC_Char ADC Characterization (DAR, Purity) ADC_Purification->ADC_Char

References

The Pivotal Role of the Maleimidocaproyl (MC) Group in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The maleimidocaproyl (MC) group is a cornerstone in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique chemical properties facilitate the stable and selective linkage of biomolecules, enabling the creation of highly specific and potent therapeutic agents. This technical guide provides an in-depth exploration of the MC group's function, the underlying chemistry of maleimide-thiol conjugation, quantitative performance data, and detailed experimental protocols.

Core Principles of Maleimide-Thiol Bioconjugation

The primary function of the maleimide group in bioconjugation is its highly efficient and selective reaction with sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2][3] This reaction, a Michael addition, forms a stable covalent thioether bond.[2][4]

The maleimidocaproyl (MC) linker consists of the maleimide reactive group attached to a six-carbon caproyl spacer. This spacer is crucial as it provides sufficient distance between the conjugated molecules, which can help to preserve the biological activity of the antibody and allow for efficient interaction of the payload with its target.

The reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a specific pH range. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This selectivity allows for site-specific modification of proteins at cysteine residues.

The Maleimide-Thiol Reaction: Mechanism and Kinetics

The conjugation of a maleimide to a thiol proceeds via a Michael addition mechanism. The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the double-bonded carbons of the maleimide ring. This leads to the formation of a stable succinimidyl thioether linkage.

dot

Mechanism of the Maleimide-Thiol Reaction.

The rate of this reaction is influenced by several factors, most notably pH. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Below this range, the thiol group is predominantly protonated and less nucleophilic, leading to a slower reaction rate. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with amines, such as the side chain of lysine residues, leading to a loss of selectivity.

Quantitative Performance Data

The stability of the resulting thioether bond is a critical factor in the efficacy and safety of bioconjugates. While generally stable, the succinimide ring can undergo hydrolysis, and the thioether linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.

Table 1: Stability of Maleimide-Thiol Conjugates
Conjugate TypeConditionHalf-life (t½)Reference(s)
N-alkyl maleimide conjugatepH 7.4, 37°C27 hours (post-conjugation hydrolysis)
N-aryl maleimide conjugatepH 7.4, 37°C1.5 hours (post-conjugation hydrolysis)
N-fluorophenyl maleimide conjugatepH 7.4, 37°C0.7 hours (post-conjugation hydrolysis)
"Self-hydrolysing" maleimide conjugatepH 7.4, 22°C~25 minutes (unconjugated hydrolysis)
N-ethylmaleimide-4-mercaptophenylacetic acidIn presence of glutathione, pH 7.4, 37°C20-80 hours (retro-Michael reaction)
N-ethylmaleimide-N-acetylcysteineIn presence of glutathione, pH 7.4, 37°C20-80 hours (retro-Michael reaction)
Ring-opened succinimide thioether-> 2 years
Table 2: Factors Influencing Maleimide-Thiol Conjugation
FactorOptimal Condition/EffectReference(s)
pH 6.5 - 7.5 for thiol selectivity. Reaction with amines increases above pH 7.5.
Temperature Higher temperatures can increase the rate of reaction but also the rate of hydrolysis and retro-Michael reaction.
Thiol pKa Thiols with a higher pKa tend to form more stable adducts.
Maleimide Substituents Electron-withdrawing groups on the maleimide nitrogen can increase the rate of hydrolysis of the succinimide ring, leading to a more stable, ring-opened product.
Buffer Composition Avoid amine and thiol-containing buffers (e.g., Tris, DTT, BME).

Role of the Maleimidocaproyl (MC) Group in Antibody-Drug Conjugates (ADCs)

The MC group is a widely used component in the linkers of ADCs. These biopharmaceuticals combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker, which incorporates the MC group, plays a critical role in the stability, efficacy, and safety of the ADC.

Linkers containing the MC group can be categorized as either non-cleavable or cleavable.

  • Non-cleavable MC Linkers: In this configuration, the MC group is part of a linker that is not designed to be cleaved in a specific biological environment. The release of the drug-linker-amino acid complex occurs after the ADC is internalized by the target cell and the antibody is degraded in the lysosome. This approach generally leads to higher plasma stability and a reduced "bystander effect," where the released drug kills neighboring antigen-negative cells.

  • Cleavable MC Linkers: Here, the MC group serves as the attachment point to the antibody, while the linker also contains a cleavable moiety, such as a peptide sequence sensitive to lysosomal proteases (e.g., valine-citrulline) or a pH-sensitive hydrazone. Upon internalization of the ADC, the linker is cleaved, releasing the potent, unmodified drug inside the target cell. This can lead to a potent bystander effect.

dot

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with MC Linker TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Antibody Degradation/ Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath 5. Cytotoxic Effect

ADC internalization and payload release pathway.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the synthesis of an ADC using a maleimidocaproyl-containing linker.

Antibody Reduction

This step is necessary to generate free sulfhydryl groups from the interchain disulfide bonds of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) solution

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate Buffered Saline (PBS) with EDTA (e.g., 1 mM) to prevent re-oxidation of thiols.

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Add a 10-100 fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.

  • Incubate the reaction mixture at 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for each antibody.

  • Remove the excess reducing agent using a desalting column equilibrated with degassed reaction buffer.

  • Determine the concentration of the reduced antibody and the number of free sulfhydryl groups per antibody using methods such as UV-Vis spectrophotometry (at 280 nm) and Ellman's reagent, respectively.

Conjugation of Maleimidocaproyl-Linker-Payload

Materials:

  • Reduced antibody from step 5.1

  • Maleimidocaproyl-linker-payload dissolved in an organic solvent (e.g., DMSO)

  • Reaction buffer (as above)

  • Quenching reagent (e.g., N-acetylcysteine or cysteine)

Procedure:

  • Prepare a stock solution of the maleimidocaproyl-linker-payload in DMSO.

  • Add the desired molar excess of the linker-payload solution to the reduced antibody solution while gently stirring. A typical starting molar ratio is 10-20 moles of linker-payload per mole of antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a 20-fold molar excess of the quenching reagent to react with any unreacted maleimide groups.

Purification and Characterization of the ADC

Materials:

  • Crude ADC solution from step 5.2

  • Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or protein A affinity chromatography)

  • Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, SDS-PAGE)

Procedure:

  • Purify the ADC from unreacted linker-payload and quenching reagent using an appropriate chromatography method.

  • Characterize the purified ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using UV-Vis spectrophotometry or mass spectrometry.

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC-HPLC.

    • Integrity: Analyze the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

    • Binding Affinity: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

dot

Experimental_Workflow start Start antibody_prep Antibody Preparation (1-10 mg/mL in PBS/EDTA) start->antibody_prep reduction Antibody Reduction (Add TCEP/DTT, 37°C, 30-90 min) antibody_prep->reduction desalting1 Desalting (Remove excess reducing agent) reduction->desalting1 characterization1 Characterization of Reduced Ab (Concentration, Free Thiols) desalting1->characterization1 conjugation Conjugation (Mix reduced Ab and linker-payload, RT for 1-2h or 4°C overnight) characterization1->conjugation linker_prep Linker-Payload Preparation (Dissolve in DMSO) linker_prep->conjugation quenching Quenching (Add N-acetylcysteine) conjugation->quenching purification Purification (SEC, HIC, or Protein A) quenching->purification characterization2 ADC Characterization (DAR, Purity, Aggregation, Binding) purification->characterization2 end End characterization2->end

Experimental workflow for ADC synthesis.

Conclusion

The maleimidocaproyl group is a vital tool in modern bioconjugation, offering a reliable and selective method for linking molecules to proteins. Its application in the development of antibody-drug conjugates has been instrumental in advancing the field of targeted cancer therapy. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is crucial for the successful design and synthesis of stable and effective bioconjugates. By carefully controlling the experimental conditions and employing robust purification and characterization methods, researchers can harness the power of the MC group to create innovative and life-saving therapeutics.

References

The Strategic Application of MC-Val-Ala-PAB-PNP in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality for delivering potent cytotoxic agents directly to tumor cells. The design of the linker component of an ADC is critical to its success, balancing stability in systemic circulation with efficient cleavage and payload release within the target cell. This technical guide provides an in-depth exploration of the MC-Val-Ala-PAB-PNP linker, a protease-cleavable system increasingly utilized in oncology research for its favorable physicochemical and biological properties.

Core Components and Mechanism of Action

The this compound linker is a multicomponent system designed for precise control over drug release. Each component serves a distinct function:

  • MC (Maleimidocaproyl): This group provides a stable conjugation point to the antibody. The maleimide moiety reacts specifically with free thiol groups, typically on cysteine residues of the antibody, forming a stable thioether bond.

  • Val-Ala (Valine-Alanine): This dipeptide sequence is the lynchpin of the linker's targeted cleavage. It is specifically recognized and cleaved by proteases, most notably cathepsin B, which is often overexpressed in the lysosomal compartments of cancer cells.

  • PAB (p-Aminobenzyl): This self-immolative spacer ensures the efficient and traceless release of the active drug following the cleavage of the Val-Ala dipeptide. Once the dipeptide is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, liberating the payload in its unmodified, active form.

  • PNP (p-Nitrophenyl): The p-nitrophenyl carbonate group serves as an activated leaving group, facilitating the efficient conjugation of the linker to an amine-containing cytotoxic payload.

The overall mechanism ensures that the ADC remains intact and inactive in the bloodstream. Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cathepsin B-mediated cleavage of the Val-Ala bond, initiating the self-immolation of the PAB spacer and the subsequent release of the cytotoxic payload, leading to targeted cell death.[1]

ADC Mechanism of Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action Intact ADC Antibody-MC-Val-Ala-PAB-Payload Binding ADC Binds to Antigen Intact ADC->Binding Target Antigen Tumor Cell Surface Antigen Target Antigen->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Ala Lysosome->Cleavage [Cathepsin B] Self-immolation PAB Self-immolation Cleavage->Self-immolation Payload Release Active Payload Released Self-immolation->Payload Release Cell Death Apoptosis/Cell Death Payload Release->Cell Death

Mechanism of action of an ADC with a MC-Val-Ala-PAB linker.

Advantages of the Val-Ala Dipeptide in Oncology Research

While the valine-citrulline (Val-Cit) dipeptide has been a mainstay in ADC development, the Val-Ala linker offers several distinct advantages that have led to its increased adoption:

  • Reduced Hydrophobicity: Val-Ala linkers are generally less hydrophobic than their Val-Cit counterparts. This property can significantly reduce the propensity for ADC aggregation, a common challenge during manufacturing and storage, especially with hydrophobic payloads.[2]

  • Higher Drug-to-Antibody Ratios (DAR): The lower hydrophobicity of Val-Ala linkers allows for the successful conjugation of a higher number of drug molecules per antibody without inducing significant aggregation. This can lead to more potent and homogeneously loaded ADCs.[2]

  • Improved Preclinical Modeling: Val-Cit linkers can exhibit instability in mouse plasma due to the activity of certain carboxylesterases. Val-Ala linkers have demonstrated greater stability in murine models, which can provide more reliable and translatable preclinical efficacy and safety data.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical studies of ADCs utilizing Val-Ala linkers.

Table 1: Characterization of a Cetuximab-MC-Val-Ala-PAB-SNS-032 ADC [1]

ParameterValue
AntibodyCetuximab
PayloadSNS-032 (CDK Inhibitor)
Average Drug-to-Antibody Ratio (DAR)4.4
ADC Binding Affinity (KD) to EGFR1.28 nmol/L
Cetuximab Binding Affinity (KD) to EGFR0.78 nmol/L
ADC Aggregation (by SEC)Negligible
Free Drug Percentage0.8%

Table 2: Comparative In Vitro Cytotoxicity of Anti-HER2 ADCs

Cell LineLinker-PayloadIC50 (ng/mL)
SK-BR-3 (HER2-positive)Val-Ala-MMAE15.8
SK-BR-3 (HER2-positive)Val-Cit-MMAE12.3
MDA-MB-468 (HER2-negative)Val-Ala-MMAE> 1000
MDA-MB-468 (HER2-negative)Val-Cit-MMAE> 1000

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs. The following protocols are representative of the key experiments involved in the development of an ADC utilizing the this compound linker.

Synthesis of the Drug-Linker Conjugate (Payload-Val-Ala-PAB-MC)

This protocol describes the synthesis of the drug-linker construct prior to conjugation with the antibody.

Drug-Linker Synthesis Workflow Start Start with Payload containing a primary amine Step1 Reaction with this compound Start->Step1 [DIPEA, DMF] Step2 Purification of Drug-Linker Conjugate Step1->Step2 [Reverse-Phase HPLC] End Characterization (LC-MS, NMR) Step2->End

Workflow for the synthesis of the drug-linker conjugate.

  • Materials:

    • Payload with a primary or secondary amine functional group.

    • This compound linker.

    • N,N-Diisopropylethylamine (DIPEA).

    • Anhydrous N,N-Dimethylformamide (DMF).

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • Procedure:

    • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add this compound (1.1 equivalents) to the solution.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and purify the drug-linker conjugate by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Antibody-Drug Conjugation

This protocol outlines the stochastic conjugation of the drug-linker to the antibody via partial reduction of interchain disulfide bonds.

ADC Conjugation Workflow Start Start with Monoclonal Antibody Step1 Partial Reduction of Antibody Start->Step1 [TCEP] Step2 Conjugation with Drug-Linker Step1->Step2 [Drug-Linker-MC] Step3 Purification of ADC Step2->Step3 [Size Exclusion Chromatography] End Characterization (HIC, SEC, SPR) Step3->End

Workflow for the conjugation of the drug-linker to the antibody.

  • Materials:

    • Monoclonal antibody in a suitable buffer (e.g., PBS).

    • Tris(2-carboxyethyl)phosphine (TCEP) solution.

    • Synthesized drug-linker conjugate.

    • Size exclusion chromatography (SEC) system.

  • Procedure:

    • To the antibody solution, add a calculated amount of TCEP to achieve the desired level of disulfide bond reduction. Incubate for 1-2 hours at 37°C.

    • Dissolve the drug-linker conjugate in a suitable organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature.

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer.

    • Concentrate the purified ADC and determine the protein concentration.

In Vitro Cell Viability Assay

This assay is used to determine the cytotoxic potency of the ADC.

  • Materials:

    • Target-positive and target-negative cancer cell lines.

    • Cell culture medium and supplements.

    • 96-well plates.

    • ADC, unconjugated antibody, and free payload.

    • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the development of next-generation antibody-drug conjugates. Its design, which leverages the advantages of the Val-Ala dipeptide, allows for the creation of ADCs with improved biophysical properties, including reduced aggregation and the potential for higher drug loading. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of this linker system in their pursuit of more effective and safer targeted cancer therapies. As the field of ADCs continues to advance, the rational design and application of linkers like this compound will be paramount to clinical success.

References

The Core of Targeted Drug Delivery: A Technical Guide to MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Maleimidocaproyl-Valine-Alanine-p-Aminobenzyl-p-Nitrophenyl Carbonate (MC-Val-Ala-PAB-PNP) linker, a critical component in the design of modern antibody-drug conjugates (ADCs). This guide delves into its mechanism of action, provides detailed experimental protocols, and presents key data to inform the rational design and development of next-generation targeted therapeutics.

Introduction to this compound: A Multi-Component Linker for Precision Targeting

The this compound linker is a sophisticated chemical entity engineered to provide stable drug conjugation in circulation and controlled, triggered release of a cytotoxic payload within the target cancer cell. Its multi-component design ensures a high therapeutic index by minimizing off-target toxicity.[1][2][3]

The linker is comprised of four key functional units:

  • Maleimidocaproyl (MC): This unit provides a reactive maleimide group that specifically and covalently attaches to thiol groups on the antibody, typically on cysteine residues. This ensures a stable connection between the targeting antibody and the linker-payload moiety.[2]

  • Valine-Alanine (Val-Ala): This dipeptide sequence serves as the cleavage site for lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[4] The cleavage of this linker is a critical step in the intracellular release of the cytotoxic payload.

  • p-Aminobenzyl Alcohol (PAB): This acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, fully active drug.

  • p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group that facilitates the efficient conjugation of the cytotoxic payload to the linker system during the synthesis of the drug-linker conjugate.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Active Cytotoxic Payload Lysosome->Payload Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces Synthesis_Workflow cluster_synthesis This compound Synthesis BocVal Boc-Valine BocValAlaPAB Boc-Val-Ala-PAB-OH BocVal->BocValAlaPAB Couple AlaPAB Alanine-PAB-OH AlaPAB->BocValAlaPAB ValAlaPAB H-Val-Ala-PAB-OH BocValAlaPAB->ValAlaPAB Deprotect MCValAlaPAB MC-Val-Ala-PAB-OH ValAlaPAB->MCValAlaPAB Couple with MC-OSu MCPNP This compound MCValAlaPAB->MCPNP Activate with PNP-chloroformate Cytotoxicity_Assay_Workflow cluster_assay In Vitro Cytotoxicity Assay Seed Seed cancer cells in 96-well plate Treat Treat cells with serial dilutions of ADC Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Solubilize Solubilize formazan crystals MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate

References

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Val-Ala-PAB-PNP to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the payload. The MC-Val-Ala-PAB-PNP linker is a sophisticated, enzyme-cleavable system widely utilized in ADC development. It comprises a maleimidocaproyl (MC) group for antibody conjugation, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for payload attachment.

This document provides detailed protocols for the conjugation of a cytotoxic payload to the this compound linker and the subsequent conjugation of the resulting drug-linker complex to a monoclonal antibody via cysteine-thiol chemistry.

Overall Experimental Workflow

The conjugation process is a multi-step procedure involving the initial activation of the payload, its attachment to the linker, reduction of the antibody's interchain disulfide bonds to expose free thiol groups, and finally, the conjugation of the drug-linker to the reduced antibody. The resulting ADC is then purified and characterized to ensure its quality and determine the drug-to-antibody ratio (DAR).

experimental_workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 ADC Conjugation & Purification cluster_3 ADC Characterization A Amine-containing Payload C Reaction: Payload Attachment A->C B This compound B->C D Purification of Drug-Linker C->D E MC-Val-Ala-PAB-Payload D->E J Conjugation Reaction: Maleimide-Thiol Chemistry E->J F Monoclonal Antibody (mAb) G Reduction with TCEP F->G H Purification of Reduced mAb G->H I Reduced mAb (-SH) H->I I->J K Purification of ADC (SEC) J->K L Final ADC K->L M Characterization: - HIC-HPLC (DAR) - SEC-HPLC (Purity) - LC-MS (Identity) L->M

Figure 1: Overall experimental workflow for ADC synthesis.

Experimental Protocols

Protocol 1: Synthesis of the MC-Val-Ala-PAB-Payload

This protocol describes the reaction of an amine-containing cytotoxic payload with the p-nitrophenyl (PNP) activated linker.

Materials:

  • This compound linker

  • Amine-containing cytotoxic payload

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (ACN) and water (H₂O) with 0.1% Trifluoroacetic acid (TFA) or formic acid

  • Lyophilizer

Procedure:

  • Dissolution of Reactants:

    • Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the this compound linker, add the solution of the amine-containing payload.

    • Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. Monitor the reaction progress by LC-MS or RP-HPLC.

  • Purification:

    • Upon completion, purify the crude reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA or formic acid.

    • Collect the fractions containing the desired product.

  • Lyophilization:

    • Lyophilize the pure fractions to obtain the final MC-Val-Ala-PAB-Payload conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the MC-Val-Ala-PAB linker minus the p-nitrophenol group, plus the mass of the payload.

ParameterRecommended Condition/ValueNotes
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants and prevents hydrolysis of the PNP ester.
Molar Ratio (Linker:Payload) 1.2 : 1.0A slight excess of the linker can help drive the reaction to completion.
Base DIPEA or NMM (2.0 - 3.0 equivalents)To neutralize any acidic byproducts and facilitate the reaction.
Temperature Room Temperature (20-25°C)Mild conditions are generally sufficient.
Reaction Time 2 - 18 hoursMonitor by LC-MS or HPLC for completion.
Purification Method Preparative RP-HPLC (C18)Provides high purity of the drug-linker conjugate.

Table 1: Reaction conditions for payload attachment to the this compound linker.

Protocol 2: Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4, containing 1 mM EDTA (Reduction Buffer)

  • Desalting columns (e.g., Sephadex G-25) or centrifugal filter units (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reduction Buffer (PBS, pH 7.4, with 1 mM EDTA) using a desalting column or centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.

  • TCEP Addition:

    • Prepare a fresh stock solution of TCEP in water.

    • Add TCEP to the antibody solution to a final molar excess of 2-5 fold over the antibody. The exact ratio may need to be optimized to achieve the desired number of free thiols.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Excess TCEP:

    • Immediately after incubation, remove the excess TCEP using a desalting column or by buffer exchange with centrifugal filter units. The exchange buffer should be a conjugation-compatible buffer, such as PBS at pH 7.2-7.5 with 1 mM EDTA. This step is critical to prevent the reduction of the maleimide group on the drug-linker in the subsequent step.

ParameterRecommended Condition/ValueNotes
Reducing Agent TCEPMore stable and less prone to oxidation compared to DTT.
Molar Excess of TCEP 2 - 5 fold over antibodyThis should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Buffer PBS, pH 7.4, with 1 mM EDTAEDTA chelates metal ions that can catalyze re-oxidation of thiols.
Temperature 37°CFacilitates efficient reduction.
Incubation Time 1 - 2 hoursShould be optimized based on the specific antibody and desired level of reduction.
TCEP Removal Desalting column or centrifugal filtrationEssential to prevent interference with the subsequent conjugation reaction.

Table 2: Conditions for antibody reduction.

Protocol 3: Conjugation of MC-Val-Ala-PAB-Payload to Reduced Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to the free thiol groups of the reduced antibody.

Materials:

  • Reduced antibody in conjugation buffer (from Protocol 2)

  • MC-Val-Ala-PAB-Payload (from Protocol 1)

  • Anhydrous DMSO

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5, with 1 mM EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Prepare Drug-Linker Solution:

    • Dissolve the MC-Val-Ala-PAB-Payload in a small amount of anhydrous DMSO to a high concentration (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Immediately after purification of the reduced antibody, add the drug-linker solution to the antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point.

    • The final concentration of the organic solvent (DMSO) should be kept low (ideally <10% v/v) to avoid antibody denaturation.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching the Reaction:

    • To cap any unreacted thiols on the antibody, add a quenching reagent such as N-acetylcysteine at a 2-fold molar excess over the initial maleimide concentration. Incubate for 20-30 minutes at room temperature.

ParameterRecommended Condition/ValueNotes
Molar Excess of Drug-Linker 5 - 10 fold over antibodyHigher excess can drive the reaction to completion but may increase aggregation.
Buffer pH 7.2 - 7.5Optimal for the maleimide-thiol reaction.
Solvent Concentration <10% DMSO (v/v)To maintain antibody stability.
Temperature Room Temperature or 4°CLower temperature for longer incubation may reduce aggregation.
Reaction Time 1 - 2 hours (RT) or overnight (4°C)Monitor for completion if possible.
Quenching Agent N-acetylcysteineTo cap unreacted thiols and prevent disulfide bond scrambling.

Table 3: Conditions for maleimide-thiol conjugation.

Purification and Characterization of the Antibody-Drug Conjugate

Protocol 4: ADC Purification by Size Exclusion Chromatography (SEC)

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of Purification Buffer.

  • Sample Loading and Elution:

    • Load the quenched ADC reaction mixture onto the equilibrated SEC column.

    • Elute the ADC with the Purification Buffer at the recommended flow rate for the column.

  • Fraction Collection:

    • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute. Unconjugated drug-linker and quenching agent will elute later.

  • Pooling and Concentration:

    • Pool the fractions containing the purified ADC.

    • If necessary, concentrate the ADC solution using centrifugal filter units.

ParameterTypical Value/ConditionExpected Outcome
ADC Recovery > 85%High recovery of the purified ADC.[1]
Purity (by SEC) > 95% monomerRemoval of aggregates and low molecular weight impurities.
Unconjugated Drug-Linker < 1%Efficient removal of excess drug-linker.[1]

Table 4: Typical outcomes of ADC purification by SEC.

Protocol 5: ADC Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.

Materials:

  • Purified ADC

  • HIC-HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Inject the sample onto the HIC column equilibrated with Mobile Phase A.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with unconjugated antibody (DAR=0) eluting first, followed by ADCs with increasing numbers of conjugated drugs (DAR=2, 4, 6, 8 for cysteine-based conjugation).

    • Calculate the area of each peak.

    • The average DAR is calculated as the weighted average of the peak areas: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Drug-to-Antibody Ratio (DAR) SpeciesTypical DistributionNotes
DAR 0 (Unconjugated) Variable, aim to minimizeRepresents unconjugated antibody.
DAR 2 Often a major speciesRepresents antibody with two drug molecules.
DAR 4 Often a major speciesRepresents antibody with four drug molecules.[2]
DAR 6 Minor speciesRepresents antibody with six drug molecules.
DAR 8 Minor speciesRepresents antibody with eight drug molecules.[2]
Average DAR Typically 3.5 - 4.0An optimal average DAR is crucial for efficacy and safety.[2]

Table 5: Illustrative data for DAR distribution determined by HIC.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the conjugation and characterization process.

logical_flow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_analysis Purification & Analysis Payload Payload (Amine-reactive) DrugLinker Drug-Linker (Maleimide-reactive) Payload->DrugLinker PNP Chemistry Linker This compound Linker->DrugLinker ADC Crude ADC DrugLinker->ADC Antibody Antibody ReducedAb Reduced Antibody (-SH) Antibody->ReducedAb TCEP Reduction ReducedAb->ADC Thiol-Maleimide Coupling PurifiedADC Purified ADC ADC->PurifiedADC SEC Purification Characterization DAR & Purity Analysis PurifiedADC->Characterization HIC & SEC

Figure 2: Logical flow of ADC preparation and analysis.

Conclusion

The successful conjugation of a cytotoxic payload to an antibody using the this compound linker system requires a carefully controlled, multi-step process. The protocols provided in these application notes offer a comprehensive guide for researchers in the field of ADC development. Optimization of reaction conditions, particularly the antibody reduction and drug-linker to antibody molar ratio, is crucial for achieving a desirable drug-to-antibody ratio and minimizing impurities. Thorough purification and characterization are essential to ensure the quality, efficacy, and safety of the final antibody-drug conjugate.

References

Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Cleavable MC-Val-Ala-PAB-PNP Linker System

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody. The DAR profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile, making its accurate determination essential during development and for quality control.[1][2][3]

This document provides detailed protocols for determining the DAR of ADCs constructed with a maleimidocaproyl-valine-alanine-p-aminobenzyl-p-nitrophenyl carbonate (MC-Val-Ala-PAB-PNP) linker. This enzymatically cleavable linker system is designed for stability in circulation and efficient release of the payload within the target tumor cell.[4][5] The Val-Ala dipeptide offers advantages such as improved hydrophilicity and stability compared to other dipeptide linkers like Val-Cit.

The primary analytical techniques covered in this note are:

  • UV/Vis Spectroscopy: A straightforward method for determining the average DAR.

  • Hydrophobic Interaction Chromatography (HIC): A high-resolution technique that separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for analyzing reduced ADCs to separate light and heavy chains, providing an orthogonal method for DAR calculation.

This compound Linker System and Mechanism of Payload Release

The this compound linker is a protease-cleavable linker designed to be stable in the bloodstream and release the cytotoxic drug upon internalization into target cells. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug following enzymatic cleavage of the Val-Ala dipeptide by lysosomal proteases such as Cathepsin B.

G cluster_0 ADC in Circulation (Stable) cluster_1 Internalization into Target Cell cluster_2 Payload Release ADC Antibody-S-MC-Val-Ala-PAB-Payload Endosome Endosome/Lysosome (Low pH, Proteases) ADC->Endosome Endocytosis Cleavage Cathepsin B Cleavage of Val-Ala Endosome->Cleavage Enzymatic Action SelfImmolation 1,6-Elimination of PAB spacer Cleavage->SelfImmolation Spontaneous Payload Free Payload (Active) SelfImmolation->Payload Release

Figure 1: Mechanism of payload release for a Val-Ala-PAB linker-based ADC.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate DAR determination. For chromatographic methods, the ADC sample should be diluted in the initial mobile phase (Mobile Phase A) to an appropriate concentration (typically 0.5-1.0 mg/mL). For UV/Vis spectroscopy, the concentration will depend on the extinction coefficients of the antibody and the drug. It is recommended to perform a buffer exchange into a suitable formulation buffer (e.g., PBS, pH 7.4) prior to analysis to remove any residual reactants from the conjugation process.

For RP-HPLC analysis of reduced ADCs, the sample needs to be treated with a reducing agent.

Protocol for ADC Reduction:

  • Prepare the ADC sample at a concentration of 1 mg/mL in a suitable buffer.

  • Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10-20 mM.

  • Incubate the mixture at 37°C for 30 minutes.

  • The reduced sample is now ready for injection onto the RP-HPLC system.

UV/Vis Spectroscopy for Average DAR Determination

This method is based on the Beer-Lambert law and requires that the drug has a distinct UV absorbance maximum separate from the antibody's absorbance at 280 nm.

Protocol:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients for the naked antibody at 280 nm (εAb,280) and the drug at its maximum absorbance wavelength (λmax) (εDrug,λmax). Also, determine the extinction coefficient of the drug at 280 nm (εDrug,280).

  • Measure ADC Absorbance: Record the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).

  • Calculate Concentrations:

    • The concentration of the drug ([Drug]) can be calculated directly from the absorbance at its λmax: [Drug] = Aλmax / εDrug,λmax

    • The concentration of the antibody ([Ab]) can be calculated by correcting the absorbance at 280 nm for the contribution of the drug: [Ab] = (A280 - (Aλmax * (εDrug,280 / εDrug,λmax))) / εAb,280

  • Calculate Average DAR: Average DAR = [Drug] / [Ab]

Table 1: Example Data for UV/Vis Spectroscopy DAR Calculation

ParameterValue
A2800.950
Aλmax (e.g., 250 nm)0.400
εAb,280210,000 M-1cm-1
εDrug,λmax20,000 M-1cm-1
εDrug,2804,000 M-1cm-1
Calculated [Ab] 4.14 x 10-6 M
Calculated [Drug] 2.00 x 10-5 M
Calculated Average DAR ~4.83
Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of each hydrophobic linker-drug molecule increases the overall hydrophobicity of the ADC, leading to stronger retention on the HIC column. This allows for the separation of species with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).

G cluster_0 HIC Workflow Sample ADC Sample HIC_Column HIC Column (e.g., Butyl-NPR) Sample->HIC_Column Inject Gradient High to Low Salt Gradient Detection UV Detector (280 nm) HIC_Column->Detection Gradient->HIC_Column Elution Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram Data_Analysis Data Analysis (Peak Integration) Chromatogram->Data_Analysis Result Weighted Average DAR Data_Analysis->Result

Figure 2: Experimental workflow for DAR determination by HIC.

Protocol:

  • Column: TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L, 2.5 µm, or equivalent.

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: Linear gradient from 0% to 100% B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV at 280 nm.

Data Analysis:

  • Integrate the peak areas for each resolved DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Areai * DARi) / 100

Table 2: Example HIC Data and Weighted Average DAR Calculation

DAR SpeciesRetention Time (min)% Peak Area
DAR06.55
DAR29.220
DAR411.850
DAR613.520
DAR815.15
Weighted Average DAR 4.1
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for ADC analysis, particularly after reduction of the interchain disulfide bonds. This separates the light chains (LC) and heavy chains (HC) and their drug-conjugated forms.

Protocol:

  • Sample Preparation: Reduce the ADC as described in section 3.1.

  • Column: A wide-pore C4 or C8 column is recommended (e.g., YMC-Triart Bio C4).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A shallow gradient from approximately 30% to 50% B over 20-30 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

  • Column Temperature: 70-80°C to improve peak shape.

  • Detection: UV at 280 nm.

Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain species (H1, H2, H3, etc.).

  • Calculate the weighted average DAR based on the relative peak areas of the light and heavy chain species. The formula will depend on the conjugation strategy (e.g., number of interchain disulfides reduced). For a typical IgG1 with four interchain disulfide bonds reduced, the formula is: Average DAR = 2 * (Σ Peak AreaLC_conjugated / Σ Peak AreaLC_total) + 2 * (Σ (Peak AreaHC_i * i) / Σ Peak AreaHC_total)

Table 3: Example RP-HPLC Data for a Reduced ADC

Chain SpeciesRetention Time (min)% Peak Area
L0 (unconjugated LC)10.25
L1 (one drug on LC)11.595
H0 (unconjugated HC)14.810
H1 (one drug on HC)16.140
H2 (two drugs on HC)17.345
H3 (three drugs on HC)18.55

Summary of Methods

The choice of analytical method for DAR determination depends on the specific requirements of the analysis.

Table 4: Comparison of DAR Determination Methods

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
UV/Vis Spectroscopy Absorbance based on Beer-Lambert LawAverage DARSimple, rapid, and does not require extensive instrumentation.Provides only the average DAR, not the distribution. Requires accurate extinction coefficients and is prone to interference from other absorbing species.
HIC Separation based on hydrophobicityAverage DAR and distribution of DAR speciesProvides high-resolution separation of intact ADC species under non-denaturing conditions.May not be compatible with mass spectrometry due to high salt concentrations.
RP-HPLC Separation based on hydrophobicityAverage DAR, distribution on light and heavy chainsOrthogonal to HIC, provides information on drug distribution between chains. Can be coupled with mass spectrometry.Typically requires denaturation and reduction of the ADC, losing information about the intact molecule.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. UV/Vis spectroscopy offers a quick estimation of the average DAR, while chromatographic techniques like HIC and RP-HPLC provide more detailed information regarding the distribution of drug species. For ADCs utilizing the this compound linker, a combination of these methods is recommended to gain a comprehensive understanding of this critical quality attribute, ensuring the development of safe and effective therapeutics.

References

Application Notes and Protocols: In Vitro Cleavage Assay for MC-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MC-Val-Ala-PAB-PNP linker is a critical component in the design of antibody-drug conjugates (ADCs), facilitating the targeted delivery of cytotoxic agents to tumor cells. This linker system is engineered for selective cleavage by intracellular enzymes, ensuring the release of the payload only after internalization into the target cell. The cleavage mechanism is a two-step process initiated by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[]

Cathepsin B specifically recognizes and cleaves the dipeptide bond between valine (Val) and alanine (Ala).[][2] This initial enzymatic cleavage triggers a self-immolative cascade of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the conjugated drug and p-nitrophenol (PNP). The release of the chromogenic p-nitrophenol allows for a convenient spectrophotometric readout to quantify the cleavage kinetics of the linker.

These application notes provide a detailed protocol for an in vitro cleavage assay of the this compound linker using Cathepsin B. The assay is designed to be a robust and reproducible method for characterizing the stability and cleavage susceptibility of ADCs or linker-payload constructs, which is a crucial step in the preclinical development of novel targeted therapies.

Cleavage Mechanism and Experimental Workflow

The enzymatic cleavage of the this compound linker and the subsequent release of p-nitrophenol can be monitored over time. The workflow involves the incubation of the linker with activated Cathepsin B and subsequent measurement of the absorbance of the released p-nitrophenol.

G cluster_0 Enzymatic Cleavage Pathway A This compound C Cleavage of Val-Ala Bond A->C Substrate B Cathepsin B B->C Enzyme D Unstable Intermediate C->D E Self-Immolation of PAB D->E F Released p-Nitrophenol (PNP) E->F G A Prepare Reagents (Assay Buffer, Activation Buffer, Substrate, Enzyme) B Activate Cathepsin B (Incubate with Activation Buffer) A->B C Prepare Reaction Plate (Substrate, Control, and Blank wells) A->C D Initiate Reaction (Add activated Cathepsin B to wells) B->D C->D E Incubate at 37°C D->E F Quench Reaction at Time Points (Add 1N NaOH) E->F G Measure Absorbance at 405 nm F->G H Data Analysis G->H G cluster_0 Linker Components cluster_1 Cleavage Products A MC (Maleimidocaproyl) B Val-Ala Dipeptide A->B Connects to Antibody C PAB (p-Aminobenzyl) B->C Enzymatic Cleavage Site E MC-Val-Ala B->E D PNP (p-Nitrophenol) C->D Self-Immolative Spacer F Released Drug C->F G Released PNP D->G

References

Application Notes and Protocols for MC-Val-Ala-PAB-PNP in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC-Val-Ala-PAB-PNP is a pivotal component in the field of targeted cancer therapy, serving as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules. The linker connecting these two moieties is a critical determinant of an ADC's therapeutic index, dictating its stability in circulation and the efficiency of payload release within the target cancer cells.

The this compound linker is a sophisticated system engineered for controlled, intracellular drug release. It comprises four key functional units:

  • MC (Maleimidocaproyl): This unit provides a reactive maleimide group for covalent conjugation to thiol groups, typically generated by the reduction of interchain disulfide bonds within a monoclonal antibody.

  • Val-Ala (Valine-Alanine): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.

  • PAB (p-Aminobenzyl): A self-immolative spacer that, following the enzymatic cleavage of the Val-Ala dipeptide, undergoes a 1,6-elimination reaction to ensure the efficient and traceless release of the active cytotoxic payload.

  • PNP (p-Nitrophenyl): This activated p-nitrophenoxy leaving group facilitates the conjugation of the linker to an amine-containing cytotoxic drug.

This document provides detailed experimental protocols for the use of this compound in the synthesis, purification, and characterization of ADCs, along with methods for evaluating their in vitro efficacy.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed using a Val-Ala linker and the cytotoxic payload Monomethyl Auristatin E (MMAE), a common partner for this linker type. These values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: In Vitro Cytotoxicity of a Val-Ala-MMAE ADC against HER2-Positive and HER2-Negative Cancer Cell Lines [1]

Cell LineHER2 ExpressionIC₅₀ (ng/mL)
SK-BR-3High15.6
NCI-N87High21.7
BT-474High28.9
SK-OV-3High35.4
MDA-MB-468Negative> 40,000
MCF-7Negative> 40,000

Table 2: In Vivo Anti-Tumor Efficacy of a Val-Ala-MMAE ADC in a HER2-Positive NCI-N87 Xenograft Mouse Model [1]

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Cures/Total Animals
Vehicle Control-00/6
Non-binding ADC5< 200/6
Val-Ala-MMAE ADC2.5> 953/6
Val-Ala-MMAE ADC51006/6

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Moiety (e.g., MC-Val-Ala-PAB-MMAE)

This protocol outlines the general steps for conjugating the this compound linker to a cytotoxic payload containing a primary or secondary amine, such as MMAE.

Materials:

  • This compound

  • Cytotoxic Payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the cytotoxic payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Reaction: Add DIPEA (3 equivalents) to the solution to act as a non-nucleophilic base, facilitating the reaction between the PNP-activated carbonate of the linker and the amine group of the payload.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired drug-linker conjugate and the consumption of starting materials.

  • Purification: Upon completion, purify the crude product by preparative reverse-phase HPLC (RP-HPLC).

  • Lyophilization: Lyophilize the fractions containing the pure drug-linker to obtain a solid powder.

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the prepared drug-linker to a monoclonal antibody via cysteine-thiol chemistry.

Materials:

  • Monoclonal Antibody (mAb) of interest

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate-Buffered Saline (PBS) with EDTA (e.g., 50 mM PBS, 5 mM EDTA, pH 7.4)

  • MC-Val-Ala-PAB-Payload (from Protocol 1)

  • Dimethyl Sulfoxide (DMSO)

  • N-acetylcysteine

  • Size Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 column)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in the PBS/EDTA buffer at a concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Drug-Linker Addition:

    • Dissolve the MC-Val-Ala-PAB-Payload in DMSO to create a concentrated stock solution.

    • Add the drug-linker stock solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Add an excess of N-acetylcysteine to quench any unreacted maleimide groups on the drug-linker.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable formulation buffer (e.g., PBS).

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the number of attached payloads.

  • The purified ADC is analyzed on a HIC column using a decreasing salt gradient.

  • The peak areas corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) are integrated.

  • The average DAR is calculated as the weighted average of the different species.

2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):

  • SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • The purified ADC is injected onto an SEC column under non-denaturing conditions.

  • The chromatogram is analyzed to determine the percentage of the main monomeric peak relative to high molecular weight species (aggregates) and low molecular weight species (fragments).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC in killing cancer cells.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium and add them to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using a suitable software.

Mandatory Visualizations

G cluster_synthesis ADC Synthesis Workflow mAb Monoclonal Antibody reduction Reduction (TCEP) mAb->reduction activated_mAb Reduced mAb (with free thiols) reduction->activated_mAb conjugation Conjugation activated_mAb->conjugation drug_linker MC-Val-Ala-PAB-Payload drug_linker->conjugation crude_ADC Crude ADC conjugation->crude_ADC purification Purification (SEC) crude_ADC->purification final_ADC Purified ADC purification->final_ADC

Caption: Workflow for ADC Synthesis and Purification.

G cluster_moa Mechanism of Action of a Val-Ala Linker-Based ADC ADC_circulating ADC in Circulation (Stable) binding Binding to Target Antigen on Cancer Cell ADC_circulating->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of Val-Ala Linker lysosome->cleavage release Self-Immolation of PAB & Payload Release cleavage->release payload_action Payload Binds Target (e.g., Tubulin) release->payload_action apoptosis Cell Cycle Arrest & Apoptosis payload_action->apoptosis

Caption: ADC Mechanism of Action.

G cluster_pathway Signaling Pathway of MMAE-Induced Apoptosis MMAE Released MMAE tubulin Tubulin Polymerization MMAE->tubulin inhibition microtubules Microtubule Dynamics tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest disruption leads to apoptosis_pathway Apoptotic Signaling Cascade (e.g., Bcl-2 family, Caspases) g2m_arrest->apoptosis_pathway triggers cell_death Apoptosis apoptosis_pathway->cell_death

Caption: MMAE-Induced Apoptosis Signaling Pathway.

References

Application Notes and Protocols for MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the solubility, storage, and application of MC-Val-Ala-PAB-PNP, a key reagent in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound (Maleimidocaproyl-Valine-Alanine-para-aminobenzyl-para-nitrophenyl carbonate) is a cleavable linker used in the synthesis of ADCs. It is designed to be stable in circulation and to release its cytotoxic payload upon internalization into target cells. The linker incorporates a maleimide group for conjugation to antibody thiol groups, a Valine-Alanine dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group for conjugation to a cytotoxic drug. The targeted release of the drug within cancer cells enhances the therapeutic window by minimizing systemic toxicity.

Product Information

Property Value
Full Name Maleimidocaproyl-Valine-Alanine-para-aminobenzyl-para-nitrophenyl carbonate
CAS Number 1639939-40-4
Molecular Formula C₃₂H₃₇N₅O₁₀
Molecular Weight 651.66 g/mol

Solubility and Storage Conditions

Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.

Solubility
Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mLSonication may be required to achieve complete dissolution.
Dimethylformamide (DMF)Soluble

Protocol for Preparing a Stock Solution (10 mM in DMSO):

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial, add approximately 153.4 µL of DMSO.

  • Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no undissolved particulates.

Storage Conditions
Form Temperature Conditions Duration
Powder -20°CProtect from light and moisture. Store under an inert atmosphere (e.g., nitrogen or argon).Up to 3 years
In Solvent (e.g., DMSO) -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.Up to 1 year
-20°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.Up to 1 month

Application: Synthesis of an Antibody-Drug Conjugate

The following protocol outlines the general steps for synthesizing an ADC using this compound. This process involves a two-step conjugation: first, the reaction of the linker with a cytotoxic drug, followed by the conjugation of the drug-linker construct to a monoclonal antibody.

Overall Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: ADC Conjugation MC_Val_Ala_PAB_PNP This compound Reaction1 Conjugation Reaction (DMF, DIPEA) MC_Val_Ala_PAB_PNP->Reaction1 Drug Amine-Containing Cytotoxic Drug (e.g., MMAE) Drug->Reaction1 Drug_Linker Drug-MC-Val-Ala-PAB Reaction1->Drug_Linker Purification1 Purification (RP-HPLC) Drug_Linker->Purification1 Purification1->Purified_Drug_Linker Reaction2 Conjugation Reaction (Maleimide-Thiol Coupling) Purified_Drug_Linker->Reaction2 Add to Reaction Antibody Monoclonal Antibody (mAb) Reduction Antibody Reduction (TCEP or DTT) Antibody->Reduction Reduced_Antibody Reduced mAb (with free thiols) Reduction->Reduced_Antibody Reduced_Antibody->Reaction2 Crude_ADC Crude ADC Reaction2->Crude_ADC Purification2 Purification (SEC and/or HIC) Crude_ADC->Purification2 Purified_ADC Purified ADC Purification2->Purified_ADC

Figure 1: General workflow for the synthesis of an Antibody-Drug Conjugate.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct

This protocol describes the reaction of this compound with an amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E, MMAE).

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Dissolve this compound (1.1 equivalents) and the amine-containing drug (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and protect it from light.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, purify the drug-linker construct by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker as a solid.

Protocol 2: Antibody Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in a suitable buffer.

  • Add a 2.5 to 4-fold molar excess of TCEP per mole of antibody. The exact ratio may need optimization to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4).

Protocol 3: Conjugation of Drug-Linker to Reduced Antibody

This protocol describes the maleimide-thiol coupling reaction to form the ADC.

Materials:

  • Reduced antibody from Protocol 2

  • Purified drug-linker construct from Protocol 1

  • Anhydrous DMSO

  • Cysteine solution (to quench the reaction)

Procedure:

  • Dissolve the purified drug-linker in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Add a slight molar excess (e.g., 1.2 to 1.5-fold over the TCEP used for reduction) of the drug-linker solution to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v).

  • Allow the conjugation reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quench the reaction by adding an excess of cysteine to cap any unreacted maleimide groups.

Protocol 4: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and methods for its characterization.

Materials:

  • Crude ADC from Protocol 3

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • SDS-PAGE apparatus

  • Mass spectrometer

Procedure:

  • Purification:

    • Size Exclusion Chromatography (SEC): Remove unreacted drug-linker, aggregates, and other small molecules.

    • Hydrophobic Interaction Chromatography (HIC): Separate ADC species with different Drug-to-Antibody Ratios (DARs).

  • Characterization:

    • SDS-PAGE: Analyze the purity and molecular weight of the ADC under reducing and non-reducing conditions.

    • HIC: Determine the DAR distribution.

    • Mass Spectrometry (MS): Confirm the identity and determine the precise mass of the ADC species.

Signaling Pathway: Mechanism of Action of a Cathepsin B-Cleavable ADC

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (MC-Val-Ala-PAB-Drug) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB contains Drug_Release Drug Release CathepsinB->Drug_Release 4. Cleavage of Val-Ala Linker Free_Drug Free Cytotoxic Drug Drug_Release->Free_Drug 5. Self-immolation of PAB spacer Cell_Death Apoptosis / Cell Death Free_Drug->Cell_Death 6. Induction of Cytotoxicity

Figure 2: Mechanism of action of an ADC with a Cathepsin B-cleavable linker.

Application Notes: Analytical Techniques for Characterizing MC-Val-Ala-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small molecules.[1][2] This combination allows for the selective delivery of a toxic payload to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy while minimizing systemic, off-target toxicity.[1][2]

An ADC is comprised of three main components: a monoclonal antibody, a chemical linker, and a cytotoxic payload.[3] The linker system, in particular, is critical to the ADC's stability in circulation and its ability to release the payload effectively within the target cell. The MC-Val-Ala-PAB-PNP linker-payload system represents a specific construct for cysteine-linked conjugation:

  • MC (Maleimidocaproyl): A maleimide-based linker that covalently attaches to the sulfhydryl groups of cysteine residues on the antibody.

  • Val-Ala (Valine-Alanine): A dipeptide substrate for the lysosomal enzyme Cathepsin B. This feature makes the linker cleavable upon internalization into the target cancer cell.

  • PAB (p-aminobenzyl): A self-immolative spacer that, upon cleavage of the Val-Ala peptide, spontaneously releases the attached payload.

  • PNP (p-nitrophenyl): While p-nitrophenol is a common leaving group used in synthesis, in the context of a final ADC product, this likely refers to a p-nitrophenyl-containing payload or a precursor molecule. For the purposes of these notes, the analytical techniques described are broadly applicable to ADCs with this type of cleavable linker system.

The inherent complexity and heterogeneity of ADCs, arising from variations in the number of conjugated drugs and the specific conjugation sites, present significant analytical challenges. Therefore, a comprehensive suite of analytical techniques is essential to ensure the quality, consistency, safety, and efficacy of the ADC product. This document provides detailed protocols for the key analytical methods used to characterize ADCs featuring the MC-Val-Ala-PAB linker system.

Overall Analytical Characterization Workflow

A multi-faceted analytical approach is required to fully characterize an ADC. The following diagram illustrates a typical workflow, integrating various techniques to assess critical quality attributes (CQAs) of the molecule.

ADC_Characterization_Workflow cluster_0 Primary Characterization cluster_1 In-Depth & Confirmatory Analysis DAR_Analysis DAR & Drug Load (HIC, RP-HPLC, MS) Intact_MS Intact Mass Confirmation (LC-MS) DAR_Analysis->Intact_MS Confirm DAR Aggregation Aggregation & Size Variants (SEC) Aggregation->Intact_MS Confirm Monomer Charge_Variants Charge Variants (IEX) Peptide_Map Conjugation Site ID (LC-MS/MS) Intact_MS->Peptide_Map Further Detail Free_Drug Free Drug Quantification (2D LC-MS) ADC_Sample ADC Bulk Drug Substance ADC_Sample->DAR_Analysis ADC_Sample->Aggregation ADC_Sample->Charge_Variants ADC_Sample->Free_Drug

Caption: Overall workflow for ADC analytical characterization.

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody. Hydrophobic Interaction Chromatography (HIC) is the gold standard for this measurement as it can separate ADC species based on the number of conjugated hydrophobic payloads. Reversed-Phase HPLC (RP-HPLC) provides an orthogonal method, often used on reduced and/or deglycosylated ADC subunits.

Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their hydrophobicity. Since the drug-linker is typically hydrophobic, ADCs with a higher drug load are more hydrophobic and bind more strongly to the HIC column. Elution is achieved by a decreasing salt gradient, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.).

HIC_Workflow Sample ADC Sample HPLC HPLC System Sample->HPLC Inject Column HIC Column (e.g., Butyl-NPR) Detector UV Detector (280 nm & Payload λmax) Column->Detector Elute with Decreasing Salt Gradient HPLC->Column Load in High Salt Data Chromatogram (Peak Integration) Detector->Data Calculation Calculate Average DAR Data->Calculation

Caption: Experimental workflow for HIC-based DAR analysis.

Experimental Protocol:

  • System Preparation: Use a biocompatible HPLC system, as high salt concentrations can be corrosive.

  • Mobile Phase A (Binding): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Mobile Phase B (Elution): 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Column: TSKgel Butyl-NPR (4.6 mm x 3.5 cm, 2.5 µm) or similar.

  • Column Temperature: 25°C.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the payload if applicable.

  • Gradient:

    • 0-3 min: 0% B

    • 3-15 min: 0-100% B (linear gradient)

    • 15-18 min: 100% B

    • 18-20 min: 0% B (re-equilibration)

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula:

    • Average DAR = Σ (% Peak Area of Species * DAR of Species) / Σ (% Peak Area of all Species)

Data Presentation:

DAR SpeciesRetention Time (min)Relative Peak Area (%)
DAR 05.28.5
DAR 28.125.4
DAR 49.845.1
DAR 611.018.3
DAR 812.12.7
Average DAR 3.9

Aggregation and Size Variant Analysis

Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments, which are critical quality attributes that can impact both efficacy and immunogenicity.

Protocol: Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic size. Larger molecules, such as aggregates, travel a shorter path through the porous stationary phase and elute first. The monomeric ADC elutes next, followed by any smaller fragments.

Experimental Protocol:

  • System: Bio-inert HPLC system.

  • Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8. (Note: For hydrophobic ADCs, adding 5-15% organic solvent like isopropanol may be needed to prevent secondary interactions with the column matrix).

  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent.

  • Column Temperature: 25°C.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute ADC to 1-5 mg/mL in the mobile phase.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas for high molecular weight species (HMW), the main monomer peak, and low molecular weight species (LMW). The results are reported as the relative percentage of the total integrated area.

Data Presentation:

SpeciesRetention Time (min)Relative Peak Area (%)Specification
High Molecular Weight (HMW)8.51.8≤ 5.0%
Monomer10.298.0≥ 95.0%
Low Molecular Weight (LMW)12.10.2≤ 1.0%

Intact and Subunit Mass Analysis

Mass spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC and its subunits, confirming the success of conjugation and providing an orthogonal measurement of the DAR. This is often done by liquid chromatography-mass spectrometry (LC-MS).

Protocol: Reversed-Phase LC-MS for Subunit Analysis

Principle: The ADC's inter-chain disulfide bonds are reduced, separating it into light chains (LC) and heavy chains (HC). These subunits are then separated by RP-HPLC and analyzed by a high-resolution mass spectrometer (e.g., Q-TOF). The resulting mass spectra are deconvoluted to determine the mass of each conjugated and unconjugated subunit.

Subunit_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis ADC ADC Sample Reduce Reduce with DTT (e.g., 10 mM, 37°C, 30 min) ADC->Reduce RP_Column RP-HPLC Column (e.g., C4) Reduce->RP_Column Inject & Separate (ACN/TFA Gradient) MS Q-TOF MS RP_Column->MS Ionize & Detect Decon Deconvolute Spectra MS->Decon

Caption: Workflow for ADC subunit mass analysis by LC-MS.

Experimental Protocol:

  • Sample Reduction:

    • Dilute ADC to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine-HCl).

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • LC System: UPLC/HPLC system.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C4 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Column Temperature: 80°C.

  • Gradient: 20-60% B over 15 minutes.

  • MS System: Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • MS Mode: Positive ion mode, m/z range 500-4000.

  • Data Analysis: Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the m/z spectrum into a zero-charge mass spectrum. Identify peaks corresponding to unconjugated LC, conjugated LC (LC+1 Drug), unconjugated HC, and conjugated HC species (HC+1, HC+2, HC+3 Drugs).

Data Presentation:

ChainSpeciesExpected Mass (Da)Observed Mass (Da)
Light ChainLC (unconjugated)23,51023,510.5
LC + 1 Drug-Linker24,75024,750.8
Heavy ChainHC (unconjugated)50,24050,240.1
HC + 1 Drug-Linker51,48051,480.3
HC + 2 Drug-Linkers52,72052,720.9
HC + 3 Drug-Linkers53,96053,961.2

Conjugation Site Analysis

Peptide mapping is the definitive technique for identifying the specific cysteine residues where the drug-linker is attached. This provides crucial information on the homogeneity and consistency of the conjugation process.

Protocol: Peptide Mapping by LC-MS/MS

Principle: The ADC is denatured, reduced, and alkylated (with an alkylating agent that does not react with the conjugated cysteines, like iodoacetamide), and then digested into smaller peptides by a protease like trypsin. The resulting peptide mixture is separated by RP-HPLC and analyzed by tandem mass spectrometry (MS/MS). Drug-conjugated peptides are identified by their unique mass and fragmentation patterns.

Experimental Protocol:

  • Denaturation, Reduction, Alkylation:

    • Denature the ADC (1 mg/mL) in 8 M Urea.

    • Reduce disulfide bonds with 10 mM DTT at 37°C for 60 min.

    • Alkylate free cysteines with 25 mM Iodoacetamide (IAM) in the dark at room temperature for 30 min.

  • Digestion:

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 12-18 hours.

  • LC System: Nano/Micro-flow UPLC system.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reversed-Phase Column (e.g., 1.0 mm x 150 mm, 1.7 µm).

  • Gradient: 2-40% B over 60 minutes.

  • MS System: Orbitrap or Q-TOF mass spectrometer capable of data-dependent acquisition (DDA).

  • Data Analysis: Use specialized software to compare the peptide map of the ADC to the unconjugated mAb. Search for peptides with mass shifts corresponding to the drug-linker adduct and confirm the sequence and conjugation site via MS/MS fragmentation data.

Data Presentation:

Peptide SequenceConjugation SiteObserved Mass (Da)Modification
TPEVTCVVVDVSHEDPEVKCys-220 (HC)3254.6+ MC-Val-Ala-PAB-Payload
DKYTTPPVLDSDGSFFLYSK-2289.1Unmodified
VSNKGLPAPIEK-1245.7Unmodified

Free Drug Analysis

Quantifying the level of residual, unconjugated drug-linker is a critical safety assessment, as free drug can cause systemic toxicity. This is a trace-level analysis that typically requires a highly sensitive method like 2D LC-MS.

Protocol: 2D-LC/MS for Free Drug Quantification

Principle: A two-dimensional liquid chromatography approach is used to remove the high concentration of protein (ADC) before analyzing the small molecule free drug. The first dimension is an SEC column that separates the large ADC from small molecules. The fraction containing the small molecules is then automatically transferred ("heart-cut") to a second dimension RP-HPLC column for separation and subsequent quantification by MS.

Experimental Protocol:

  • System: 2D-LC system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • First Dimension (1D - SEC):

    • Column: SEC column suitable for protein separation.

    • Mobile Phase: Ammonium Acetate buffer (e.g., 100 mM, pH 7.0).

    • Flow Rate: 0.5 mL/min.

  • Second Dimension (2D - RP-HPLC):

    • Column: C18 Reversed-Phase Column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient suitable for small molecule separation.

  • Heart-Cutting: The 1D elution is monitored, and the time window corresponding to the elution of small molecules is diverted to the 2D column.

  • MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

    • Monitor specific precursor-to-product ion transitions for the free drug-linker.

  • Quantification: Use a standard curve prepared by spiking known amounts of the free drug-linker into a blank matrix (e.g., formulation buffer).

Data Presentation:

SampleFree Drug Concentration (ng/mL)% of Total PayloadSpecification
ADC Batch 00115.20.08%≤ 0.5%
ADC Batch 00211.80.06%≤ 0.5%
ADC Batch 00321.50.11%≤ 0.5%

References

Application Notes and Protocols for Cell-Based Assays of ADCs with MC-Val-Ala-Paba-PNP Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability of the ADC in circulation and the efficiency of payload release at the target site. This document provides detailed application notes and protocols for the in vitro characterization of ADCs utilizing a Maleimidocaproyl-Valine-Alanine-para-aminobenzyl-para-nitrophenyl (MC-Val-Ala-PAB-PNP) linker.

The this compound linker is a protease-cleavable linker designed to be stable in the bloodstream and efficiently processed by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The Val-Ala dipeptide serves as the cleavage site for Cathepsin B. Upon cleavage, the PAB spacer undergoes self-immolation to release the active cytotoxic payload. This targeted release mechanism enhances the therapeutic window of the ADC by concentrating the cytotoxic agent at the tumor site and minimizing off-target toxicity.

These application notes will cover key cell-based assays essential for the preclinical evaluation of ADCs with this linker technology, including cytotoxicity, bystander effect, and internalization assays.

Key Cell-Based Assays

A comprehensive in vitro evaluation of an ADC with a this compound linker involves a suite of assays to determine its potency, specificity, and mechanism of action.

Cytotoxicity Assay

This assay is fundamental to determining the potency (typically as an IC50 value) of the ADC on antigen-positive target cells and assessing its specificity by comparing its activity on antigen-negative cells.

Bystander Effect Assay

This assay evaluates the ability of the released payload to diffuse from the target cell and kill neighboring antigen-negative cells. This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen.[1]

Internalization Assay

Internalization of the ADC is a prerequisite for the intracellular release of the payload from a protease-cleavable linker. This assay quantifies the rate and extent of ADC internalization into target cells.

Data Presentation

The following tables summarize representative quantitative data for ADCs with Val-Ala cleavable linkers. While specific data for the exact this compound linker is often proprietary, the presented data from a study on a HER2-targeting ADC with a Val-Ala-MMAE payload provides a relevant benchmark.[2]

Table 1: In Vitro Cytotoxicity of a HER2-Targeting Val-Ala-MMAE ADC [2]

Cell LineHER2 ExpressionADC IC50 (ng/mL)Naked Antibody IC50 (ng/mL)
SK-BR-3High5.8> 1000
NCI-N87High7.2> 1000
BT-474High6.5> 1000
MDA-MB-231Low> 1000> 1000
MCF-7Low> 1000> 1000

Table 2: Representative Internalization and Bystander Effect Data for Val-Ala Linker ADCs

ParameterAssayCell Line PairRepresentative Value
Internalization Rate (t1/2)Flow CytometrySK-BR-3 (Antigen-Positive)4-8 hours
Bystander Killing EfficiencyCo-culture AssaySK-BR-3 (Antigen-Positive) / MDA-MB-231 (Antigen-Negative)30-50% reduction in viability of antigen-negative cells

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT/XTT-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Unconjugated (naked) antibody

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free payload in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations. Include untreated wells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight in the dark.

    • For XTT: Add 50 µL of activated XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Bystander Effect Assay (Co-Culture Method)

Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.[1]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC with this compound linker

  • Control ADC (e.g., with a non-cleavable linker)

  • 96-well cell culture plates

  • Flow cytometer or high-content imaging system

  • Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

  • Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Include control wells with only antigen-negative cells. Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-cultures with serial dilutions of the test ADC and control ADC.

  • Incubation: Incubate the plates for 72-96 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells, stain with a viability dye, and analyze by flow cytometry. Distinguish the two cell populations based on the fluorescent protein expression and quantify the viability of each population.

    • High-Content Imaging: Stain the cells with a viability dye and image the plate. Quantify the number of viable fluorescently labeled antigen-negative cells.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the control wells.

Protocol 3: Internalization Assay (pH-Sensitive Dye-Based)

Objective: To quantify the rate of ADC internalization into target cells.

Materials:

  • Antigen-positive cell line

  • Complete cell culture medium

  • ADC labeled with a pH-sensitive dye (e.g., pHrodo)

  • Unlabeled ADC (for competition control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorimeter plate reader or high-content imaging system

Procedure:

  • ADC Labeling: Label the ADC with the pH-sensitive dye according to the manufacturer's protocol.

  • Cell Seeding: Seed antigen-positive cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled ADC. For a competition control, pre-incubate cells with an excess of unlabeled ADC for 30 minutes before adding the labeled ADC.

  • Time-Course Measurement: Measure the fluorescence intensity at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) at 37°C. As a negative control for internalization, incubate a set of wells at 4°C.

  • Data Analysis: Subtract the background fluorescence (from cells at 4°C). Plot the increase in fluorescence over time to determine the internalization kinetics. The time to reach 50% of the maximum signal can be reported as the t1/2 of internalization.

Mandatory Visualizations

ADC_Signaling_Pathway ADC Intracellular Processing and Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (MC-Val-Ala-PAB-Payload) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: ADC intracellular processing and payload-induced apoptosis.

Experimental_Workflow General Experimental Workflow for ADC Cell-Based Assays start Start seed_cells Seed Antigen-Positive and/or Antigen-Negative Cells in 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_reagents Prepare Serial Dilutions of ADC and Controls incubate_overnight->prepare_reagents add_treatment Add ADC/Controls to Cells prepare_reagents->add_treatment incubate_treatment Incubate for Defined Period (e.g., 72-96h) add_treatment->incubate_treatment add_reagent Add Viability/Detection Reagent incubate_treatment->add_reagent read_plate Measure Signal (Absorbance/Fluorescence) add_reagent->read_plate analyze_data Data Analysis (e.g., IC50 Calculation) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for in vitro ADC cell-based assays.

Bystander_Effect_Logic Logical Flow of the Bystander Effect Ag_pos Antigen-Positive Cell ADC_bind ADC Binds and Internalizes Ag_pos->ADC_bind Ag_neg Antigen-Negative Neighboring Cell Ag_neg_death Apoptosis of Antigen-Negative Cell Ag_neg->Ag_neg_death Payload_release Payload is Released Intracellularly ADC_bind->Payload_release Payload_efflux Payload Diffuses Out of the Cell Payload_release->Payload_efflux Ag_pos_death Apoptosis of Antigen-Positive Cell Payload_release->Ag_pos_death Payload_influx Payload Enters Neighboring Cell Payload_efflux->Payload_influx Payload_influx->Ag_neg

Caption: Mechanism of ADC-mediated bystander cell killing.

References

Application Notes and Protocols for MC-Val-Ala-PAB-PNP in Preclinical Antibody-Drug Conjugate (ADC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the MC-Val-Ala-PAB-PNP linker in the preclinical development of Antibody-Drug Conjugates (ADCs). This linker system offers a robust platform for the targeted delivery of cytotoxic payloads to cancer cells, leveraging enzymatic cleavage for specific drug release.

Introduction to this compound Linker

The this compound linker is a sophisticated, cleavable linker system designed for the development of ADCs. It comprises four key components, each with a distinct function:

  • MC (Maleimidocaproyl): This group provides a reactive maleimide moiety for the covalent conjugation of the linker to sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds.

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for the targeted release of the cytotoxic payload. The Val-Ala linker has been shown to offer advantages in terms of hydrophilicity and stability compared to the more traditional Val-Cit linker.

  • PAB (p-Aminobenzyl Alcohol): This acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.

  • PNP (p-Nitrophenyl Carbonate): This is an activated carbonate that serves as a leaving group, facilitating the conjugation of the linker to an amine-containing cytotoxic payload.

The sequential and specific nature of these components' functions ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and releases its potent payload only upon internalization into the target cancer cell.

Mechanism of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that ensures targeted cell killing.

MC-Val-Ala-PAB-PNP_Mechanism_of_Action Mechanism of Action of an this compound-based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment (Tumor Cell) ADC_Circulation 1. ADC Circulates in Bloodstream Target_Binding 2. ADC Binds to Tumor Cell Antigen ADC_Circulation->Target_Binding Internalization 3. ADC-Antigen Complex is Internalized (Endocytosis) Target_Binding->Internalization Lysosomal_Trafficking 4. Trafficking to Lysosome Internalization->Lysosomal_Trafficking Enzymatic_Cleavage 5. Cathepsin B Cleaves Val-Ala Linker Lysosomal_Trafficking->Enzymatic_Cleavage Self_Immolation 6. PAB Spacer Self-Immolates Enzymatic_Cleavage->Self_Immolation Drug_Release 7. Active Payload is Released Self_Immolation->Drug_Release Cell_Death 8. Payload Induces Apoptosis Drug_Release->Cell_Death

Mechanism of action for a cathepsin-cleavable ADC.

Data Presentation

The following tables present illustrative quantitative data based on preclinical studies of ADCs utilizing Val-Ala linkers. Actual results will vary depending on the specific antibody, payload, target antigen, and experimental conditions.

Table 1: Illustrative In Vitro Cytotoxicity of a Trastuzumab-MC-Val-Ala-PAB-MMAE ADC

Cell LineTarget AntigenTarget ExpressionIC50 (ng/mL)
SK-BR-3HER2High (+++)15.2
NCI-N87HER2High (+++)25.8
MDA-MB-231HER2Low (+)> 1000
MCF-7HER2Low (+)> 1000

Table 2: Illustrative In Vivo Efficacy in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-QW x 30
Trastuzumab10QW x 345
Trastuzumab-MC-Val-Ala-PAB-MMAE3QW x 385
Trastuzumab-MC-Val-Ala-PAB-MMAE10QW x 3>100 (Tumor Regression)

Table 3: Illustrative Plasma Stability of a Trastuzumab-MC-Val-Ala-PAB-MMAE ADC

SpeciesIncubation Time (days)Intact ADC Remaining (%)
Human Plasma198
395
790
Mouse Plasma192
385
775

Experimental Protocols

Detailed methodologies for key experiments in the preclinical evaluation of an ADC synthesized with this compound are provided below.

Protocol 1: ADC Synthesis and Characterization

This protocol describes the conjugation of the this compound linker to a cytotoxic payload and the subsequent conjugation to a monoclonal antibody.

ADC_Synthesis_Workflow Workflow for ADC Synthesis and Characterization Start Start Linker_Payload_Conj 1. Conjugate this compound to Amine-Containing Payload Start->Linker_Payload_Conj Purify_Linker_Payload 2. Purify Drug-Linker (RP-HPLC) Linker_Payload_Conj->Purify_Linker_Payload Reduce_Antibody 3. Partially Reduce Antibody (e.g., with TCEP) Purify_Linker_Payload->Reduce_Antibody Conjugate_ADC 4. Conjugate Drug-Linker to Reduced Antibody Reduce_Antibody->Conjugate_ADC Purify_ADC 5. Purify ADC (Size Exclusion Chromatography) Conjugate_ADC->Purify_ADC Characterize_ADC 6. Characterize ADC (HIC, SEC, MS) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Workflow for ADC synthesis and characterization.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Size exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

  • Mass spectrometer

Procedure:

  • Drug-Linker Conjugation:

    • Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

    • Stir the reaction at room temperature and monitor by LC-MS until completion (typically 2-4 hours).

    • Purify the drug-linker conjugate by preparative reverse-phase HPLC.

  • Antibody Reduction:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • ADC Conjugation:

    • Dissolve the purified drug-linker in DMF or another suitable organic solvent.

    • Add the drug-linker solution (typically 4-8 fold molar excess over the antibody) to the reduced antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification and Characterization:

    • Purify the ADC using a pre-packed SEC column to remove unconjugated drug-linker and other small molecules.

    • Determine the drug-to-antibody ratio (DAR) using HIC and/or mass spectrometry.

    • Assess the purity and aggregation of the final ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the potency of the ADC against antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the different ADC concentrations.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol evaluates the anti-tumor activity of the ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

  • Balance for body weight measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).

    • Administer the treatments intravenously (IV) via the tail vein according to the desired dosing schedule (e.g., once weekly for three weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as a measure of toxicity.

    • Observe the general health of the animals.

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

    • Plot tumor growth curves and body weight changes over time.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion

The this compound linker represents a valuable tool in the development of next-generation ADCs. Its favorable stability profile and efficient, specific cleavage mechanism contribute to a wider therapeutic window. The protocols and data presented here provide a foundation for researchers to effectively utilize this linker in their preclinical ADC studies, ultimately contributing to the development of more effective and safer cancer therapies.

Troubleshooting & Optimization

Technical Support Center: MC-Val-Ala-PAB-PNP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MC-Val-Ala-PAB-PNP conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of antibody-drug conjugates (ADCs) using this advanced linker system.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound linker is a chemically defined linker system used in the development of antibody-drug conjugates. It is comprised of several key components:

  • MC (Maleimidocaproyl): This group provides a reactive maleimide moiety that specifically conjugates to free thiol (sulfhydryl) groups on a monoclonal antibody, typically generated by the reduction of interchain disulfide bonds.

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as a cleavage site for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells. This enzymatic cleavage ensures targeted release of the cytotoxic payload within the cancer cell.

  • PAB (p-Aminobenzyl): This is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the active drug. This self-immolating feature is crucial for releasing the payload in its native, unmodified, and fully potent form.

  • PNP (p-Nitrophenyl): The p-nitrophenyl group is an excellent leaving group that facilitates the conjugation of the linker to an amine-containing cytotoxic payload, forming a stable carbamate bond.

Q2: What is the mechanism of drug release from an ADC synthesized with the this compound linker?

A2: The drug release mechanism is a multi-step, enzyme-triggered process designed for targeted payload delivery:

  • The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • The endosome containing the ADC fuses with a lysosome.

  • Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B cleaves the amide bond between the Valine and Alanine residues of the linker.

  • This cleavage event triggers the self-immolation of the p-aminobenzyl (PAB) spacer.

  • The PAB spacer undergoes a 1,6-elimination, leading to the release of the unmodified, active cytotoxic payload inside the target cell.

Q3: What are the key advantages of using the this compound linker?

A3: The key advantages include:

  • High Stability in Circulation: The linker is designed to be stable in the bloodstream, minimizing premature drug release and associated off-target toxicity.[1]

  • Targeted, Intracellular Drug Release: The enzymatic cleavage mechanism ensures that the payload is released primarily inside the target cancer cells, enhancing the therapeutic window.

  • Release of Unmodified Payload: The self-immolative PAB spacer ensures that the drug is released in its original, active form, maximizing its cytotoxic potential.

  • Versatility: The PNP-activated carbonate allows for the conjugation of a wide variety of amine-containing payloads.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency (Low DAR)

Q: We are observing a very low drug-to-antibody ratio (DAR) or no conjugation at all. What are the potential causes and how can we troubleshoot this?

A: Low conjugation efficiency is a common issue that can stem from several factors related to the antibody, the linker-payload, or the reaction conditions.

  • Problem: Inaccessible or Re-oxidized Antibody Thiols

    • Cause: The thiol groups on the antibody, generated by the reduction of disulfide bonds, may not be accessible for conjugation or may have re-formed disulfide bridges.

    • Solution:

      • Optimize Reduction: Ensure complete but controlled reduction of the antibody's disulfide bonds. The molar ratio of the reducing agent (e.g., TCEP) to the antibody is critical and may need to be optimized.[2] A common starting point is a 2-5 fold molar excess of TCEP over the antibody.

      • Prevent Re-oxidation: Perform the conjugation reaction immediately after the antibody reduction and purification steps. Work in degassed buffers and consider including a chelating agent like EDTA (1-2 mM) to prevent metal-catalyzed oxidation.[2]

      • Confirm Free Thiols: Use Ellman's reagent to quantify the number of free thiols per antibody after the reduction step to ensure the desired level of reduction has been achieved.

  • Problem: Hydrolyzed Maleimide Group

    • Cause: The maleimide group on the MC linker is susceptible to hydrolysis, especially at pH values above 7.5 and in aqueous solutions. A hydrolyzed maleimide is no longer reactive with thiols.[3]

    • Solution:

      • Control pH: Maintain the pH of the conjugation buffer between 6.5 and 7.5.[3] This pH range offers a good compromise between thiol reactivity and maleimide stability.

      • Fresh Reagents: Prepare the maleimide-activated linker-payload solution immediately before use. If storing the linker-payload, use a dry, biocompatible organic solvent like DMSO or DMF.

  • Problem: Suboptimal Reaction Conditions

    • Cause: The molar ratio of linker-payload to antibody, reaction time, or temperature may not be optimal.

    • Solution:

      • Increase Molar Excess: Increase the molar ratio of the linker-payload to the antibody. A starting point of a 5-10 fold molar excess is common, but this may need to be optimized.

      • Optimize Incubation Time and Temperature: Typical reaction times are 1-2 hours at room temperature or overnight at 4°C. Monitor the reaction progress over time to determine the optimal incubation period.

Issue 2: ADC Aggregation

Q: We are observing significant aggregation of our ADC during or after the conjugation reaction. What could be causing this and how can we prevent it?

A: ADC aggregation is often driven by an increase in hydrophobicity after the conjugation of the drug-linker.

  • Problem: Increased Hydrophobicity

    • Cause: The this compound linker and many cytotoxic payloads are hydrophobic. Their attachment to the antibody increases the overall hydrophobicity of the ADC, which can lead to aggregation, especially at higher DAR values.

    • Solution:

      • Control DAR: Aim for a lower, more homogeneous DAR. A DAR of 2 to 4 is often a good balance between efficacy and developability.

      • Optimize Buffer Conditions: Include excipients in the conjugation and formulation buffers that can help to reduce aggregation. Examples include non-ionic surfactants (e.g., polysorbate 20) or sugars (e.g., sucrose, trehalose).

      • Lower Reaction Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) can sometimes reduce the rate of aggregation.

      • Purification: Immediately after conjugation, purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.

Issue 3: Incomplete Payload Release

Q: We have evidence suggesting that our ADC is not releasing its payload effectively in vitro. What could be the reason?

A: Incomplete payload release is often linked to issues with the enzymatic cleavage of the linker.

  • Problem: Inefficient Enzymatic Cleavage

    • Cause: The Val-Ala dipeptide is a substrate for Cathepsin B, but the efficiency of cleavage can be influenced by the cellular environment and the specific cancer cell line being used.

    • Solution:

      • Confirm Cathepsin B Activity: Ensure that the cell line used in your in vitro assays expresses sufficient levels of active Cathepsin B. You can assess this through techniques like western blotting or activity assays.

      • Lysosomal Trafficking: Confirm that your ADC is being efficiently internalized and trafficked to the lysosome. This can be evaluated using fluorescence microscopy with a labeled ADC.

      • Linker Integrity: Ensure that the linker was synthesized correctly and has not undergone any unintended modifications that might hinder enzyme recognition.

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Payload to this compound

This protocol describes the reaction of an amine-containing payload with the PNP-activated linker.

  • Preparation: Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve Reagents:

    • Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the payload, slowly add the solution of the this compound linker.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification: Purify the resulting drug-linker conjugate by preparative reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Antibody Reduction and Conjugation

This protocol describes the generation of free thiols on the antibody and the subsequent conjugation with the drug-linker.

  • Antibody Preparation:

    • Buffer exchange the antibody into a suitable buffer, such as PBS pH 7.4, at a concentration of 5-10 mg/mL. The buffer should not contain primary amines (e.g., Tris).

    • Add EDTA to the buffer to a final concentration of 1-2 mM.

  • Antibody Reduction:

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.

    • Add a calculated amount of TCEP to the antibody solution (a 2-5 fold molar excess is a good starting point).

    • Incubate the reaction at 37°C for 1-2 hours.

  • Purification of Reduced Antibody:

    • Immediately after reduction, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated in a degassed conjugation buffer (e.g., PBS, pH 7.0, with 1-2 mM EDTA).

  • Conjugation Reaction:

    • Dissolve the purified drug-linker in a small amount of a water-miscible organic solvent like DMSO to a high concentration (e.g., 10-20 mM).

    • Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a typical starting point. The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid antibody denaturation.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • After the incubation, quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1-2 mM to react with any excess maleimide groups.

    • Incubate for an additional 15-30 minutes.

Protocol 3: ADC Purification using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for purifying the ADC and separating species with different DARs.

  • Materials:

    • Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.

  • Column Equilibration: Equilibrate the HIC column (e.g., Butyl or Phenyl) with Mobile Phase A.

  • Sample Preparation: Adjust the quenched ADC reaction mixture to a final concentration of approximately 0.5 M ammonium sulfate by adding a high salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).

  • Chromatography:

    • Load the prepared ADC sample onto the equilibrated column.

    • Wash the column with several column volumes of Mobile Phase A.

    • Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species with higher DARs are more hydrophobic and will elute later in the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HIC-HPLC and/or SEC-HPLC to determine the DAR and aggregation levels. Pool the fractions containing the desired ADC species.

  • Buffer Exchange: Buffer exchange the purified ADC into a suitable formulation buffer using a desalting column or tangential flow filtration.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended RangeNotes
Payload Attachment
Linker:Payload Molar Ratio1.1:1 to 1.5:1A slight excess of the linker can drive the reaction to completion.
Base (e.g., DIPEA)2-3 equivalentsTo neutralize acidic byproducts.
Reaction Time2-4 hoursMonitor by LC-MS.
TemperatureRoom TemperatureMild conditions are generally sufficient.
Antibody Conjugation
TCEP:Antibody Molar Ratio2:1 to 5:1To be optimized for desired DAR.
Drug-Linker:Antibody Molar Ratio4:1 to 8:1To be optimized for desired DAR.
Conjugation Buffer pH6.5 - 7.5Balances thiol reactivity and maleimide stability.
Reaction Time1-2 hours (RT) or Overnight (4°C)
Quenching Reagent1-2 mM N-acetylcysteineTo cap unreacted thiols.

Table 2: Typical Purification and Characterization Parameters

ParameterMethodTypical Values/Conditions
Purification
Primary PurificationSize-Exclusion Chromatography (SEC)To remove unconjugated drug-linker and aggregates.
DAR SeparationHydrophobic Interaction Chromatography (HIC)Resin: Phenyl or Butyl-based. Mobile Phase A: High salt (e.g., 1.0 M (NH₄)₂SO₄). Mobile Phase B: Low salt.
Characterization
Average DAR DeterminationHIC-HPLC, RP-HPLC, LC-MSExpected DAR is typically between 2 and 4.
Purity and AggregationSEC-HPLCPurity should be >95%, with aggregates typically <5%.
Identity ConfirmationLC-MSTo confirm the mass of the conjugated antibody.

Visualizations

G cluster_0 Payload Attachment cluster_1 Antibody Preparation cluster_2 Conjugation & Purification Payload Payload Drug-Linker Drug-Linker Conjugate Payload->Drug-Linker DIPEA, DMF Linker This compound Linker->Drug-Linker Conjugation Conjugation Reaction (pH 6.5-7.5) Drug-Linker->Conjugation Antibody Antibody Reduced_Antibody Reduced Antibody (Free Thiols) Antibody->Reduced_Antibody TCEP Reduced_Antibody->Conjugation Quenching Quenching (N-acetylcysteine) Conjugation->Quenching Purification Purification (HIC/SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis.

G Start Low DAR Observed Check_Thiols Quantify Free Thiols (Ellman's Reagent) Start->Check_Thiols Low_Thiols Free Thiols < Target? Check_Thiols->Low_Thiols Optimize_Reduction Optimize TCEP:Ab Ratio & Incubation Time Low_Thiols->Optimize_Reduction Yes Check_Maleimide Check Maleimide Integrity Low_Thiols->Check_Maleimide No Optimize_Reduction->Check_Thiols Hydrolyzed Maleimide Hydrolyzed? Check_Maleimide->Hydrolyzed Fresh_Reagents Use Freshly Prepared Drug-Linker Solution Hydrolyzed->Fresh_Reagents Yes Check_Conditions Review Reaction Conditions Hydrolyzed->Check_Conditions No Control_pH Ensure Conjugation pH is 6.5-7.5 Fresh_Reagents->Control_pH Control_pH->Check_Conditions Low_Ratio Low Drug-Linker:Ab Ratio? Check_Conditions->Low_Ratio Increase_Ratio Increase Molar Excess of Drug-Linker Low_Ratio->Increase_Ratio Yes Successful_Conjugation Successful Conjugation Low_Ratio->Successful_Conjugation No Increase_Ratio->Successful_Conjugation

Caption: Troubleshooting low DAR.

References

Technical Support Center: Optimizing Drug-Antibody Ratio (DAR) with MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MC-Val-Ala-PAB-PNP linker to create antibody-drug conjugates (ADCs). Our goal is to help you optimize your conjugation strategy to achieve the desired drug-antibody ratio (DAR), a critical quality attribute that directly influences the efficacy and toxicity of your ADC.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

The this compound linker is a chemically sophisticated system designed for controlled drug release.[4] Each component has a specific function:

  • MC (Maleimidocaproyl): This group provides a reactive maleimide function that specifically and covalently attaches to free thiol (sulfhydryl) groups on the antibody, which are typically generated by reducing interchain disulfide bonds.[4]

  • Val-Ala (Valine-Alanine): This dipeptide sequence serves as a recognition site for proteases, particularly Cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells. This ensures that the linker is cleaved and the drug is released primarily inside the target cell.

  • PAB (p-Aminobenzyl): This is a "self-immolative" spacer. Once the Val-Ala dipeptide is cleaved by Cathepsin B, the PAB group spontaneously decomposes, ensuring the efficient and clean release of the active, unmodified cytotoxic drug.

  • PNP (p-Nitrophenyl): The p-nitrophenyl carbonate group is a highly reactive leaving group that facilitates the initial conjugation of the linker to an amine-containing cytotoxic payload before the linker-drug construct is introduced to the antibody.

Q2: Why is optimizing the Drug-Antibody Ratio (DAR) so important?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute that must be carefully controlled. The DAR value directly impacts the ADC's:

  • Efficacy: A low DAR may result in insufficient potency, as not enough cytotoxic payload is delivered to the target cells.

  • Toxicity & Safety: A high DAR can increase the overall hydrophobicity of the ADC, which may lead to faster clearance from circulation, increased aggregation, and higher off-target toxicity.

  • Therapeutic Window: An optimal, narrow DAR distribution is key to achieving a wide therapeutic window, balancing potent anti-tumor activity with an acceptable safety profile. Most FDA-approved ADCs have an average DAR in the range of 2 to 4.

Q3: What are the primary analytical methods for determining the DAR?

Several robust analytical methods are used to characterize the DAR and drug-load distribution. The most common techniques include:

  • Hydrophobic Interaction Chromatography (HIC): Considered the gold standard for analyzing cysteine-conjugated ADCs, HIC separates ADC species based on their hydrophobicity. This allows for the quantification of antibodies with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a direct measurement of the mass of the intact ADC or its subunits (light and heavy chains), offering the highest accuracy for confirming the drug load and calculating the average DAR.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed under denaturing conditions after reducing the ADC, RP-HPLC separates the light and heavy chains, allowing for the determination of drug distribution on each chain.

  • UV-Vis Spectroscopy: A relatively simple and convenient method for determining the average DAR. It relies on measuring the absorbance of the ADC at two different wavelengths (one for the protein and one for the drug) and using the Beer-Lambert law for calculation.

Troubleshooting Guides

This section addresses specific issues you might encounter during the conjugation and purification process, which can directly impact the resulting DAR.

IssuePossible CausesRecommended Troubleshooting Steps
Low Average DAR 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce conjugation efficiency. 2. Insufficient Antibody Reduction: Incomplete reduction of disulfide bonds results in fewer available thiol groups for conjugation. 3. Inactive Drug-Linker: The maleimide group on the linker may have been hydrolyzed or the overall construct may have degraded due to improper storage. 4. Interfering Buffer Components: Amines, thiols, or other nucleophiles in the antibody buffer can compete with the conjugation reaction.1. Optimize Reaction Parameters: Systematically vary pH (6.5-7.5), temperature (4-25°C), and incubation time. 2. Adjust Reducing Agent Molar Ratio: Increase the molar excess of the reducing agent (e.g., TCEP) and optimize the reduction incubation time. 3. Verify Drug-Linker Activity: Use a fresh batch of the drug-linker complex and ensure it has been stored correctly (typically at -20°C or -80°C, protected from light and moisture). 4. Perform Buffer Exchange: Ensure the antibody is in a suitable, non-interfering conjugation buffer (e.g., PBS with EDTA) prior to the reaction.
High Levels of Aggregation 1. High DAR / Payload Hydrophobicity: Many cytotoxic payloads are hydrophobic; a high DAR increases the ADC's overall hydrophobicity, promoting aggregation. 2. Harsh Conjugation Conditions: High temperatures or extreme pH during the reaction can denature the antibody. 3. Inappropriate Formulation Buffer: The pH or ionic strength of the final storage buffer may not be optimal for ADC stability.1. Reduce Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation will favor lower DAR species. 2. Optimize Conjugation Conditions: Use milder conditions (e.g., lower temperature, shorter incubation time). 3. Screen Formulation Buffers: Test different buffer conditions (e.g., varying pH, including excipients like polysorbate or sucrose) to find a formulation that minimizes aggregation.
High Batch-to-Batch Variability 1. Inconsistent Starting Materials: Variations in antibody purity/concentration or drug-linker activity. 2. Lack of Strict Process Controls: Minor deviations in reaction parameters (time, temperature, mixing) can lead to different outcomes. 3. Non-Standardized Purification: Inconsistent use of purification methods can enrich for different DAR species in different batches.1. Characterize All Reagents: Ensure consistent quality and accurate quantification of the antibody and drug-linker for every batch. 2. Implement and Document SOPs: Carefully monitor and control all reaction and purification parameters to ensure reproducibility. 3. Standardize Purification Protocol: Use a consistent, well-defined purification method (e.g., HIC, SEC) with defined parameters for all batches.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation (Thiol-Maleimide)

This protocol outlines a general method for conjugating a maleimide-activated drug-linker (like MC-Val-Ala-PAB-Payload) to a monoclonal antibody.

  • Antibody Preparation:

    • Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4, with 1 mM EDTA).

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Antibody Reduction:

    • To achieve a target DAR of ~4, a molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is added. A typical starting point is a 2.5-fold molar excess of TCEP to antibody.

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing to reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare the this compound-Drug conjugate by dissolving it in an organic solvent like DMSO.

    • Add the dissolved linker-drug to the reduced antibody solution. A typical starting point is a 5 to 8-fold molar excess of linker-drug to antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature (or 4°C to slow hydrolysis) for 1-2 hours with gentle mixing, protected from light.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine (typically at a 10-fold molar excess over the drug-linker), to cap any unreacted thiol groups on the antibody and remove any unreacted maleimide.

    • Incubate for an additional 20 minutes.

  • Purification:

    • Remove unconjugated drug-linker, quenching reagent, and aggregates using methods like Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The purified ADC should be buffer-exchanged into a formulation buffer suitable for long-term storage (e.g., a histidine or citrate buffer at pH 6.0).

Protocol 2: DAR Analysis using Hydrophobic Interaction Chromatography (HIC)

HIC is a primary method for determining the distribution of drug loads.

  • Materials & System:

    • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

    • HIC Column: e.g., TSKgel Butyl-NPR or equivalent.

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, potentially with 10-20% Isopropanol to aid elution of higher DAR species.

  • Sample Preparation:

    • Dilute the purified ADC sample to a final concentration of approximately 1 mg/mL using Mobile Phase A.

  • HPLC Method:

    • Set the column temperature to 25°C.

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from high salt (100% A) to low salt (100% B) over 20-30 minutes to elute the ADC species. More hydrophobic species (higher DAR) will elute later.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the antibody with zero drugs (DAR0), two drugs (DAR2), four drugs (DAR4), etc.

    • The average DAR is calculated using the weighted average of the peak areas.

    • Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Visualizations

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Process cluster_downstream Downstream & Analysis mAb Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (e.g., TCEP) mAb->reduction drug_linker MC-Val-Ala-PAB-Payload conjugation 2. Conjugation Reaction (Thiol-Maleimide Coupling) drug_linker->conjugation reduction->conjugation quenching 3. Quenching (e.g., N-Acetylcysteine) conjugation->quenching purification 4. Purification (SEC / TFF) quenching->purification analysis 5. DAR Analysis (HIC, LC-MS) purification->analysis final_adc Final ADC Product analysis->final_adc

Caption: High-level workflow for ADC synthesis and analysis.

Troubleshooting_Low_DAR cluster_causes Potential Causes cluster_solutions Corrective Actions start Issue: Low Average DAR cause1 Suboptimal Reaction Conditions (pH, Temp)? start->cause1 cause2 Inactive Drug-Linker (Degradation)? start->cause2 cause3 Insufficient Antibody Reduction? start->cause3 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Use Fresh / Verified Drug-Linker cause2->solution2 solution3 Increase Reducing Agent Concentration / Time cause3->solution3

Caption: Troubleshooting logic for addressing low DAR results.

Linker_Cleavage_Mechanism ADC Antibody S-MC-Val-Ala-PAB-Payload Lysosome Lysosome (Tumor Cell) ADC->Lysosome Internalization SelfImmolation Self-Immolation of PAB Spacer ADC:f1->SelfImmolation 2. Triggers CathepsinB Cathepsin B Lysosome->CathepsinB contains CathepsinB->ADC:f1 1. Cleaves Val-Ala Drug Active Payload SelfImmolation->Drug 3. Releases

Caption: Mechanism of intracellular drug release via linker cleavage.

References

preventing aggregation of ADCs with MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs), with a specific focus on those utilizing the MC-Val-Ala-PAB-PNP linker system.

Section 1: Understanding ADC Aggregation

This section addresses the fundamental reasons behind ADC aggregation, particularly when using hydrophobic linker-payload systems.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the process where individual ADC molecules cluster together to form higher molecular weight species.[1] This is a critical issue because aggregation can negatively impact the drug's stability, efficacy, and safety.[1] Aggregates must be removed as they can be immunogenic, potentially causing severe allergic reactions in patients.[2] Furthermore, aggregation can lead to a loss of therapeutic activity, decreased solubility, and a shorter shelf-life for the drug product.[3][4]

Q2: How does the this compound linker-payload contribute to aggregation?

A2: The primary driver of aggregation for ADCs using this system is the increased surface hydrophobicity. The linker and its attached payload, especially if the payload is highly hydrophobic, create "hydrophobic patches" on the antibody's surface. To minimize their exposure to the aqueous environment, these hydrophobic regions on different ADC molecules are attracted to each other, initiating self-association and the aggregation process. The Val-Ala dipeptide, while having lower hydrophobicity compared to Val-Cit, is still a component that, when combined with a lipophilic payload, contributes to this effect.

Section 2: Troubleshooting and Prevention Strategies

This section provides actionable solutions to common aggregation problems encountered during the ADC development workflow.

Troubleshooting Guide
Problem Potential Cause Recommended Solution & Rationale
High aggregation immediately after conjugation High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic linker-payloads on the antibody surface, significantly increasing the propensity for aggregation.Optimize Conjugation Stoichiometry: Perform titration experiments to determine the optimal molar excess of the linker-payload. A lower, more controlled DAR can balance efficacy with stability.
Use of Organic Co-solvents: Solvents required to dissolve the hydrophobic this compound can disrupt the antibody's structure and promote aggregation.Minimize Co-solvent Concentration: Use the lowest possible concentration of organic solvent (e.g., DMSO) needed for dissolution. Add the linker-payload solution to the antibody buffer slowly and with gentle mixing to avoid localized high concentrations.
Unfavorable Buffer Conditions: Conjugation performed at a pH close to the antibody's isoelectric point (pI) can reduce its solubility and lead to aggregation.Optimize Buffer pH and Ionic Strength: Screen a range of buffer pH values (typically 7.2-8.5 for reactions targeting lysines) to find a condition where the antibody is stable and the reaction is efficient. Ensure adequate ionic strength to maintain protein solubility.
Aggregation increases during purification and storage Sub-optimal Formulation Buffer: The long-term stability of an ADC is highly dependent on the formulation. Incorrect pH, ionic strength, or lack of stabilizers can lead to aggregation over time.Perform Formulation Screening: Systematically screen different buffers, pH levels, and excipients to find the optimal conditions for long-term stability. The goal is to enhance the conformational and colloidal stability of the ADC.
Mechanical and Thermal Stress: Processes like pumping, filtration, and freeze-thaw cycles can introduce stress that induces protein unfolding and aggregation.Incorporate Stabilizing Excipients: Add excipients such as surfactants (e.g., Polysorbate 20/80) and sugars (e.g., sucrose, trehalose) to the formulation. Surfactants protect against surface-induced aggregation, while sugars act as conformational stabilizers.
Ineffective Aggregate Removal: Standard purification methods may not be sufficient to remove all aggregate species.Optimize Chromatography Methods: Use high-resolution size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to effectively separate monomers from aggregates.
Innovative Prevention Strategy: Solid-Phase Conjugation

An advanced method to prevent aggregation at its source is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation step. This "Lock-Release" approach physically separates the antibody molecules, preventing them from interacting and aggregating while the hydrophobic linker-payload is being attached. After conjugation and washing, the purified ADC is released into a stabilizing formulation buffer.

Section 3: Quantitative Data & Formulation Guidance

The selection of appropriate excipients is crucial for preventing ADC aggregation. The table below summarizes common stabilizers and their typical working concentrations.

Excipient Class Example Typical Concentration Range Primary Mechanism of Action
Surfactants (Non-ionic) Polysorbate 20 (Tween® 20)0.01% - 0.1%Prevents surface-induced aggregation by competitively binding to hydrophobic interfaces (e.g., air-water, container surfaces) and can shield hydrophobic patches on the protein.
Polysorbate 80 (Tween® 80)0.01% - 0.1%Similar to Polysorbate 20, effective in preventing aggregation caused by mechanical stress like agitation.
Sugars / Polyols Sucrose2% - 10% (w/v)Acts as a conformational stabilizer through "preferential exclusion," strengthening the hydration shell around the protein and making the unfolded state less favorable.
Trehalose2% - 10% (w/v)Similar to sucrose, provides stability against thermal stress and during lyophilization (freeze-drying).
Amino Acids Arginine50 mM - 250 mMCan suppress aggregation by interacting with aromatic residues and reducing intermolecular attractions. Also known to reduce the viscosity of high-concentration formulations.
Histidine10 mM - 50 mMOften used as a buffering agent in monoclonal antibody formulations and contributes to stability.

Section 4: Key Experimental Protocols

Accurate quantification of aggregates is essential for process development and quality control. Below are detailed protocols for the most common analytical techniques.

Protocol 1: Size Exclusion Chromatography (SEC-HPLC)

SEC is the industry-standard method for quantifying ADC aggregates based on their hydrodynamic size.

  • System Preparation:

    • Column: Use a column suitable for protein separations, such as a TSKgel G3000SWxl or an Agilent AdvanceBio SEC 300Å.

    • Mobile Phase: A typical mobile phase is 100-200 mM Sodium Phosphate, 150-250 mM Potassium Chloride, pH 6.2-7.0. For hydrophobic ADCs, adding an organic modifier like acetonitrile or isopropanol (5-15%) may be necessary to prevent secondary interactions with the column matrix.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.

  • Data Acquisition:

    • Inject a defined volume (e.g., 20-50 µL) of the prepared sample.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The first peak to elute corresponds to high molecular weight (HMW) species (aggregates), followed by the main peak for the ADC monomer.

  • Data Analysis:

    • Integrate the peak areas for the aggregate and monomer species.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.

Protocol 2: Dynamic Light Scattering (DLS)

DLS is a rapid, non-destructive technique used to determine the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates.

  • System Preparation:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Thoroughly clean the cuvette with filtered, deionized water and ethanol, then dry with filtered air.

  • Sample Preparation:

    • Filter the ADC sample (minimum of 30-50 µL) through a 0.2 µm or smaller filter directly into the clean cuvette to remove any dust or extraneous particles.

    • Ensure the sample is free of air bubbles.

  • Data Acquisition:

    • Place the cuvette in the instrument's temperature-controlled cell holder (e.g., set to 25°C).

    • Set the instrument parameters, including scattering angle (e.g., 90° or 170°), and allow the sample to thermally equilibrate.

    • Perform multiple acquisitions (e.g., 10-20 runs) of short duration (e.g., 10-30 seconds each) to generate a statistically robust dataset.

  • Data Analysis:

    • The instrument's software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI) from the fluctuations in scattered light intensity.

    • A monodisperse (non-aggregated) sample will show a single, narrow peak corresponding to the ADC monomer and a low PDI value (<0.2). The presence of a second peak at a larger size or a high PDI value indicates aggregation.

Section 5: Visual Guides and Workflows

The following diagrams illustrate key processes and logical steps for managing ADC aggregation.

ADC_Aggregation_Mechanism cluster_2 Increased Surface Hydrophobicity cluster_3 Aggregation ADC1 Antibody ADC_Conj1 Conjugated ADC ADC1->ADC_Conj1 Conjugation ADC2 Antibody ADC_Conj2 Conjugated ADC ADC2->ADC_Conj2 Conjugation ADC3 Antibody Payload1 MC-Val-Ala -PAB-Drug Payload1->ADC_Conj1 Payload2 MC-Val-Ala -PAB-Drug Payload2->ADC_Conj2 Payload3 MC-Val-Ala -PAB-Drug Aggregate ADC Aggregate (HMW Species) ADC_Conj1->Aggregate Hydrophobic Interaction ADC_Conj2->Aggregate Hydrophobic Interaction

Caption: Mechanism of hydrophobicity-driven ADC aggregation.

Troubleshooting_Workflow start High Aggregation Detected (by SEC or DLS) q1 When does aggregation occur? start->q1 post_conj Immediately Post-Conjugation q1->post_conj Post-Conjugation post_purif During/After Purification or Storage q1->post_purif Post-Purification action1 Step 1: Review Conjugation - Check DAR - Minimize co-solvent - Optimize buffer pH post_conj->action1 action2 Step 2: Review Formulation - Screen pH and buffers - Add stabilizers (sugars) - Add surfactants (polysorbate) post_purif->action2 check1 Re-analyze Aggregation action1->check1 check2 Perform Stability Study action2->check2 pass Aggregation < Target check1->pass fail1 Aggregation > Target check1->fail1 check2->pass fail2 Aggregation Increases Over Time check2->fail2 re_eval Re-evaluate Linker/ Payload Hydrophobicity fail1->re_eval fail2->action2 fail2->re_eval

Caption: A logical workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Stability of MC-Val-Ala-PAB-PNP Linkers in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the MC-Val-Ala-PAB-PNP linker in their antibody-drug conjugates (ADCs), ensuring its stability in plasma is paramount for preclinical and clinical success. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker in human plasma?

The this compound linker is designed for selective cleavage by intracellular proteases like cathepsin B, which is abundant in the lysosomal compartment of tumor cells. Generally, dipeptide linkers such as Val-Ala exhibit high stability in human plasma.[1][2] However, the overall stability of the ADC is influenced by multiple factors including the conjugation site on the antibody, the properties of the payload, and the drug-to-antibody ratio (DAR).[3]

Q2: What are the potential points of instability in the this compound linker in a plasma environment?

There are several components of the linker that can contribute to premature payload release in plasma:

  • Maleimidocaproyl (MC) Moiety: The thioether bond formed between the maleimide and a cysteine on the antibody can be susceptible to a retro-Michael reaction. This can lead to the dissociation of the linker-payload from the antibody, which can then potentially bind to other thiol-containing molecules in the plasma, such as albumin.[][5]

  • Valine-Alanine (Val-Ala) Dipeptide: While generally stable in human plasma, the Val-Ala dipeptide can be susceptible to cleavage by certain plasma enzymes, particularly carboxylesterases in rodent models (e.g., mouse carboxylesterase 1C). This species-specific difference is a critical consideration in preclinical studies.

  • p-Aminobenzyl Carbamate (PAB) Spacer: The carbamate linkage within the PAB spacer is designed to be self-immolative following the enzymatic cleavage of the Val-Ala dipeptide. However, it can be susceptible to hydrolysis under certain conditions.

  • p-Nitrophenyl (PNP) Carbonate: The PNP group is an activated carbonate intended to facilitate conjugation with the payload. If the conjugation reaction is incomplete, residual PNP-activated linker on the ADC could be susceptible to hydrolysis in plasma.

Q3: My ADC with the this compound linker shows significant payload loss in mouse plasma but appears stable in human plasma. What could be the reason?

This is a well-documented species-specific difference. Mouse plasma contains carboxylesterase 1C (Ces1C), an enzyme known to cleave valine-containing dipeptide linkers like Val-Ala. Human plasma lacks a high concentration of this specific enzyme, leading to greater stability of the linker. For preclinical studies in mice, this instability can lead to premature drug release, potentially affecting efficacy and toxicity assessments.

Q4: How can I improve the stability of the maleimide linkage in my ADC?

The stability of the maleimide-thiol linkage can be enhanced by promoting the hydrolysis of the succinimide ring to form a succinamic acid thioether bond, which is less prone to the retro-Michael reaction. This can sometimes be achieved by adjusting the pH of the formulation buffer to be slightly basic (around pH 7.5-8.5) post-conjugation, though this needs to be carefully optimized to avoid other stability issues. Alternatively, next-generation maleimide derivatives with improved stability are also available.

Q5: What analytical methods are recommended for assessing the plasma stability of my ADC?

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for evaluating ADC stability in plasma. It can be used to measure the change in the drug-to-antibody ratio (DAR) over time, identify cleavage products, and quantify the amount of free payload released. Enzyme-linked immunosorbent assays (ELISAs) can also be employed to measure the concentration of total and conjugated antibody.

Troubleshooting Guide

Observed Problem Potential Causes Recommended Actions
Rapid decrease in average DAR in plasma stability assay 1. Retro-Michael reaction of the maleimide linker: This is more likely if the succinimide ring has not been hydrolyzed. 2. Enzymatic cleavage of the Val-Ala dipeptide: Especially prominent in rodent plasma. 3. Hydrolysis of the PAB-carbamate or PNP-carbonate: Can occur, particularly with suboptimal formulation conditions.1. Analyze for linker-payload transfer: Use LC-MS to detect the linker-payload adducts on plasma proteins like albumin. 2. Stabilize the maleimide linkage: Implement a post-conjugation step to encourage succinimide ring hydrolysis. 3. Use Ces1C knockout mice: For in vivo studies in mice to mitigate species-specific linker cleavage. 4. Optimize formulation: Ensure the ADC is formulated at a pH that minimizes hydrolysis of the carbamate linkages.
High levels of free payload detected in plasma 1. Incomplete conjugation: Residual, unreacted linker-payload in the ADC preparation. 2. Linker cleavage: As described above. 3. Instability of the payload itself: The released payload may be degrading.1. Improve purification: Enhance the purification process (e.g., size-exclusion chromatography, dialysis) to remove all unconjugated linker-payload. 2. Investigate cleavage sites: Use tandem MS (MS/MS) to identify the specific fragments and pinpoint the cleavage location within the linker. 3. Assess payload stability: Incubate the free payload in plasma as a control to determine its intrinsic stability.
Inconsistent stability results between batches 1. Variability in conjugation sites: Different batches may have the linker attached to different cysteine residues, some of which may be more exposed and prone to cleavage. 2. Inconsistent DAR: Higher DAR ADCs can sometimes exhibit lower stability. 3. Differences in post-conjugation handling: Variations in buffer conditions or storage can affect linker stability.1. Characterize conjugation sites: Use peptide mapping to identify the specific cysteine residues that are conjugated in each batch. 2. Control the DAR: Optimize the conjugation reaction to achieve a consistent and desired DAR. 3. Standardize protocols: Ensure all post-conjugation handling and formulation steps are consistent across all batches.

Data Summary

The following table summarizes the key stability characteristics of the components of the this compound linker based on available literature. Direct quantitative data for the complete linker is limited, and stability can be highly dependent on the specific ADC and experimental conditions.

Linker ComponentKey Stability FeatureInfluencing FactorsPrimary Analytical Method
Maleimidocaproyl (MC) Susceptible to retro-Michael reaction leading to deconjugation.Presence of thiols (e.g., albumin, glutathione) in plasma. Hydrolysis of the succinimide ring increases stability.LC-MS to monitor DAR and detect albumin adducts.
Valine-Alanine (Val-Ala) Generally stable in human plasma. Susceptible to cleavage by carboxylesterases in rodent plasma.Species of plasma (human vs. mouse/rat).LC-MS to detect cleavage and formation of free PAB-payload.
p-Aminobenzyl Carbamate (PAB) Designed for self-immolation after enzymatic cleavage of the dipeptide. Can be susceptible to hydrolysis.pH and presence of esterases in plasma.LC-MS/MS to identify the released payload.
p-Nitrophenyl (PNP) Carbonate Acts as a leaving group during conjugation. Residual activated linker is prone to hydrolysis.Completeness of the conjugation reaction. Presence of plasma esterases.HPLC or LC-MS to detect residual activated linker and free p-nitrophenol.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

Objective: To determine the rate of payload deconjugation from an ADC in plasma by measuring the average Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • ADC with this compound linker

  • Human and/or mouse plasma (sodium heparin or K2EDTA as anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A or anti-human IgG)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Incubator at 37°C

  • Low-temperature freezer (-80°C)

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma and in PBS (as a control).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Immunoaffinity Capture: Thaw the samples on ice. Add immunoaffinity capture beads to each sample to isolate the ADC from other plasma proteins. Incubate according to the bead manufacturer's instructions (e.g., 1-2 hours at 4°C with gentle mixing).

  • Washing: Gently wash the beads with cold PBS to remove unbound plasma proteins.

  • Elution: Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer). Neutralize the eluate immediately.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS under denaturing conditions to determine the average DAR at each time point.

  • Data Analysis: Plot the average DAR as a function of time for each plasma species and the PBS control. Calculate the half-life (t½) of the ADC in plasma.

Visualizations

ADC_Stability_Pathway ADC Intact ADC in Plasma (MC-Val-Ala-PAB-Payload) Deconjugated Deconjugated Linker-Payload + Unconjugated Antibody ADC->Deconjugated Retro-Michael Reaction (MC Linker) Cleaved Cleaved Linker Fragment + Free Payload ADC->Cleaved Enzymatic Cleavage (Val-Ala) / Hydrolysis Albumin_Adduct Albumin-Linker-Payload Adduct Deconjugated->Albumin_Adduct Thiol Exchange

Caption: Potential degradation pathways of an ADC with an this compound linker in plasma.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_analysis Sample Analysis start Dilute ADC in Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot freeze Freeze at -80°C aliquot->freeze capture Immunoaffinity Capture freeze->capture elute Elute ADC capture->elute lcms LC-MS Analysis (DAR) elute->lcms data Data Analysis (Half-life) lcms->data

Caption: General experimental workflow for an in vitro plasma stability assay of an ADC.

Linker_Components cluster_info Potential Instability Points linker MC Val-Ala PAB PNP Payload mc_info Retro-Michael Reaction linker:mc->mc_info va_info Enzymatic Cleavage (Rodents) linker:va->va_info pab_info Hydrolysis linker:pab->pab_info pnp_info Hydrolysis (if unreacted) linker:pnp->pnp_info

Caption: Key components of the this compound linker and their potential points of instability.

References

Technical Support Center: Scaling Up MC-Val-Ala-PAB-PNP ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the scaling up of Antibody-Drug Conjugate (ADC) production utilizing the MC-Val-Ala-PAB-PNP linker.

Troubleshooting Guides

This section addresses common issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: High Levels of Aggregation Observed During or After Conjugation

  • Symptoms:

    • Visible precipitation or cloudiness in the ADC solution.

    • Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).

    • Reduced recovery of the monomeric ADC peak during purification.

  • Potential Causes:

    • Increased Hydrophobicity: The cytotoxic payload conjugated to the antibody via the this compound linker increases the overall hydrophobicity of the protein, promoting self-association and aggregation.[1]

    • Sub-optimal Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers can significantly impact protein stability.[2]

    • High ADC Concentration: Processing at high concentrations can increase the likelihood of intermolecular interactions leading to aggregation.

    • Presence of Organic Solvents: Residual organic solvents used to dissolve the linker-payload can denature the antibody and induce aggregation.

    • Shear Stress: Mechanical stress from vigorous mixing or pumping during scale-up can lead to protein unfolding and aggregation.

  • Recommended Solutions:

    • Optimize Formulation: Conduct a formulation screening study to identify the optimal buffer pH, ionic strength, and excipients (e.g., polysorbates, sugars, amino acids) to minimize aggregation.

    • Control ADC Concentration: Evaluate the impact of ADC concentration on aggregation and consider processing at a lower concentration if necessary.

    • Efficient Solvent Removal: Utilize techniques like tangential flow filtration (TFF) for rapid and efficient removal of organic solvents post-conjugation.

    • Minimize Shear Stress: Optimize mixing speeds and pump flow rates to reduce shear stress on the ADC molecules.

    • Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular aggregation.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

  • Symptoms:

    • Significant batch-to-batch variability in the average DAR as determined by Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.

    • A wide distribution of DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8) in the final product.

  • Potential Causes:

    • Variability in Starting Materials: Inconsistent quality of the monoclonal antibody (mAb) or the this compound linker-payload.

    • Inconsistent Reaction Conditions: Fluctuations in temperature, pH, reaction time, and molar ratio of linker-payload to mAb during the conjugation reaction.

    • Inefficient Mixing at Scale: Poor mixing can lead to localized areas of high reactant concentration, resulting in heterogeneous conjugation.

    • Selective Loss During Purification: The purification process may selectively remove certain DAR species, leading to a skewed final DAR profile.

  • Recommended Solutions:

    • Thorough Characterization of Starting Materials: Implement stringent quality control measures for both the mAb and the linker-payload to ensure consistency.

    • Strict Process Control: Tightly control all critical process parameters (temperature, pH, time, stoichiometry) during the conjugation reaction.

    • Optimize Mixing Parameters: Ensure efficient and uniform mixing at larger scales to maintain a homogeneous reaction environment.

    • Evaluate Purification Impact: Assess the impact of each purification step on the DAR profile and optimize parameters to ensure consistent recovery of the desired species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the purification of ADCs synthesized with the this compound linker?

Scaling up the purification of ADCs with cleavable linkers like this compound presents several challenges. A key hurdle is the efficient removal of unconjugated antibody, free linker-payload, and process-related impurities. The hydrophobicity of the payload can make separation of different DAR species challenging. Additionally, the stability of the linker itself must be considered, as some peptide linkers can be sensitive to harsh pH or temperature conditions during purification.

Q2: Which analytical techniques are crucial for characterizing this compound ADCs during scale-up?

A comprehensive suite of analytical methods is essential to ensure the quality and consistency of the ADC. Key techniques include:

  • Size Exclusion Chromatography (SEC): To quantify the amount of monomeric ADC and detect aggregates or fragments.

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and the distribution of different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free drug-linker in the final product.

  • Mass Spectrometry (MS): To confirm the identity of the ADC and determine the precise mass of different species.

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR): To assess the antigen-binding affinity of the ADC and ensure it has not been compromised during conjugation.

Q3: How does the hydrophobicity of the payload impact the manufacturing process?

The hydrophobic nature of many cytotoxic payloads is a significant challenge in ADC manufacturing. Increased hydrophobicity of the ADC can lead to a higher propensity for aggregation during both the conjugation and purification steps. This can result in lower yields, reduced stability, and potential immunogenicity of the final product. Careful optimization of the formulation and process parameters is crucial to manage the effects of payload hydrophobicity.

Quantitative Data Summary

Table 1: Representative Critical Process Parameters for ADC Conjugation

ParameterTypical RangeImpact on ADC Quality
Temperature4 - 25 °CAffects reaction rate and ADC stability.
pH6.5 - 8.0Influences the reactivity of functional groups and protein stability.
Molar Ratio (Linker-Payload:mAb)3:1 to 10:1Directly impacts the resulting Drug-to-Antibody Ratio (DAR).
Reaction Time1 - 4 hoursDetermines the extent of conjugation and can influence impurity levels.
Organic Solvent Concentration< 10% (v/v)Higher concentrations can lead to antibody denaturation and aggregation.

Table 2: Typical Purity and Aggregation Levels for Clinical Grade ADCs

AttributeSpecificationAnalytical Method
Monomer Purity≥ 95%Size Exclusion Chromatography (SEC)
High Molecular Weight Species (Aggregates)≤ 5%Size Exclusion Chromatography (SEC)
Free Drug-Linker< 1%Reversed-Phase HPLC (RP-HPLC)
Average DAR3.5 - 4.5Hydrophobic Interaction Chromatography (HIC)

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with this compound Linker

This protocol outlines a general procedure for conjugating a maleimide-functionalized this compound-payload to a monoclonal antibody via reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess to partially reduce the interchain disulfide bonds.

    • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 1-2 hours).

    • Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).

  • Conjugation Reaction:

    • Dissolve the maleimide-activated this compound-payload in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio.

    • Ensure the final concentration of the organic solvent is kept to a minimum (typically <10% v/v) to prevent antibody denaturation.

    • Incubate the reaction at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Protocol 2: Two-Step Chromatographic Purification of an ADC

  • Hydrophobic Interaction Chromatography (HIC) for DAR Separation:

    • Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

    • Load the quenched conjugation reaction mixture onto the column.

    • Elute the different ADC species using a decreasing salt gradient. Unconjugated antibody (DAR0) will elute first, followed by ADCs with increasing DAR values.

    • Collect fractions corresponding to the desired DAR species.

  • Size Exclusion Chromatography (SEC) for Aggregate Removal:

    • Pool the desired fractions from the HIC step.

    • Concentrate the pooled fractions and exchange the buffer into the final formulation buffer using TFF.

    • Load the concentrated ADC solution onto an SEC column equilibrated with the final formulation buffer.

    • Collect the main peak corresponding to the monomeric ADC, effectively separating it from any high molecular weight aggregates.

Visualizations

ADC_Conjugation_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Payload_Prep Linker-Payload Preparation cluster_Conjugation Conjugation & Quenching cluster_Purification Purification mAb Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reduction->Conjugation LinkerPayload This compound-Payload (Maleimide Activated) LinkerPayload->Conjugation Quenching Quenching (e.g., N-acetylcysteine) Conjugation->Quenching HIC HIC (DAR Separation) Quenching->HIC SEC SEC (Aggregate Removal) HIC->SEC FinalADC Final ADC Product SEC->FinalADC Troubleshooting_Aggregation Start High Aggregation Detected CheckConcentration Is ADC concentration high? Start->CheckConcentration CheckBuffer Are buffer conditions optimal? CheckConcentration->CheckBuffer No Solution1 Reduce ADC concentration CheckConcentration->Solution1 Yes CheckSolvent Is residual solvent present? CheckBuffer->CheckSolvent Yes Solution2 Optimize buffer pH and excipients CheckBuffer->Solution2 No CheckShear Is shear stress a factor? CheckSolvent->CheckShear No Solution3 Improve solvent removal (TFF) CheckSolvent->Solution3 Yes Solution4 Optimize mixing and pumping rates CheckShear->Solution4 Yes End Aggregation Mitigated CheckShear->End No Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Enhancing the Homogeneity of MC-Val-Ala-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of antibody-drug conjugates (ADCs) utilizing the MC-Val-Ala-PAB-PNP linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex biotherapeutics. Our goal is to help you achieve a more homogeneous ADC product, a critical quality attribute for ensuring consistent efficacy, safety, and pharmacokinetic profiles.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experimental workflow, presented in a user-friendly question-and-answer format.

Issue 1: High Levels of Aggregation Observed Post-Conjugation

  • Question: We are observing significant aggregation in our ADC product immediately after the conjugation reaction with the this compound linker-payload. What are the potential causes and how can we mitigate this?

  • Answer: ADC aggregation post-conjugation is a common challenge, often driven by the increased hydrophobicity of the antibody once the linker-payload is attached.[1][2] The this compound linker, while designed for specific enzymatic cleavage, contributes to this hydrophobicity.

    Potential Causes:

    • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated hydrophobic linker-payloads increases the overall surface hydrophobicity of the ADC, promoting self-association and aggregation.[1]

    • Suboptimal Reaction Conditions: The pH, temperature, and presence of organic co-solvents used to dissolve the linker-payload can impact antibody stability and lead to denaturation and aggregation.

    • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation due to their amino acid sequence and structural stability.[1]

    Troubleshooting and Optimization Strategies:

    • Optimize the Molar Ratio: Systematically evaluate different molar ratios of the linker-payload to the antibody during the conjugation reaction to achieve a lower, more homogeneous DAR.

    • Control Reaction Parameters:

      • pH: Maintain a pH range that ensures both efficient conjugation and antibody stability (typically pH 7.0-8.0).

      • Temperature: Perform the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize the risk of antibody denaturation.

      • Co-solvent Concentration: Minimize the amount of organic solvent (e.g., DMSO) used to dissolve the this compound linker-payload. High concentrations can lead to antibody unfolding.

    • Formulation Screening: After conjugation, screen different buffer formulations containing stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to improve the colloidal stability of the ADC.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

  • Question: We are struggling with significant batch-to-batch variability in the average DAR of our this compound ADC. What factors could be contributing to this inconsistency?

  • Answer: Achieving a consistent DAR is crucial for a reproducible ADC product.[3] Inconsistencies often stem from a lack of precise control over the multi-step conjugation process.

    Potential Causes:

    • Variability in Antibody Reduction: Incomplete or inconsistent reduction of the interchain disulfide bonds of the antibody will result in a variable number of available cysteine residues for conjugation.

    • Inconsistent Reaction Conditions: Minor variations in pH, temperature, reaction time, and mixing efficiency can significantly impact the kinetics of the conjugation reaction.

    • Quality of Starting Materials: Batch-to-batch differences in the purity and concentration of the antibody and the this compound linker-payload can lead to variable results.

    • Purification Process: The purification method may selectively enrich or deplete certain DAR species, leading to an apparent shift in the average DAR.

    Troubleshooting and Optimization Strategies:

    • Standardize the Reduction Step:

      • Precisely control the concentration and molar equivalents of the reducing agent (e.g., TCEP or DTT).

      • Optimize and standardize the reduction time and temperature to ensure consistent disulfide bond cleavage.

    • Implement Strict Process Controls:

      • Use calibrated equipment to ensure accurate measurement of all reagents.

      • Maintain consistent pH, temperature, and mixing parameters throughout the conjugation reaction.

      • Standardize the reaction time before quenching.

    • Thoroughly Characterize Starting Materials:

      • Verify the concentration and purity of each new batch of antibody and linker-payload.

    • Optimize and Validate the Purification Process:

      • Develop a robust purification protocol (e.g., using Hydrophobic Interaction Chromatography or Size Exclusion Chromatography) that provides consistent recovery of the desired DAR species.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, analysis, and characterization of this compound ADCs.

  • Question 1: What is the role of each component in the this compound linker?

    • Answer: The this compound linker is a cleavable linker designed for controlled drug release within target cells.

      • MC (Maleimidocaproyl): This component contains a maleimide group that reacts with the free thiol groups on the reduced cysteine residues of the antibody, forming a stable covalent bond.

      • Val-Ala (Valine-Alanine): This dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells. This enzymatic cleavage is the primary mechanism of drug release. The Val-Ala dipeptide has been shown to have better hydrophilicity and stability compared to the Val-Cit linker, potentially leading to reduced aggregation.

      • PAB (p-Aminobenzyl): This is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB group spontaneously decomposes to release the active drug.

      • PNP (p-Nitrophenyl): The p-nitrophenoxy group serves as a leaving group during the synthesis of the linker-payload, facilitating the attachment of the cytotoxic drug to the PAB spacer.

  • Question 2: Which analytical techniques are essential for characterizing the homogeneity of this compound ADCs?

    • Answer: A combination of orthogonal analytical methods is crucial for a comprehensive assessment of ADC homogeneity.

      • Hydrophobic Interaction Chromatography (HIC): This is the gold standard for determining the drug-to-antibody ratio (DAR) distribution. ADCs with different numbers of conjugated linker-payloads exhibit different hydrophobicities and can be separated and quantified.

      • Size Exclusion Chromatography (SEC): SEC is the primary method for quantifying aggregates (dimers, trimers, and higher-order species) in the ADC sample.

      • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (MS), can be used to determine the average DAR and to identify the distribution of drug on the light and heavy chains of the antibody after reduction.

      • Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC and confirm the DAR distribution, while peptide mapping after enzymatic digestion can identify the specific conjugation sites.

  • Question 3: How can we improve the homogeneity of our this compound ADC during the purification process?

    • Answer: The purification process is critical for removing impurities and narrowing the distribution of DAR species.

      • Hydrophobic Interaction Chromatography (HIC): Preparative HIC can be used to separate and isolate ADC species with a specific DAR, leading to a more homogeneous product.

      • Ion-Exchange Chromatography (IEX): IEX can be effective in removing process-related impurities and can sometimes resolve different DAR species based on charge differences.

      • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and the removal of unconjugated linker-payload and other small molecule impurities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for your specific antibody and payload.

1. Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

    • Reaction buffer (e.g., Phosphate buffer with EDTA, pH 7.4)

  • Procedure:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

    • Add a calculated amount of TCEP solution to the mAb solution to achieve a final molar excess of TCEP to mAb (e.g., 2-5 equivalents). The exact ratio should be optimized to achieve the desired average DAR.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

    • After incubation, immediately remove the excess TCEP using a desalting column or tangential flow filtration, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with EDTA, pH 7.4).

    • Determine the concentration of the reduced antibody and the number of free thiols per antibody using a method such as the Ellman's test.

2. Conjugation of this compound Linker-Payload

This protocol outlines the conjugation of the maleimide-activated linker-payload to the reduced antibody.

  • Materials:

    • Reduced antibody with free thiol groups

    • This compound linker-payload dissolved in an organic solvent (e.g., DMSO)

    • Conjugation buffer (e.g., PBS with EDTA, pH 7.4)

    • Quenching solution (e.g., N-acetylcysteine)

  • Procedure:

    • Adjust the concentration of the reduced antibody in the conjugation buffer.

    • Add the this compound linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody should be optimized to control the DAR. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent antibody denaturation.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1-2 hours) with gentle mixing.

    • Quench the reaction by adding an excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.

    • Incubate for a short period (e.g., 20-30 minutes) to ensure complete quenching.

    • Proceed with the purification of the ADC.

Data Presentation

The following tables provide representative data for the characterization of this compound ADCs.

Table 1: Influence of TCEP Molar Equivalents on Average DAR

Molar Equivalents of TCEP to AntibodyAverage DAR (by HIC)% Aggregates (by SEC)
2.01.81.2%
3.03.52.5%
4.05.24.8%
5.06.87.1%

Table 2: Comparison of Purification Methods for a Heterogeneous ADC Batch

Purification MethodAverage DAR% Monomer PurityUnconjugated Antibody
Crude Conjugate 4.285%10%
Size Exclusion Chromatography (SEC) 4.198%9%
Hydrophobic Interaction Chromatography (HIC) - DAR 4 Pool 4.0>99%<1%
Ion-Exchange Chromatography (IEX) 4.392%8%

Visualizations

Diagram 1: Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation Linker_Payload This compound Linker-Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., HIC, SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC HIC HIC Analysis (DAR Distribution) Purified_ADC->HIC SEC SEC Analysis (Aggregation) Purified_ADC->SEC MS Mass Spectrometry (Intact Mass, Peptide Mapping) Purified_ADC->MS

Caption: Workflow for the synthesis, purification, and characterization of ADCs.

Diagram 2: Troubleshooting Logic for Inconsistent DAR

DAR_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent DAR Between Batches Cause1 Variable Antibody Reduction Problem->Cause1 Cause2 Inconsistent Reaction Conditions Problem->Cause2 Cause3 Variable Starting Material Quality Problem->Cause3 Cause4 Inconsistent Purification Problem->Cause4 Solution1 Standardize Reduction (TCEP conc., time, temp) Cause1->Solution1 Solution2 Implement Strict Process Controls (pH, temp, mixing) Cause2->Solution2 Solution3 Characterize Raw Materials (Antibody, Linker) Cause3->Solution3 Solution4 Optimize & Validate Purification Protocol Cause4->Solution4

Caption: Troubleshooting logic for addressing inconsistent Drug-to-Antibody Ratios.

References

Technical Support Center: Off-Target Cleavage of MC-Val-Ala-PAB-PNP Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target cleavage of the MC-Val-Ala-PAB-PNP linker in their experiments.

Troubleshooting Guide

Issue: Premature payload release is observed in plasma stability assays.

Potential Cause Recommended Action
Enzymatic degradation by plasma proteases: The Val-Ala dipeptide is susceptible to cleavage by certain plasma enzymes, such as neutrophil elastase and carboxylesterases (specifically Ces1c in murine models).[1][2][3][4][5]1. Species-specific considerations: Be aware that Val-Cit and Val-Ala linkers show instability in mouse plasma due to carboxylesterase 1c (Ces1c), which is not present in human plasma. For preclinical studies in rodents, consider using linker technologies with improved stability in murine models. 2. Protease inhibitor screening: Include specific protease inhibitors in your in vitro plasma stability assays to identify the class of enzymes responsible for cleavage (e.g., serine protease inhibitors for neutrophil elastase). 3. Linker modification: Consider alternative linker chemistries that are less susceptible to cleavage by these off-target proteases. For example, incorporating hydrophilic amino acids or altering the peptide sequence can enhance plasma stability.
Chemical instability of the linker: Although generally stable, extreme pH or the presence of strong reducing agents could potentially compromise the linker's integrity.1. Buffer optimization: Ensure that the pH of your buffers and formulation is within a stable range (typically physiological pH ~7.4). 2. Formulation screening: Evaluate different formulation components to ensure they do not negatively impact linker stability.
Assay-related artifacts: The experimental setup itself might be contributing to the observed cleavage.1. Control experiments: Run control experiments with the linker-payload conjugate in buffer alone to assess its intrinsic stability. 2. Analytical method validation: Ensure your analytical methods (e.g., LC-MS) are validated to accurately quantify both the intact ADC and the released payload without inducing cleavage during sample preparation or analysis.

Issue: High off-target toxicity observed in vivo, potentially due to premature payload release.

Potential Cause Recommended Action
Neutrophil elastase-mediated cleavage: Neutrophil elastase, a serine protease, can cleave the Val-Ala linker, leading to the extracellular release of the payload and potential off-target toxicity, such as neutropenia.1. In vitro neutrophil elastase assay: Conduct an in vitro assay with purified human neutrophil elastase to confirm the susceptibility of your ADC's linker to cleavage. 2. Linker engineering: Explore next-generation linkers designed to be resistant to neutrophil elastase cleavage, such as those with modified peptide sequences or "exolinker" architectures. 3. Payload selection: Consider using payloads that are less membrane-permeable to reduce bystander killing and off-target toxicity if premature release is unavoidable.
Non-specific uptake of the ADC: The ADC may be taken up by non-target cells, leading to off-target toxicity.1. Target antigen expression analysis: Thoroughly profile the expression of the target antigen in healthy tissues to minimize on-target, off-tumor toxicity. 2. Fc receptor interactions: Investigate if non-specific uptake is mediated by Fc receptors on immune cells and consider engineering the Fc region of the antibody to reduce these interactions.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of cleavage for the this compound linker?

The this compound linker is a protease-cleavable linker designed for use in antibody-drug conjugates (ADCs). The intended mechanism involves the following steps:

  • The ADC binds to the target antigen on the surface of a cancer cell and is internalized, typically into lysosomes.

  • Within the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the Val-Ala dipeptide sequence.

  • Cleavage of the dipeptide initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the active cytotoxic payload inside the target cell.

Q2: What are the main causes of off-target cleavage of the Val-Ala linker?

The primary causes of off-target cleavage are proteases present in the systemic circulation or the tumor microenvironment that can recognize and cleave the Val-Ala peptide sequence. Key enzymes implicated in this process include:

  • Neutrophil Elastase (NE): A serine protease secreted by neutrophils that can cleave the Val-Ala linker, leading to premature payload release in the bloodstream and potentially contributing to off-target toxicities like neutropenia.

  • Carboxylesterases: In murine models, carboxylesterase 1c (Ces1c) has been shown to cleave Val-Cit and related peptide linkers, leading to challenges in preclinical evaluation.

Q3: How can I assess the stability of my ADC with a this compound linker?

A multi-step approach is recommended to evaluate the stability of your ADC:

  • In vitro plasma stability assay: Incubate the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) and measure the amount of intact ADC and released payload over time using methods like LC-MS.

  • Specific enzyme assays: Test the susceptibility of the linker to cleavage by specific enzymes known to cause off-target cleavage, such as human neutrophil elastase.

  • In vivo pharmacokinetic (PK) studies: Analyze plasma samples from in vivo studies to determine the ADC's half-life and monitor for the appearance of free payload.

Q4: What are some strategies to improve the stability of Val-Ala-based linkers?

Several strategies can be employed to enhance the in vivo stability of ADCs with Val-Ala linkers:

  • Peptide sequence modification: Introducing different amino acids into the peptide sequence can modulate its susceptibility to off-target proteases. For example, the development of tripeptide linkers like glutamic acid-valine-citrulline (EVCit) has shown improved plasma stability.

  • "Exolinker" design: This approach repositions the cleavable peptide linker to a different position on the PAB moiety, which can shield it from unwanted enzymatic cleavage while maintaining its susceptibility to lysosomal proteases.

  • Site of conjugation: The stability of the linker can be influenced by the site of conjugation on the antibody. More solvent-exposed sites may be more prone to enzymatic cleavage.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) and the concentration of released payload over time.

Materials:

  • ADC with this compound linker

  • Control ADC with a non-cleavable linker

  • Plasma (human, mouse, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors (optional)

  • LC-MS system

Method:

  • Dilute the ADC to a final concentration of 1 mg/mL in plasma pre-warmed to 37°C.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.

  • Immediately stop the reaction by adding a quenching solution (e.g., acetonitrile) and store the samples at -80°C until analysis.

  • Analyze the samples by LC-MS to determine the average DAR of the intact ADC and quantify the concentration of the released payload.

  • Plot the average DAR and the concentration of the released payload against time to determine the stability profile of the ADC.

Protocol 2: Neutrophil Elastase (NE) Cleavage Assay

Objective: To determine the susceptibility of the ADC linker to cleavage by human neutrophil elastase.

Materials:

  • ADC with this compound linker

  • Human neutrophil elastase (purified)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • NE inhibitor (e.g., sivelestat) as a negative control

  • LC-MS system

Method:

  • Prepare a solution of the ADC at a final concentration of 100 µg/mL in the assay buffer.

  • Add human neutrophil elastase to the ADC solution at a final concentration of 1 µg/mL.

  • In a separate control reaction, add the NE inhibitor prior to the addition of the enzyme.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Stop the reaction by adding an equal volume of acetonitrile.

  • Analyze the samples by LC-MS to quantify the amount of released payload.

  • Compare the rate of payload release in the presence and absence of the NE inhibitor to confirm NE-specific cleavage.

Visualizations

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Cell ADC_circ Intact ADC NE Neutrophil Elastase ADC_circ->NE Off-target cleavage Internalization Internalization ADC_circ->Internalization Target Binding Free_Payload Free Payload (Off-Target Toxicity) NE->Free_Payload Lysosome Lysosome (pH 4.5-5.5) Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB On-target cleavage Released_Payload Released Payload (Apoptosis) CathepsinB->Released_Payload

Caption: On-target vs. Off-target cleavage of a Val-Ala linker ADC.

Caption: Troubleshooting workflow for off-target linker cleavage.

References

Technical Support Center: Optimizing Antibody-Drug Conjugates with MC-Val-Ala-PAB-PNP Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the impact of hydrophobicity of the MC-Val-Ala-PAB-PNP linker on Antibody-Drug Conjugate (ADC) properties.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and characterization of ADCs utilizing the this compound linker and similar hydrophobic linker systems.

Issue Potential Cause Troubleshooting Steps
High levels of ADC aggregation observed during or after conjugation. The inherent hydrophobicity of the this compound linker and the cytotoxic payload can lead to intermolecular interactions and aggregation.[1][2]- Optimize Conjugation Conditions: Reduce the concentration of organic co-solvents used to dissolve the linker-payload.[3] - Introduce Hydrophilic Moieties: Consider using a modified linker with a hydrophilic spacer, such as a polyethylene glycol (PEG) chain, to shield the hydrophobic regions.[1][4] - Control Drug-to-Antibody Ratio (DAR): Higher DARs increase hydrophobicity and aggregation propensity. Aim for a lower, more homogeneous DAR.
Low recovery of ADC after purification. Aggregated ADC may be lost during purification steps like size-exclusion chromatography (SEC).- Solubilizing Excipients: Include polysorbate or other stabilizing excipients in the purification buffers to minimize non-specific binding and aggregation. - Alternative Purification Methods: For highly hydrophobic ADCs, hydrophobic interaction chromatography (HIC) may offer better separation and recovery of different DAR species.
Inconsistent Drug-to-Antibody Ratio (DAR) between batches. Variability in reaction conditions or incomplete reaction can lead to inconsistent DAR values.- Precise Stoichiometry: Ensure accurate quantification of the antibody and linker-payload. A slight excess of the linker-payload can help drive the reaction to completion. - Reaction Monitoring: Monitor the conjugation reaction in real-time using techniques like HIC or reversed-phase high-performance liquid chromatography (RP-HPLC) to determine the optimal reaction time.
Premature drug release in plasma stability assays. While the Val-Ala dipeptide is generally stable, some non-specific cleavage can occur.- Linker Modification: For certain payloads, a Val-Cit linker might offer different stability profiles, though it can be less stable in mouse plasma. - Alternative Cleavage Mechanisms: Explore other cleavable linkers, such as those sensitive to glucuronidase or other lysosomal enzymes, which may offer enhanced stability.
Poor in vivo efficacy despite good in vitro potency. High hydrophobicity can lead to rapid clearance of the ADC from circulation and non-specific uptake by tissues like the liver, reducing the amount of ADC that reaches the tumor.- Enhance Hydrophilicity: Incorporating hydrophilic linkers (e.g., PEGylated linkers) can improve pharmacokinetics and tumor accumulation. - Evaluate Different Payloads: The hydrophobicity of the payload itself is a major contributor. If possible, consider a more hydrophilic payload.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of each component in the this compound linker?

A1: The this compound linker is a multi-component system designed for controlled drug release:

  • MC (Maleimidocaproyl): Provides a reactive maleimide group for covalent attachment to thiol groups on the antibody (typically from reduced cysteines).

  • Val-Ala (Valine-Alanine): A dipeptide sequence that is a substrate for cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

  • PAB (p-Aminobenzyl): A self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB group spontaneously decomposes to release the active drug in an unmodified form.

  • PNP (p-Nitrophenyl): Acts as a leaving group to facilitate the conjugation of the linker to the cytotoxic payload.

Q2: How does the hydrophobicity of the this compound linker affect ADC properties?

A2: The hydrophobicity of the linker, combined with that of the payload, significantly impacts the physicochemical properties and in vivo performance of an ADC. Increased hydrophobicity can lead to:

  • Aggregation: Hydrophobic patches on the surface of the ADC can interact, leading to the formation of aggregates.

  • Reduced Solubility: Highly hydrophobic ADCs may have poor solubility in aqueous buffers.

  • Rapid Clearance: Hydrophobic ADCs can be rapidly cleared from circulation through non-specific uptake by the reticuloendothelial system, leading to reduced tumor exposure.

  • Lower Tolerability: Increased non-specific uptake can lead to off-target toxicity.

Q3: What are the advantages of using a Val-Ala dipeptide linker compared to a Val-Cit linker?

A3: The Val-Ala linker offers a key advantage in its lower hydrophobicity compared to the more commonly used Val-Cit linker. This can result in:

  • Reduced aggregation propensity, especially with hydrophobic payloads.

  • The ability to achieve higher and more homogeneous DARs.

  • Improved stability in mouse plasma, which can be a significant advantage for preclinical in vivo studies. While the cleavage rate of Val-Ala by cathepsin B is generally slower than that of Val-Cit, it is typically sufficient for effective payload release within the target cell.

Q4: How can the hydrophobicity of an ADC be experimentally assessed?

A4: Hydrophobic Interaction Chromatography (HIC) is a key analytical technique used to assess the relative hydrophobicity of ADCs. In HIC, molecules are separated based on their hydrophobic character. A more hydrophobic ADC will have a longer retention time on the HIC column.

Q5: What strategies can be employed to mitigate the negative effects of linker hydrophobicity?

A5: Several strategies can be used to counteract the hydrophobicity of the linker-payload:

  • Incorporation of Hydrophilic Spacers: Integrating hydrophilic polymers like polyethylene glycol (PEG) or cyclodextrins into the linker can shield the hydrophobic components, improving solubility and reducing aggregation.

  • Use of Hydrophilic Payloads: When possible, selecting a more hydrophilic cytotoxic agent can significantly reduce the overall hydrophobicity of the ADC.

  • Site-Specific Conjugation: Controlling the site of conjugation can lead to more homogeneous ADCs with potentially improved properties.

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies on the impact of linker hydrophobicity on ADC properties.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Hydrophobicity

Linker TypeDAR% Aggregation (SEC)HIC Retention Time (min)Reference
Val-Cit-PABC4.03.8%Not Reported
Val-Ala-PABC3.38.1%Not Reported
Ala-Ala-PABC4.0~3.8%Faster than Val-Cit and Val-Ala
Val-Cit-PABC-MMAE8HighLonger
Hydrophilic Linker-MMAE8LowShorter

Note: Direct comparison between studies may be challenging due to variations in antibodies, payloads, and experimental conditions.

Table 2: In Vitro and In Vivo Efficacy of ADCs with Different Linkers

ADC Linker-PayloadIn Vitro Potency (IC50)In Vivo Efficacy (Tumor Model)Reference
Adcetris® (Val-Cit-PABC-MMAE)16 pMSignificant tumor growth inhibition
Cyclodextrin-Val-Cit-PABC-MMAE16-34 pMGreater efficacy than Adcetris®
PEG24-Val-Cit-PABC-MMAENot ReportedMatched or exceeded efficacy of cyclodextrin-ADCs
DAR 8 Val-Cit-PABC-MMAEHighLimited by poor PK
DAR 8 Hydrophilic Linker-MMAEHighSuperior to DAR 4 Adcetris®

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) and Aggregation by Chromatography

1. Size-Exclusion Chromatography (SEC) for Aggregation Analysis:

  • Objective: To separate and quantify ADC monomers from high molecular weight aggregates.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: TSKgel G3000SWxl or similar SEC column.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

    • Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.

    • Inject a known volume (e.g., 20 µL) of the sample.

    • Elute isocratically and monitor the absorbance at 280 nm.

    • Integrate the peak areas for the monomer and aggregates to calculate the percentage of each.

2. Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment:

  • Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: TSKgel Butyl-NPR or a similar HIC column.

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm. The retention time is indicative of the relative hydrophobicity, and the peak pattern can be used to determine the distribution of different DAR species.

Protocol 2: In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the ADC on a target cancer cell line.

  • Materials:

    • Target cancer cell line expressing the antigen of interest.

    • Cell culture medium and supplements.

    • ADC and control antibody.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • 96-well plates.

  • Procedure:

    • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and control antibody in cell culture medium.

    • Remove the medium from the cells and add the ADC and control antibody dilutions.

    • Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_effect Cellular Effect ADC ADC in Circulation (Stable) TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: Mechanism of action of a cathepsin B-cleavable ADC.

Hydrophobicity_Impact cluster_properties ADC Properties cluster_outcome Therapeutic Outcome MC_Val_Ala This compound Linker + Hydrophobic Payload IncreasedHydrophobicity Increased ADC Hydrophobicity MC_Val_Ala->IncreasedHydrophobicity Aggregation Aggregation IncreasedHydrophobicity->Aggregation RapidClearance Rapid Clearance IncreasedHydrophobicity->RapidClearance ReducedEfficacy Reduced In Vivo Efficacy Aggregation->ReducedEfficacy RapidClearance->ReducedEfficacy

Caption: Impact of linker and payload hydrophobicity on ADC properties.

References

strategies to enhance the therapeutic window of MC-Val-Ala-PAB-PNP ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for MC-Val-Ala-PAB-PNP Antibody-Drug Conjugates.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the therapeutic window of ADCs utilizing the Maleimidocaproyl (MC)-Valine-Alanine (Val-Ala)-para-aminobenzylcarbamate (PAB)-p-nitrophenyl (PNP) linker system.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue IDProblem EncounteredPotential CausesTroubleshooting Strategies & Solutions
TX-01 High off-target toxicity observed in vivo (e.g., neutropenia, hepatotoxicity). 1. Premature Payload Release: The Val-Ala peptide linker can be susceptible to cleavage by extracellular proteases (e.g., neutrophil elastase) in the bloodstream, leading to systemic release of the cytotoxic payload.[1][2] 2. High Hydrophobicity: The ADC construct, particularly with a high drug-to-antibody ratio (DAR), may be overly hydrophobic, leading to faster clearance by the mononuclear phagocytic system (MPS) and non-specific uptake in tissues like the liver. 3. Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fcγ receptors on healthy immune cells, causing unintended internalization and toxicity.[1] 4. Bystander Effect in Healthy Tissues: If the payload is membrane-permeable, its premature release can harm healthy bystander cells.1. Assess Linker Stability: Conduct in vitro plasma stability assays to quantify premature payload release. (See Experimental Protocol 1). 2. Linker Modification: Explore alternative dipeptide linkers with higher specificity for lysosomal proteases like cathepsin B. 3. Reduce Hydrophobicity: Use hydrophilic linkers or PEGylation to mask the hydrophobicity of the drug-linker, which can improve pharmacokinetics. 4. Optimize DAR: Generate ADCs with lower average DARs (e.g., 2 or 4), as this often reduces hydrophobicity and improves tolerability. 5. Fc-Receptor Engineering: Consider engineering the Fc region of the antibody to reduce binding to Fcγ receptors.
PK-01 ADC exhibits rapid clearance and poor exposure (low AUC) compared to the parent antibody. 1. High DAR and Hydrophobicity: ADCs with high DARs are often more hydrophobic, leading to rapid clearance from circulation. 2. Aggregation: Hydrophobicity can cause ADC molecules to aggregate, which are then quickly cleared by the liver and spleen. 3. Linker Instability: Premature deconjugation of the drug-linker changes the ADC's properties and can accelerate clearance.1. Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of different DAR species. (See Experimental Protocol 2). 2. Control DAR: Aim for a lower, more homogeneous DAR (e.g., 2-4) to improve the pharmacokinetic profile. 3. Monitor Aggregation: Use Size Exclusion Chromatography (SEC) to quantify aggregate levels in your ADC preparation. (See Experimental Protocol 3). 4. Formulation Optimization: Screen different formulation buffers (e.g., varying pH, ionic strength, excipients) to minimize aggregation during storage and handling.
EF-01 Suboptimal in vivo efficacy despite good in vitro potency. 1. Poor Pharmacokinetics: Rapid clearance (See Issue PK-01) reduces the amount of ADC reaching the tumor. 2. Low Cathepsin B Expression: The Val-Ala linker requires cleavage by cathepsin B in the lysosome. Low expression of this enzyme in the target tumor cells will result in inefficient payload release. 3. Heterogeneous Target Expression: If the target antigen is expressed heterogeneously and the ADC lacks a significant bystander effect, antigen-negative tumor cells will not be killed. 4. Inefficient Internalization: The target antigen may not internalize efficiently upon ADC binding, preventing the ADC from reaching the lysosomal compartment.1. Improve PK Profile: Implement strategies from Issue PK-01 to enhance ADC exposure. 2. Measure Cathepsin B Activity: Quantify cathepsin B activity in target cell lysates and tumor xenografts to confirm the payload release mechanism is viable. (See Experimental Protocol 4). 3. Evaluate Bystander Effect: If using a membrane-permeable payload, assess the ADC's ability to kill antigen-negative cells in a co-culture assay. (See Experimental Protocol 5). 4. Assess ADC Internalization: Use fluorescence microscopy or flow cytometry to confirm that the ADC is being internalized by target cells.
CM-01 High levels of aggregation observed during ADC manufacturing or storage. 1. Hydrophobic Payloads/Linkers: The inherent hydrophobicity of the MC-Val-Ala-PAB linker and many cytotoxic payloads is a primary driver of aggregation. 2. High DAR: A higher number of conjugated drug-linkers increases the overall hydrophobicity of the ADC molecule. 3. Unfavorable Buffer Conditions: Suboptimal pH, low salt concentration, or the presence of certain solvents used during conjugation can promote aggregation. 4. Physical Stress: Freeze-thaw cycles and mechanical agitation can induce protein denaturation and aggregation.1. Reduce Molar Excess of Drug-Linker: Use a lower molar excess during the conjugation reaction to achieve a lower average DAR. 2. Introduce Hydrophilic Moieties: Consider using PEGylated linkers to improve solubility and reduce aggregation. 3. Optimize Formulation: Screen for optimal buffer conditions (pH, excipients like polysorbate) that enhance ADC stability. 4. Immobilize Antibody During Conjugation: Using solid-phase supports to immobilize the antibody during conjugation can prevent molecules from interacting and aggregating.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of payload release for a Val-Ala linker, and how does it impact the therapeutic window?

A1: The Val-Ala dipeptide sequence is designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of active Cathepsin B lead to the specific cleavage of the Val-Ala linker. This initiates the collapse of the self-immolative PAB spacer, releasing the active cytotoxic payload inside the target cell. A narrow therapeutic window can result from insufficient Cathepsin B activity in the tumor (leading to poor efficacy) or premature linker cleavage in circulation (leading to off-target toxicity).

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the performance of my this compound ADC?

A2: The DAR is a critical quality attribute that significantly impacts ADC performance. While a higher DAR can increase in vitro potency, it often leads to increased hydrophobicity. This can cause several issues that narrow the therapeutic window:

  • Faster Clearance: More hydrophobic ADCs are cleared more rapidly from the bloodstream, reducing tumor exposure.

  • Increased Aggregation: Higher DAR ADCs have a greater tendency to aggregate, which can lead to immunogenicity and altered pharmacokinetic profiles.

  • Lower Tolerability: Studies have shown that ADCs with higher DARs (e.g., 8) often have a lower maximum tolerated dose (MTD) compared to those with lower DARs (e.g., 2 or 4).

Therefore, optimizing for a lower, more homogeneous DAR (typically 2 to 4) is a key strategy to improve the overall therapeutic index.

Q3: My payload is membrane-permeable. How can I leverage or control the "bystander effect"?

A3: The bystander effect is the ability of a released payload to diffuse out of the target antigen-positive (Ag+) cell and kill adjacent antigen-negative (Ag-) cells. This is particularly important for treating solid tumors with heterogeneous antigen expression.

  • To Leverage: A cleavable linker like Val-Ala is essential for the bystander effect, as it allows the payload to be released in its free, membrane-permeable form. The payload should be uncharged and sufficiently lipophilic to cross cell membranes.

  • To Control: The main challenge is that premature payload release in circulation can lead to a bystander effect on healthy tissues, causing toxicity. The key to control is enhancing linker stability in plasma. Strategies include exploring alternative peptide sequences that are more selectively cleaved by tumor-associated enzymes or designing linkers that require dual-cleavage mechanisms.

Q4: What are the best preclinical models to evaluate the stability and toxicity of a Val-Ala linked ADC?

A4: Species-specific differences in plasma proteases can significantly impact the evaluation of linker stability. For instance, certain mouse carboxylesterases (like Ces1c) can cleave peptide linkers, which may not be representative of human plasma stability. Therefore, it is crucial to:

  • Perform in vitro plasma stability assays using plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) to identify the most relevant species for in vivo studies.

  • If significant instability is observed in rodent plasma but not human plasma, consider using a humanized mouse model or selecting a non-human primate for pivotal toxicology studies.

  • When assessing hematological toxicity, in vitro assays using bone marrow progenitor cells can also provide valuable predictive data.

Key Experimental Protocols & Workflows

Experimental Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To quantify the rate of premature payload deconjugation from an ADC in plasma.

Methodology:

  • Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from the desired species (human, mouse, rat, etc.).

  • Incubation: Incubate the samples in a controlled environment at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Sample Processing: Immediately stop the reaction by either flash-freezing samples at -80°C or precipitating plasma proteins with an organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the amount of released payload and/or intact ADC at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Alternatively, ELISA can be used to measure total antibody and conjugated antibody.

  • Data Analysis: Plot the percentage of released payload or intact ADC over time. Calculate the ADC half-life (t½) in plasma. A faster clearance of the ADC compared to the total antibody suggests linker instability.

G cluster_prep Preparation cluster_sampling Sampling & Analysis A ADC Stock Solution C Incubate ADC in Plasma @ 37°C A->C B Fresh Plasma (Human, Mouse, etc.) B->C D Collect Aliquots at Time Points (0, 6, 24, 48, 96h...) C->D E Stop Reaction (Protein Precipitation / Freezing) D->E F LC-MS/MS Analysis (Quantify Released Payload) E->F G Data Analysis (Calculate Half-Life) F->G

Caption: Workflow for In Vitro ADC Plasma Stability Assay.
Experimental Protocol 2: Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the hydrophobicity profile of an ADC and determine the distribution of different DAR species.

Methodology:

  • System Setup: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over approximately 30 minutes.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: ADC species will elute in order of increasing hydrophobicity. Unconjugated antibody (DAR 0) elutes first, followed by DAR 2, DAR 4, etc. Integrate the area of each peak to determine the relative abundance of each DAR species and calculate the average DAR.

Experimental Protocol 3: Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • System Setup: Use an HPLC system with an SEC column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Isocratic elution with a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Detection: Monitor eluate at 280 nm.

  • Data Analysis: Aggregates, being larger, will elute first, followed by the main monomer peak, and then any fragments. Integrate the peak areas to calculate the percentage of aggregates relative to the total protein content.

Experimental Protocol 4: Cathepsin B Activity Assay

Objective: To measure the activity of Cathepsin B in cell lysates to ensure the payload release mechanism is viable.

Methodology:

  • Sample Preparation: Prepare cell lysates from tumor cells of interest. Measure total protein concentration for normalization.

  • Assay Kit: Use a commercial fluorometric assay kit (e.g., Abcam ab65300 or Sigma-Aldrich MAK387). These kits typically use a Cathepsin B substrate like Ac-RR-AFC.

  • Reaction: Incubate the cell lysate with the reaction buffer and substrate according to the manufacturer's protocol (typically 1-2 hours at 37°C). Active Cathepsin B in the lysate will cleave the substrate, releasing a fluorescent product (AFC).

  • Detection: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the Cathepsin B activity in the sample. Compare the activity across different cell lines to correlate with ADC efficacy.

G A Tumor Cell Lysate B Add Reaction Buffer & Cathepsin B Substrate (Ac-RR-AFC) A->B C Incubate @ 37°C (1-2 hours) B->C D Cleavage of Substrate by Active Cathepsin B C->D E Release of Fluorescent Product (AFC) D->E F Measure Fluorescence (Ex/Em 400/505 nm) E->F G Quantify Activity F->G

Caption: Workflow for Cathepsin B Fluorometric Activity Assay.
Experimental Protocol 5: In Vitro Bystander Effect Co-Culture Assay

Objective: To determine if an ADC can kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.

Methodology:

  • Cell Preparation:

    • Use an Ag+ cell line that expresses the target antigen.

    • Use an Ag- cell line that does not express the target. This line should be labeled (e.g., transfected with GFP) for easy identification.

  • Co-Culture Setup: Seed 96-well plates with a fixed total number of cells per well but vary the ratio of Ag+ to Ag- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100).

  • ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include untreated wells as controls.

  • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-120 hours).

  • Viability Measurement:

    • To measure the viability of the Ag- (GFP-labeled) population, read the plate's fluorescence.

    • To measure total cell viability, use a standard assay like MTT or CellTiter-Glo.

  • Data Analysis: Plot the viability of the Ag- cells as a function of ADC concentration in the different co-culture ratios. A decrease in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.

G cluster_setup Cell Seeding A Antigen-Positive (Ag+) Cells C Co-culture in varying ratios (100:0, 75:25, 50:50...) A->C B Antigen-Negative (Ag-/GFP+) Cells B->C D Add Serial Dilutions of ADC C->D E Incubate (72-120h) D->E F Measure Viability: 1. GFP Fluorescence (Ag- cells) 2. MTT/CTG (Total cells) E->F G Analyze Ag- Cell Death to Confirm Bystander Effect F->G

Caption: Logic flow for the Bystander Effect Co-Culture Assay.

References

Technical Support Center: MC-Val-Ala-PAB-PNP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of MC-Val-Ala-PAB-PNP, a crucial cleavable linker for antibody-drug conjugates (ADCs). This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable ADC linker.[1][2][3][4] It is composed of a maleimide (MC) group for conjugation to a monoclonal antibody, a cathepsin B-cleavable Valine-Alanine dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate for conjugation to a cytotoxic payload. Its primary application is in the synthesis of antibody-drug conjugates for targeted cancer therapy.

Q2: What are the most common causes of low yield during the synthesis?

Low yields in the synthesis of this compound can arise from several factors, including incomplete coupling reactions, side reactions involving the maleimide group, and degradation of the linker during synthesis or purification. For instance, the presence of hydrophobic amino acids can lead to aggregation and incomplete reactions.[5]

Q3: How can I improve the in-vivo stability of the final ADC conjugate?

The thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody can be reversible, leading to payload loss in vivo. To enhance stability, one strategy is to induce the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid derivative by adjusting the pH to 8.5-9.0 after the initial conjugation reaction.

Q4: My maleimide linker is not reacting with the cysteine residues on my antibody. What could be the issue?

Several factors could contribute to low conjugation efficiency. The maleimide group is susceptible to hydrolysis, especially at higher pH, so it's crucial to use freshly prepared solutions. The target cysteine residues on the antibody might be oxidized to form disulfide bonds and may require a pre-reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine). Additionally, the optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound.

Diagram: this compound Synthesis Workflow

MC_Val_Ala_PAB_PNP_Synthesis_Workflow cluster_synthesis Synthesis Steps cluster_troubleshooting Troubleshooting Points start Start Materials: Fmoc-Val-OH, Fmoc-Ala-OH, PAB-OH, PNP-chloroformate, Maleimidohexanoic acid step1 Dipeptide Synthesis: Fmoc-Val-Ala-OH start->step1 Peptide Coupling step2 PAB Incorporation: Fmoc-Val-Ala-PAB-OH step1->step2 Amide Bond Formation ts1 Low Yield / Side Reactions - Epimerization - Incomplete Coupling step1->ts1 step3 PNP Activation: Fmoc-Val-Ala-PAB-PNP step2->step3 Activation ts2 PAB Instability - Premature Cleavage step2->ts2 step4 Fmoc Deprotection: H2N-Val-Ala-PAB-PNP step3->step4 Deprotection ts3 PNP Instability - Hydrolysis step3->ts3 step5 Maleimide Coupling: This compound step4->step5 Amide Coupling end_product Final Product: This compound step5->end_product ts4 Maleimide Reactivity Issues - Hydrolysis - Thiazine Rearrangement step5->ts4 ts5 Purification Challenges - Aggregation - Co-elution of Impurities end_product->ts5

Caption: A flowchart illustrating the key stages in the synthesis of this compound and potential troubleshooting points at each step.

Problem Potential Cause Recommended Solution
Low yield in dipeptide (Fmoc-Val-Ala-OH) synthesis Incomplete coupling reaction.Use efficient coupling reagents like HBTU/HOBt or HATU. Monitor the reaction progress using a Kaiser test to ensure completion.
Epimerization of amino acids during coupling.Utilize coupling reagents known to suppress racemization, such as DEPBT. Avoid prolonged exposure to basic conditions.
Instability of the PAB linker The p-aminobenzyl alcohol (PABA) linker can exhibit chemical instability, leading to premature cleavage.In cases of significant instability, consider replacing the PABA linker with a more stable p-hydroxybenzyl alcohol (PHOBA) linker.
Hydrolysis of the PNP activated carbonate The p-nitrophenyl (PNP) carbonate is an activated leaving group and can be susceptible to hydrolysis in the presence of water.Ensure all solvents and reagents are anhydrous, particularly in the step involving the reaction of the linker with an amine-containing payload.
Side reactions involving the maleimide group The maleimide group can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.After conjugation, consider hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable succinamic acid.
The maleimide group can react with primary amines (e.g., lysine residues) at pH values above 7.5.Maintain the pH of the conjugation reaction between 6.5 and 7.5 to ensure selectivity for thiol groups.
For peptides with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.If feasible, design the peptide sequence to avoid an N-terminal cysteine. Performing the conjugation at a more acidic pH can also help minimize this side reaction.
Difficulty in purification of the final product Aggregation of the hydrophobic linker-payload conjugate.The addition of hydrophilic groups or linkers, such as polyethylene glycol (PEG), can enhance solubility and reduce aggregation.
Co-elution of impurities with the desired product during HPLC.Optimize the purification method. Standard purification is often performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions based on their specific starting materials and equipment.

Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH

This protocol is based on standard solid-phase peptide synthesis (SPPS) methodologies.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM) for 30 minutes.

  • Loading of the First Amino Acid (Alanine):

    • Dissolve Fmoc-Ala-OH (3 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours.

  • Fmoc Deprotection:

    • Wash the resin with DMF (5x) and DCM (3x).

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Valine):

    • Dissolve Fmoc-Val-OH (3 equivalents), a coupling reagent like HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours. Monitor the reaction with a Kaiser test.

  • PAB Moiety Incorporation:

    • Repeat the Fmoc deprotection step.

    • Couple p-aminobenzyl alcohol (PAB-OH) using similar coupling conditions as in step 4.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Add a solution of 1% trifluoroacetic acid (TFA) in DCM to the resin and agrate for 2 minutes.

    • Drain the cleavage solution into a flask containing pyridine to neutralize the TFA. Repeat the cleavage step 3-5 times.

    • Combine the cleavage solutions and evaporate the solvent to obtain the crude Fmoc-Val-Ala-PAB-OH.

Protocol 2: Activation with PNP and Maleimide Coupling

This part of the synthesis is typically performed in solution phase.

  • PNP Activation:

    • Dissolve the crude Fmoc-Val-Ala-PAB-OH in an anhydrous solvent like DMF.

    • Add p-nitrophenyl chloroformate and a non-nucleophilic base like DIPEA.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Purify the resulting Fmoc-Val-Ala-PAB-PNP by preparative RP-HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Ala-PAB-PNP in DMF.

    • Add a solution of 20% piperidine in DMF and stir at room temperature for 30-60 minutes.

  • Maleimide Coupling:

    • To the solution containing the deprotected H2N-Val-Ala-PAB-PNP, add a solution of 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu) in DMF.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final product, this compound, by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Illustrative Data Tables

The following tables provide general guidelines for reaction parameters and expected outcomes. Actual results may vary.

Table 1: Illustrative Solid-Phase Peptide Synthesis Parameters

ParameterValue/Condition
Resin2-Chlorotrityl chloride (2-CTC) resin
Resin Loading0.4 - 0.8 mmol/g
Fmoc-Amino Acid Excess3 - 5 equivalents
Coupling ReagentHBTU/HOBt or HATU
BaseDIPEA (N,N-Diisopropylethylamine)
Fmoc Deprotection20% Piperidine in DMF
Cleavage from Resin1-5% TFA in DCM
Typical Yield (Crude Peptide-Linker)70 - 90%
Typical Purity (Crude Peptide-Linker)>80%

Data is illustrative and based on the synthesis of similar peptide linkers.

Table 2: Illustrative Drug Conjugation and Purification Data

ParameterValue/Condition
Peptide-Linker to Payload Ratio1.1 : 1
SolventAnhydrous DMF
BaseDIPEA
Reaction Time2 - 4 hours
Reaction TemperatureRoom Temperature
Purification MethodPreparative RP-HPLC
Typical Yield (Drug-Linker Conjugate)60 - 80%
Typical Purity (Drug-Linker Conjugate)>95%

Data is illustrative and based on the synthesis of similar peptide linkers.

Diagram: Logical Relationship in Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Reactions start->cause1 cause2 Side Reactions start->cause2 cause3 Degradation start->cause3 cause4 Purification Loss start->cause4 sol1a Optimize Coupling Reagents (e.g., HATU, HBTU) cause1->sol1a sol1b Increase Reaction Time/ Temperature cause1->sol1b sol1c Monitor with Kaiser Test cause1->sol1c sol2a Control pH (6.5-7.5 for maleimide reaction) cause2->sol2a sol2b Use Anhydrous Solvents cause2->sol2b sol2c Post-conjugation Ring Hydrolysis cause2->sol2c sol3a Use Fresh Reagents cause3->sol3a sol3b Minimize Exposure to Harsh Conditions (pH, temp) cause3->sol3b sol4a Optimize HPLC Gradient cause4->sol4a sol4b Use Hydrophilic Linkers (e.g., PEG) to reduce aggregation cause4->sol4b

Caption: A logical diagram outlining the common causes of low yield in this compound synthesis and their corresponding solutions.

References

Validation & Comparative

A Head-to-Head Comparison of MC-Val-Ala-PAB-PNP and MC-Val-Cit-PAB-PNP Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prevalent cleavable linkers are those based on dipeptides recognized by lysosomal proteases. This guide provides an objective, data-driven comparison of two prominent dipeptide linkers: MC-Val-Ala-PAB-PNP and MC-Val-Cit-PAB-PNP.

Both linkers are designed for selective cleavage within the tumor cell, releasing a potent cytotoxic payload. They share a common architecture: a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence (Val-Ala or Val-Cit) as the enzyme cleavage site, a self-emolative para-aminobenzyl carbamate (PAB) spacer, and a para-nitrophenyl (PNP) carbonate group for payload attachment.[1][2][3] The core of their mechanism relies on the overexpression of proteases like Cathepsin B in the lysosomal compartment of cancer cells.[4][5] Upon internalization of the ADC, Cathepsin B cleaves the dipeptide, initiating a cascade that results in the release of the active drug.

Quantitative Performance Comparison

The selection between the Val-Ala and Val-Cit motifs involves a trade-off between cleavage efficiency, stability, and the overall physicochemical properties of the resulting ADC. The following tables summarize key quantitative data to facilitate a direct comparison.

ParameterThis compoundMC-Val-Cit-PAB-PNPKey Considerations
Cathepsin B Cleavage Rate SlowerFaster (approximately double the rate of Val-Ala in some studies)The faster cleavage of Val-Cit may lead to more rapid payload release within the target cell. However, the cleavage rate of Val-Ala is generally considered sufficient for effective drug delivery.
Hydrophobicity LowerHigherThe lower hydrophobicity of Val-Ala can reduce the propensity for ADC aggregation, especially with lipophilic payloads. This can enable the production of ADCs with higher drug-to-antibody ratios (DARs).
Plasma Stability (Human) HighHighBoth linkers demonstrate excellent stability in human plasma, which is crucial for minimizing off-target toxicity.
Plasma Stability (Mouse) Generally StableUnstableVal-Cit linkers are susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor in vivo stability in murine models. This presents a significant challenge for preclinical evaluation.
Aggregation Tendency LowerHigherDue to its higher hydrophobicity, the Val-Cit linker is more prone to inducing aggregation, particularly at higher DARs.
Bystander Effect Potentially EffectivePotentially EffectiveThe ability of the released payload to diffuse out of the target cell and kill neighboring antigen-negative cells (the bystander effect) is primarily a property of the payload itself. However, the efficiency of linker cleavage can influence the concentration of released drug available for this effect.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the chemical structures, the cleavage mechanism, and a typical experimental workflow for evaluating these linkers.

Figure 1. Chemical structures of the linkers.

G Cathepsin B-Mediated Cleavage and Drug Release ADC Antibody-Drug Conjugate (in Lysosome) Cleavage Dipeptide Cleavage ADC->Cleavage Cathepsin B Spacer_Rearrangement 1,6-Elimination of PAB Spacer Cleavage->Spacer_Rearrangement Drug_Release Released Cytotoxic Payload Spacer_Rearrangement->Drug_Release

Figure 2. Mechanism of payload release.

G Experimental Workflow for Linker Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Stability Plasma Stability Assay Cleavage Enzyme Cleavage Assay (Cathepsin B) Cytotoxicity Cytotoxicity Assay (IC50 Determination) Bystander Bystander Effect Assay Cytotoxicity->Bystander PK Pharmacokinetic (PK) Study Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity ADC_Synthesis ADC Synthesis & Characterization ADC_Synthesis->Stability ADC_Synthesis->Cleavage ADC_Synthesis->PK ADC_S_thesis ADC_S_thesis ADC_S_thesis->Cytotoxicity

Figure 3. Workflow for ADC linker performance evaluation.

Detailed Experimental Protocols

1. Plasma Stability Assay

  • Objective: To assess the stability of the ADC linker in plasma.

  • Method:

    • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Analyze the samples using an appropriate method, such as ELISA, to quantify the amount of conjugated payload remaining on the antibody.

    • Calculate the half-life of the ADC in plasma.

2. Cathepsin B Cleavage Assay

  • Objective: To determine the rate of linker cleavage by Cathepsin B.

  • Method:

    • Prepare a reaction mixture containing the ADC, recombinant human Cathepsin B, and a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).

    • Incubate the mixture at 37°C.

    • Stop the reaction at different time points by adding a protease inhibitor.

    • Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

    • Determine the initial rate of cleavage and calculate kinetic parameters (kcat, Km) if desired.

3. In Vitro Cytotoxicity Assay

  • Objective: To measure the potency of the ADC against cancer cell lines.

  • Method:

    • Seed antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere.

    • Treat the cells with serial dilutions of the ADC, free payload, and a non-binding control antibody.

    • Incubate the cells for a specified period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

4. Bystander Effect Assay

  • Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

  • Method:

    • Co-culture antigen-positive and antigen-negative cells at a defined ratio. The antigen-negative cells should be labeled with a fluorescent marker (e.g., GFP) for identification.

    • Treat the co-culture with the ADC.

    • After a suitable incubation period, use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells.

    • Compare the viability of the antigen-negative cells in the presence and absence of antigen-positive cells to determine the extent of the bystander effect.

Conclusion

The choice between this compound and MC-Val-Cit-PAB-PNP linkers is highly context-dependent and should be guided by the specific properties of the payload and the desired characteristics of the ADC.

  • MC-Val-Cit-PAB-PNP remains a widely used and effective linker, particularly for payloads that are not overly hydrophobic. Its rapid cleavage by Cathepsin B can be advantageous for achieving a quick and potent cytotoxic effect. However, its instability in mouse plasma is a significant drawback for preclinical in vivo evaluation, often necessitating the use of specialized animal models.

  • This compound offers a key advantage in its lower hydrophobicity, which can mitigate aggregation issues and allow for the development of ADCs with higher, more homogeneous drug-to-antibody ratios, especially with lipophilic payloads. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release. Its improved stability in mouse plasma makes it a more robust choice for preclinical in vivo studies.

Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial for selecting the optimal construct for a given therapeutic application.

References

In Vivo Efficacy of MC-Val-Ala-PAB-PNP Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of in vivo studies demonstrates the potent anti-tumor activity of Antibody-Drug Conjugates (ADCs) utilizing the cleavable MC-Val-Ala-PAB-PNP linker system with the highly potent anthracycline derivative, PNU-159682. This guide provides a comparative overview of this ADC platform against alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in the oncology field.

The this compound linker is a cathepsin B-cleavable linker designed for the targeted delivery of cytotoxic payloads to tumor cells. PNU-159682, a metabolite of nemorubicin, is a potent DNA topoisomerase II inhibitor, which induces DNA damage and leads to S-phase cell cycle arrest and subsequent apoptosis.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of an ADC utilizing a PNU-159682 derivative against other ADC formats in various xenograft models. Notably, an anti-CD46 ADC with a PNU-159682 derivative and a cleavable linker demonstrated complete tumor regression at a single dose of 1.0 mg/kg in non-small cell lung cancer (NSCLC) and colorectal cancer models.[1]

ADC Construct Target Linker Type Payload Cancer Model Dose Efficacy Outcome Reference
hCD46-19CD46Cleavable (derivative of MC-Val-Ala-PAB)PNU-159682 derivativeNSCLC, Colorectal1.0 mg/kg (single dose)Complete tumor regression, durable responses[1]
Anti-HER2 ADCHER2MC-Val-Ala-PAB MMAEHER2+ Breast Cancer10 mg/kgSignificant tumor growth inhibition[2]
Anti-HER2 ADCHER2MC-Val-Cit-PABMMAEHER2+ Breast Cancer10 mg/kgSignificant tumor growth inhibition[2]
Anti-CD30 ADCCD30Non-cleavable (Gly5)PNU-159682 derivativeNon-Hodgkin Lymphoma0.3 mg/kgSignificant tumor growth inhibition[3]
Trastuzumab-PNU ADCHER2Non-cleavablePNU-159682 derivativeKadcyla-resistant HER2+ Breast CancerNot SpecifiedPotent anti-tumor activity

Linker Technology Comparison: Val-Ala vs. Val-Cit

The choice of the dipeptide sequence in the cleavable linker, such as Val-Ala versus the more common Val-Cit, can influence the physicochemical properties and performance of the ADC.

  • Hydrophobicity: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers. This can reduce the tendency for ADC aggregation, especially at higher drug-to-antibody ratios (DARs).

  • Stability: Both Val-Ala and Val-Cit linkers exhibit good stability in human plasma. However, Val-Cit linkers have shown instability in mouse plasma due to cleavage by carboxylesterases, which can complicate preclinical evaluation.

  • Cleavage Kinetics: Val-Cit linkers are cleaved more rapidly by cathepsin B compared to Val-Ala linkers. This may lead to faster payload release within the tumor cell.

Mechanism of Action: PNU-159682

PNU-159682 exerts its cytotoxic effect by inhibiting Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of Topoisomerase II by PNU-159682 stabilizes the covalent enzyme-DNA intermediate, leading to the accumulation of DNA double-strand breaks. This triggers a DNA damage response (DDR), resulting in cell cycle arrest in the S-phase and eventual apoptosis.

PNU-159682_Mechanism_of_Action PNU-159682 Signaling Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Nuclear Action and DNA Damage cluster_2 DNA Damage Response and Cell Fate ADC_Binding ADC binds to tumor antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Cleavage Linker cleavage by Cathepsin B Lysosomal_Trafficking->Cleavage PNU_Release PNU-159682 release Cleavage->PNU_Release Nuclear_Entry PNU-159682 enters nucleus PNU_Release->Nuclear_Entry Topo_II_Inhibition Inhibition of Topoisomerase II Nuclear_Entry->Topo_II_Inhibition DSB DNA Double-Strand Breaks Topo_II_Inhibition->DSB DDR_Activation DNA Damage Response (ATM/ATR activation) DSB->DDR_Activation S_Phase_Arrest S-Phase Cell Cycle Arrest DDR_Activation->S_Phase_Arrest Apoptosis Apoptosis S_Phase_Arrest->Apoptosis

PNU-159682 Mechanism of Action

Experimental Protocols

In Vivo Xenograft Efficacy Study

A representative protocol for evaluating the in vivo efficacy of an ADC targeting a specific antigen in a xenograft mouse model is outlined below.

1. Cell Line and Animal Model:

  • Human cancer cell line with high expression of the target antigen is selected (e.g., NCI-H226 for NSCLC).

  • Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • Tumor cells are cultured and harvested during the exponential growth phase.

  • A suspension of tumor cells (typically 5 x 10^6 to 10 x 10^6 cells in 100-200 µL of a suitable medium like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored by measuring the length and width of the tumor with calipers 2-3 times per week.

  • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. ADC Administration:

  • The ADC is formulated in a sterile vehicle (e.g., phosphate-buffered saline).

  • The ADC is administered to the treatment groups, typically via intravenous (i.v.) injection, at specified doses and schedules (e.g., single dose or multiple doses).

  • The control group receives the vehicle only.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Other endpoints may include tumor regression, survival, and assessment of toxicity through monitoring of body weight and clinical signs.

Experimental_Workflow In Vivo ADC Efficacy Workflow Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing ADC / Vehicle Administration (i.v.) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Analysis Data Analysis (TGI, Survival, etc.) Monitoring->Analysis

Experimental Workflow for In Vivo Efficacy

Conclusion

The this compound ADC platform demonstrates significant promise for targeted cancer therapy, exhibiting potent in vivo anti-tumor efficacy. The choice of the Val-Ala dipeptide offers potential advantages in terms of reduced hydrophobicity and improved ADC manufacturing feasibility compared to the traditional Val-Cit linker. The highly potent PNU-159682 payload, with its distinct mechanism of action as a Topoisomerase II inhibitor, provides a powerful tool in the development of next-generation ADCs. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety profiles of this platform against other emerging ADC technologies.

References

A Comparative Guide to Val-Ala and Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). Among the most prevalent cleavable linkers are the dipeptides valine-alanine (Val-Ala) and valine-citrulline (Val-Cit). Both are designed for enzymatic cleavage within the tumor cell, but they possess distinct physicochemical properties that significantly impact an ADC's stability, efficacy, and manufacturability. This guide provides a comprehensive comparison of Val-Ala and Val-Cit linkers, supported by experimental data and detailed protocols to inform rational ADC design.

Core Comparison: Val-Ala vs. Val-Cit

Both Val-Ala and Val-Cit linkers are substrates for lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted cleavage mechanism ensures the preferential release of the cytotoxic payload within the cancer cell, thereby minimizing systemic toxicity.[2][] Upon internalization of the ADC and trafficking to the lysosome, the acidic environment and high concentration of proteases facilitate the cleavage of the dipeptide linker, liberating the active payload.[1]

While their fundamental mechanism of action is similar, key differences in hydrophobicity, cleavage kinetics, and plasma stability influence their suitability for specific ADC applications.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

ParameterVal-Cit LinkerVal-Ala LinkerSignificanceCitations
Hydrophobicity More hydrophobicLess hydrophobicVal-Ala's lower hydrophobicity can reduce ADC aggregation, especially with lipophilic payloads, and may lead to a better safety profile.
Drug-to-Antibody Ratio (DAR) High DAR can lead to aggregation and precipitation.Allows for higher DAR (up to 7.4) with limited aggregation (<10%).Val-Ala is advantageous for developing more potent ADCs with higher, more homogeneous drug loading, particularly with hydrophobic payloads.
Cleavage Rate by Cathepsin B Faster cleavage rate.Slower cleavage rate (approximately half that of Val-Cit in some studies).Val-Cit may be preferred for rapid payload release. The slower cleavage of Val-Ala is generally sufficient for effective payload delivery.
Plasma Stability (Human) High stability. A half-life of over 230 days has been reported for a Val-Cit ADC.High stability.Both linkers are generally stable in human plasma, a critical feature for clinical translation.
Plasma Stability (Mouse) Unstable due to susceptibility to carboxylesterase Ces1C, leading to premature payload release.Improved stability in mouse plasma compared to Val-Cit.Val-Ala is a more favorable choice for preclinical in vivo studies in mice, avoiding the need for specialized models.
Bystander Effect Can mediate a bystander effect due to the release of a membrane-permeable payload.Can also mediate a bystander effect. The extent is dependent on the released payload's properties.Both linkers can be used to achieve bystander killing of neighboring antigen-negative tumor cells, which is crucial for treating heterogeneous tumors.
Clinical Experience Extensive clinical validation (e.g., Adcetris, Polivy).Used in several clinical-stage ADCs.Val-Cit has a longer and more established track record in approved ADCs.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and the release of free payload over time.

Methodology:

  • ADC Incubation: The ADC is incubated in plasma (human, mouse, or other species of interest) at 37°C.

  • Time Points: Aliquots of the plasma-ADC mixture are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours).

  • Sample Preparation: The collected aliquots are processed to separate the ADC from the plasma proteins. This can be achieved through methods like protein precipitation or affinity capture of the ADC.

  • Analysis: The amount of intact ADC and released payload is quantified using techniques such as:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact ADC, free payload, and any metabolites.

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the concentration of the intact ADC.

    • HPLC (High-Performance Liquid Chromatography): To separate and quantify the free payload.

  • Data Interpretation: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the ADC's half-life in plasma.

In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the linker to cleavage by cathepsin B and determine the rate of payload release.

Methodology:

  • Reaction Setup: The ADC is incubated with purified cathepsin B in an appropriate assay buffer (typically at an acidic pH to mimic the lysosomal environment) at 37°C.

  • Enzyme Activation: Cathepsin B may require pre-activation according to the manufacturer's instructions.

  • Time Points: Aliquots of the reaction mixture are taken at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a protease inhibitor or by rapid freezing.

  • Analysis: The samples are analyzed by LC-MS or HPLC to quantify the amount of released payload and the remaining intact ADC.

  • Data Interpretation: The rate of payload release is calculated to determine the cleavage efficiency of the linker by cathepsin B.

Mandatory Visualization

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

Experimental Workflow for Linker Stability Assay

Linker_Stability_Workflow Start Start: ADC Sample Incubation Incubate with Plasma or Enzyme (e.g., Cathepsin B) at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Sample_Prep Sample Preparation (e.g., Protein Precipitation) Time_Points->Sample_Prep Analysis LC-MS / HPLC / ELISA Analysis Sample_Prep->Analysis Data Quantify Intact ADC and Released Payload Analysis->Data End End: Determine Linker Stability / Cleavage Rate Data->End

Caption: Workflow for evaluating ADC linker stability and cleavage.

Conclusion

The choice between Val-Ala and Val-Cit linkers is a critical, context-dependent decision in ADC development.

  • Val-Cit remains a robust and widely validated linker, backed by extensive clinical data. Its faster cleavage rate may be advantageous for certain applications. However, its hydrophobicity and instability in mouse plasma present challenges for the development of ADCs with high DARs and for preclinical evaluation.

  • Val-Ala offers significant advantages in terms of lower hydrophobicity, leading to reduced aggregation and the potential for higher drug loading, especially with lipophilic payloads. Its improved stability in mouse models simplifies preclinical in vivo studies.

Ultimately, the optimal linker choice depends on the specific properties of the antibody, the payload, and the desired therapeutic profile of the ADC. Empirical testing of both linker types with the specific components of interest is essential for maximizing the therapeutic potential of a novel antibody-drug conjugate.

References

Assessing the Bystander Effect of MC-Val-Ala-PAB-PNP ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Antibody-Drug Conjugates (ADCs) in treating heterogeneous tumors is significantly enhanced by the "bystander effect." This phenomenon, where the cytotoxic payload released from a targeted cancer cell kills adjacent, antigen-negative cells, is largely governed by the design of the ADC, particularly its linker and payload.[1][2] This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the cleavable MC-Val-Ala-PAB-PNP linker system against other common linker technologies, supported by experimental data and detailed methodologies.

The this compound linker is a protease-cleavable system designed for controlled payload release within the tumor microenvironment. The valine-alanine (Val-Ala) dipeptide is specifically cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[3] This targeted cleavage, combined with a self-immolative p-aminobenzyl (PAB) spacer, ensures the release of an unmodified, potent cytotoxic payload. The ability of this released payload to permeate cell membranes and affect neighboring cells is the cornerstone of the bystander effect.[1]

Mechanism of Bystander Killing with this compound ADCs

The bystander effect of an ADC with a this compound linker is a multi-step process:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of an antigen-positive (Ag+) cancer cell and is internalized, typically through endocytosis.[1]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

  • Proteolytic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Ala dipeptide of the linker.

  • Payload Release and Diffusion: Following cleavage, the PAB spacer self-immolates, releasing the active cytotoxic payload. If the payload is membrane-permeable (e.g., MMAE), it can diffuse out of the Ag+ cell.

  • Bystander Cell Killing: The diffused payload enters adjacent antigen-negative (Ag-) cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.

cluster_Ag_plus Antigen-Positive (Ag+) Cell cluster_Ag_minus Antigen-Negative (Ag-) Cell ADC binds to Antigen ADC binds to Antigen Internalization (Endocytosis) Internalization (Endocytosis) ADC binds to Antigen->Internalization (Endocytosis) Lysosome Lysosome Internalization (Endocytosis)->Lysosome Cleavage of Val-Ala by Cathepsin B Cleavage of Val-Ala by Cathepsin B Lysosome->Cleavage of Val-Ala by Cathepsin B Payload Release Payload Release Cleavage of Val-Ala by Cathepsin B->Payload Release Ag+ Cell Death Ag+ Cell Death Payload Release->Ag+ Cell Death Payload Diffusion Payload Diffusion Payload Release->Payload Diffusion Bystander Effect Ag- Cell Death Ag- Cell Death Payload Diffusion->Ag- Cell Death

Mechanism of this compound ADC Bystander Effect.

Comparative Analysis of ADC Linkers and Bystander Effect

The capacity of an ADC to induce a bystander effect is fundamentally linked to its linker's cleavability and the membrane permeability of its payload. ADCs with non-cleavable linkers, such as T-DM1 (Kadcyla®) which uses an SMCC linker, exhibit minimal to no bystander effect because the payload is released with a charged amino acid residue, hindering its diffusion across cell membranes. In contrast, ADCs with cleavable linkers, like those utilizing the Val-Ala or Val-Cit motifs, can induce a potent bystander effect, provided the payload is sufficiently lipophilic and neutral.

ADC Linker TypeExample LinkerCleavage MechanismPayload Permeability DependentBystander EffectReference ADC
Protease-Cleavable MC-Val-Ala-PAB Cathepsin B in lysosomeYesYes (Surrogate: T-vc-MMAE)
Protease-CleavableMC-Val-Cit-PABCathepsin B in lysosomeYesYesBrentuximab vedotin (Adcetris®)
pH-SensitiveHydrazoneAcidic pH in endosome/lysosomeYesYes(Various preclinical ADCs)
Non-Cleavable SMCC Proteolytic degradation of antibodyNoMinimal/No Trastuzumab emtansine (T-DM1)

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. A common method is the co-culture assay, where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing.

ADC (Surrogate)Linker TypePayloadAntigen-Positive Cell Line (HER2+)Antigen-Negative Cell Line (HER2-)Bystander Killing of Ag- Cells
T-vc-MMAE Val-Cit (Cleavable)MMAEN87, SKBR3, BT474GFP-MCF7Significant
T-DM1 SMCC (Non-cleavable)DM1SKBR3MCF7Minimal/No
DS-8201a (T-DXd) GGFG (Cleavable)DeruxtecanSKBR3MCF7Significant

Note: T-vc-MMAE is used as a surrogate for an this compound ADC with an MMAE payload due to the similar protease-cleavable dipeptide mechanism. Studies have shown a direct correlation between the number of antigen-positive cells and the magnitude of the bystander effect.

Experimental Protocols for Evaluating the Bystander Effect

Accurate assessment of the bystander effect is crucial for the preclinical development of ADCs. The following are detailed protocols for key in vitro and in vivo experiments.

In Vitro Co-culture Bystander Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.

Start Start Seed Ag+ and Ag- cells Seed Ag+ and fluorescently labeled Ag- cells in a 96-well plate (co-culture and monoculture controls) Start->Seed Ag+ and Ag- cells Incubate overnight Incubate overnight to allow cell adherence Seed Ag+ and Ag- cells->Incubate overnight Treat with ADC Treat with serial dilutions of ADC, isotype control, and free payload Incubate overnight->Treat with ADC Incubate for 72-120h Incubate for a defined period (e.g., 72-120 hours) Treat with ADC->Incubate for 72-120h Measure Viability Measure viability of fluorescent Ag- cells (e.g., via fluorescence imaging or flow cytometry) Incubate for 72-120h->Measure Viability Analyze Data Analyze data to determine the extent of bystander killing Measure Viability->Analyze Data End End Analyze Data->End

Workflow for an In Vitro Co-culture Bystander Assay.

Methodology:

  • Cell Preparation:

    • Antigen-positive (Ag+) cells (e.g., SKBR3 for HER2-targeting ADCs).

    • Antigen-negative (Ag-) cells engineered to express a fluorescent protein (e.g., GFP-MCF7) for easy identification and quantification.

  • Cell Seeding:

    • Seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of Ag+ cells.

    • Include monoculture controls of Ag+ cells alone and Ag- cells alone.

  • ADC Treatment:

    • Prepare serial dilutions of the test ADC (with this compound linker), a non-cleavable linker ADC (e.g., T-DM1) as a negative control, and an isotype control ADC.

    • Add the ADC solutions to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72-120 hours.

  • Quantification:

    • Assess the viability of the GFP-expressing Ag- cells using a fluorescence plate reader or high-content imaging system. The reduction in fluorescence intensity in the co-culture wells compared to the Ag- monoculture control indicates bystander killing.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium from the target cells and can subsequently kill bystander cells.

Methodology:

  • Generate Conditioned Medium:

    • Seed Ag+ cells in a culture plate and allow them to adhere overnight.

    • Treat the cells with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours.

    • Collect the supernatant (conditioned medium).

    • Filter the supernatant through a 0.22 µm sterile filter to remove any detached cells.

  • Treat Bystander Cells:

    • Seed Ag- cells in a new 96-well plate and allow them to adhere overnight.

    • Remove the existing medium and replace it with the collected conditioned medium.

  • Incubation and Quantification:

    • Incubate the plate for 48-72 hours.

    • Assess the viability of the Ag- cells using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®). A decrease in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.

In Vivo Xenograft Model for Bystander Effect Assessment

This model evaluates the bystander effect in a more physiologically relevant setting.

Methodology:

  • Cell Preparation and Inoculation:

    • Prepare a mixture of Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene like luciferase for in vivo imaging.

    • Subcutaneously co-inoculate the cell mixture into immunodeficient mice.

  • Tumor Growth and ADC Treatment:

    • Allow tumors to establish to a predetermined size.

    • Administer the test ADC, a control ADC, and a vehicle control to different groups of mice.

  • Monitoring and Analysis:

    • Monitor tumor volume using calipers.

    • Monitor the growth of the Ag- (luciferase-expressing) tumor cell population using bioluminescence imaging. A reduction in the bioluminescent signal in the group treated with the test ADC compared to controls indicates an in vivo bystander effect.

Conclusion

The this compound linker, as a representative of protease-cleavable systems, is designed to facilitate a potent bystander effect, which is a critical attribute for the efficacy of ADCs against heterogeneous tumors. The comparative data, although often utilizing the closely related Val-Cit linker as a surrogate, strongly supports the superiority of cleavable linkers over non-cleavable linkers in mediating this effect. The provided experimental protocols offer a robust framework for researchers to quantitatively assess and compare the bystander killing capacity of novel ADCs, thereby guiding the rational design of next-generation cancer therapeutics. The choice between different cleavable linkers, such as Val-Ala and Val-Cit, may involve trade-offs in cleavage efficiency and stability, which should be carefully evaluated in the context of the specific ADC and its intended application.

References

A Comparative Guide to In Vitro and In Vivo Correlation for MC-Val-Ala-PAB-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) featuring the cleavable MC-Val-Ala-PAB-PNP linker system. We will delve into the critical relationship between in vitro performance metrics and in vivo efficacy, offering supporting experimental data and detailed protocols to inform the rational design and development of novel ADCs. This guide also presents a comparative analysis with alternative linker technologies to highlight the unique characteristics of the Val-Ala linker.

The this compound linker is a sophisticated system designed for targeted drug delivery. It comprises a maleimidocaproyl (MC) group for antibody conjugation, a Valine-Alanine (Val-Ala) dipeptide selectively cleaved by lysosomal proteases like cathepsin B, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group which acts as a leaving group during the conjugation of the payload. The stability of this linker in systemic circulation and its subsequent cleavage within the target tumor cell are paramount to the ADC's therapeutic window.

Understanding the In Vitro-In Vivo Correlation

A central challenge in ADC development is establishing a strong correlation between preclinical in vitro data and in vivo outcomes. In vitro assays provide foundational insights into an ADC's potential, while in vivo studies in relevant animal models are crucial for evaluating its true therapeutic efficacy and safety profile. A robust in vitro-in vivo correlation (IVIVC) can significantly de-risk and accelerate the transition of promising ADC candidates from the laboratory to clinical trials.

Key in vitro parameters, such as cytotoxicity (IC50), bystander killing potential, and plasma stability, serve as predictive indicators for in vivo performance, including tumor growth inhibition and overall tolerability. For instance, potent in vitro cytotoxicity against antigen-positive cancer cells is a prerequisite for in vivo anti-tumor activity. Similarly, the ability of a released payload to exert a bystander effect in vitro can translate to enhanced efficacy in heterogeneous tumors in vivo. The stability of the ADC in plasma, a critical in vitro assessment, directly impacts its pharmacokinetic profile and potential for off-target toxicities in vivo.

Quantitative Data Comparison

The following tables summarize quantitative data from various preclinical studies, comparing the performance of ADCs with Val-Ala linkers to those with Val-Cit and non-cleavable linkers. Given the limited publicly available data specifically for the full this compound linker, data for Val-Ala containing ADCs are used as a close and relevant surrogate.

Parameter This compound (surrogate data) Val-Cit Linker Non-Cleavable Linker (e.g., SMCC) Reference
In Vitro Cytotoxicity (IC50) Potent, payload-dependentPotent, payload-dependentGenerally potent, payload-dependent[1]
Bystander Effect Moderate, dependent on payload permeabilityGenerally more pronounced than Val-AlaMinimal to none[2]
Plasma Stability (Human) HighHighVery High[3]
Plasma Stability (Mouse) Susceptible to carboxylesterase cleavageSusceptible to carboxylesterase cleavageHigh[4]
Drug-to-Antibody Ratio (DAR) Higher achievable DARs with hydrophobic payloadsLower achievable DARs with hydrophobic payloads due to aggregationGenerally lower and more defined[5]

Table 1: In Vitro Performance Comparison of ADC Linkers. This table highlights the key in vitro characteristics of different ADC linker technologies. The Val-Ala linker allows for higher drug loading with hydrophobic payloads compared to the Val-Cit linker.

Parameter This compound (surrogate data) Val-Cit Linker Non-Cleavable Linker (e.g., SMCC) Reference
Tumor Growth Inhibition Significant tumor regression in xenograft modelsSignificant tumor regression, but can be impacted by instability in mouse modelsEffective tumor growth inhibition, particularly in hematological models
Tolerability Generally well-tolerated at therapeutic dosesTolerability can be affected by premature payload release in mouse modelsOften better tolerated due to high plasma stability
Pharmacokinetics (Half-life) Dependent on the antibody, generally stable in humansSimilar to Val-Ala in humans, but shorter in miceLongest half-life among the compared linkers

Table 2: In Vivo Performance Comparison of ADC Linkers. This table summarizes the in vivo performance of ADCs with different linkers in preclinical models. The stability of the linker in the chosen animal model is a critical factor influencing the observed efficacy and toxicity.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for key experiments cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive and negative cancer cell lines

  • Complete cell culture medium

  • ADC with this compound linker

  • Isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed target antigen-positive and negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This study evaluates the efficacy of an ADC in reducing tumor growth in a xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Human cancer cell line that expresses the target antigen

  • ADC with this compound linker

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the immunodeficient mice.

  • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ADC intravenously (IV) at the desired dose and schedule. The control group receives the vehicle solution.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study for a predetermined period or until the tumors in the control group reach a specified size.

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC.

Protocol 3: Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- cell line should be engineered to express a fluorescent protein, e.g., GFP)

  • Complete cell culture medium

  • ADC with this compound linker

  • Isotype control ADC

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a mixture of Ag+ and Ag- (GFP-expressing) cells in 96-well plates. The ratio of the two cell types can be varied.

  • Allow the cells to adhere overnight.

  • Treat the co-cultures with serial dilutions of the ADC or the isotype control ADC.

  • Incubate the plates for 72-120 hours.

  • Measure the viability of the Ag- (GFP-expressing) cells by quantifying the GFP signal using a fluorescence microscope or plate reader.

  • A decrease in the GFP signal in the presence of the ADC and Ag+ cells, compared to controls, indicates a bystander effect.

Protocol 4: Pharmacokinetic Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of an ADC.

Materials:

  • Mice (species should be carefully chosen based on linker stability)

  • ADC with this compound linker

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to the mice.

  • Collect blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the total antibody, conjugated ADC, and/or free payload in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Visualizing ADC Mechanisms and Workflows

The following diagrams illustrate key concepts in ADC technology.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release & Action ADC ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) Apoptosis Apoptosis BystanderCell->Apoptosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Lysosome->Payload 4. Linker Cleavage Payload->BystanderCell Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Prediction Prediction of In Vivo Performance Cytotoxicity->Prediction Bystander Bystander Effect Assay Bystander->Prediction Stability Plasma Stability Assay Stability->Prediction TGI Tumor Growth Inhibition Tolerability Tolerability / Toxicity PK Pharmacokinetics (PK) Prediction->TGI Prediction->Tolerability Prediction->PK Linker_Comparison cluster_cleavable Cleavable Linkers cluster_noncleavable Non-Cleavable Linkers ADC Antibody-Drug Conjugate ValAla Val-Ala (e.g., this compound) ADC->ValAla ValCit Val-Cit ADC->ValCit Hydrazone Hydrazone (pH-sensitive) ADC->Hydrazone Disulfide Disulfide (Reductive) ADC->Disulfide SMCC SMCC ADC->SMCC

References

Navigating the Crucial Choice: A Comparative Guide to Linker Technology in Antibody-Drug Conjugates and its Impact on Therapeutic Index

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker in an Antibody-Drug Conjugate (ADC) is a paramount decision that profoundly influences its therapeutic success. The linker, the chemical bridge between the monoclonal antibody and the cytotoxic payload, governs the ADC's stability in circulation, the efficiency of payload release at the tumor site, and ultimately, its therapeutic index—the balance between efficacy and toxicity.

This guide provides an objective comparison of ADC linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs. We delve into the critical differences between cleavable and non-cleavable linkers, their mechanisms of action, and the experimental methodologies used to evaluate their impact on the therapeutic window.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Dichotomy

The primary classification of ADC linkers is based on their payload release mechanism.[1]

Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell.[1] This controlled release is triggered by specific conditions such as the acidic environment of endosomes and lysosomes, the presence of specific enzymes like cathepsin B, or a high concentration of reducing agents like glutathione.[2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can diffuse and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1][2]

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC after internalization. This mechanism minimizes the risk of premature drug release and off-target toxicity, as the payload is primarily released inside the target cancer cell. However, this approach generally does not produce a bystander effect, as the released payload remains attached to an amino acid residue from the antibody, rendering it less likely to be cell-permeable.

Quantitative Comparison of Linker Performance

The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Linker TypePayloadTarget Cell LineIC50 (pM)Reference
Val-Cit (Cleavable)MMAEHER2+14.3
β-Galactosidase-cleavableMMAEHER2+8.8
Non-cleavable-HER2+609
Val-Ala (Cleavable)MMAEHER2+92
Sulfatase-cleavableMMAEHER2+61 and 111
cBu-Cit (Cleavable)--Equally potent to Val-Cit

Lower IC50 values indicate higher potency. Note: Direct comparison of IC50 values can be influenced by the specific payload used and the drug-to-antibody ratio (DAR).

Table 2: Plasma Stability

Linker TypeSpeciesStability MetricValueReference
Val-Cit (Cleavable)MouseHalf-lifeHighly unstable
Val-Ala (Cleavable)MouseHalf-lifeSignificantly more stable than Val-Cit
Val-Cit (Cleavable)HumanHalf-life> 230 days
Val-Ala (Cleavable)HumanHalf-lifeHigh stability
Hydrazone (Cleavable)HumanHalf-life~2 days
Silyl ether (Cleavable)HumanHalf-life> 7 days
Sulfatase-cleavableMouseStabilityHigh stability (> 7 days)
SMCC (Non-cleavable)Mouse/RatStabilityHigh stability
CX (triglycyl peptide)MouseHalf-life9.9 days (comparable to SMCC-DM1)

Longer half-life and higher stability values indicate greater stability in plasma.

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

ADC (Linker-Payload)Tumor ModelDoseOutcomeReference
cBu-Cit-PBDXenograft3 mg/kgGreater tumor suppression than Val-Cit-PBD
CX-DM1EGFR & EpCAM Xenografts3 mg/kgMore active than 15 mg/kg of SMCC-DM1 ADC
Disulfide-PBDHuman non-Hodgkin lymphoma xenograftMultiple dosesSimilar activity to Val-Cit-PBD
Non-cleavable ADCRat-4x higher MTD than cleavable ADC
Val-Cit-MMAEL2987 lung adenocarcinoma xenograft>30 mg/kgHigher MTD than hydrazone-MMAE ADC

%TGI (Tumor Growth Inhibition) is a common metric, with higher values indicating greater efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Target-Specific Cytotoxicity Assay

Objective: To determine the potency (IC50) and specificity of an ADC on antigen-positive versus antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC of interest

  • Unconjugated antibody (isotype control)

  • 96-well microplates

  • MTT reagent (or other cell viability assay reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • Viability Assessment:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC of interest

  • Control ADC (e.g., with a non-cleavable linker or a non-binding antibody)

  • 96-well plates

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in the same wells of a 96-well plate at a defined ratio (e.g., 1:1). Include control wells with only GFP-Ag- cells.

  • ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader or by high-content imaging. This will specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of an ADC in a living organism.

Procedure:

  • Tumor Implantation: Subcutaneously inject human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ADC, control ADC, and vehicle control intravenously at the desired dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. TGI is often calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)) * 100.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of an ADC that does not cause unacceptable side effects.

Procedure:

  • Dose Escalation: Administer increasing doses of the ADC to groups of animals (typically mice or rats). The starting doses are often based on literature or previous experience.

  • Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, appearance, and activity. A clinical scoring system is often used.

  • Endpoint Determination: The MTD is typically defined as the dose that causes a certain level of reversible toxicity (e.g., a maximum of 15-20% body weight loss) without causing mortality.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of major organs are performed to identify any organ-specific toxicities.

Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate key pathways and experimental processes.

ADC_Cleavable_Linker_Mechanism Mechanism of a Cleavable Linker ADC cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_bystander Neighboring Cell ADC_stable Stable ADC (Payload Attached) ADC_bound ADC Binds to Antigen ADC_stable->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome (Low pH, High Proteases) Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload_release Payload Release Cleavage->Payload_release Apoptosis Cell Death (Apoptosis) Payload_release->Apoptosis Induces Bystander_cell Antigen-Negative Tumor Cell Payload_release->Bystander_cell Diffuses to Bystander_apoptosis Bystander Cell Death Bystander_cell->Bystander_apoptosis Induces

Mechanism of a cleavable linker ADC.

ADC_NonCleavable_Linker_Mechanism Mechanism of a Non-Cleavable Linker ADC cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_stable Highly Stable ADC (Payload Attached) ADC_bound ADC Binds to Antigen ADC_stable->ADC_bound Tumor Targeting Internalization Internalization (Endocytosis) ADC_bound->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_metabolite Release of Payload- Linker-Amino Acid Metabolite Degradation->Payload_metabolite Apoptosis Cell Death (Apoptosis) Payload_metabolite->Apoptosis Induces

Mechanism of a non-cleavable linker ADC.

ADC_Evaluation_Workflow Experimental Workflow for ADC Linker Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start ADC Design & Synthesis (Cleavable vs. Non-Cleavable Linkers) in_vitro In Vitro Characterization start->in_vitro cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander stability Plasma Stability Assay in_vitro->stability in_vivo In Vivo Evaluation efficacy Xenograft Efficacy Study (%TGI) in_vivo->efficacy pk Pharmacokinetics (PK) Study in_vivo->pk mtd Maximum Tolerated Dose (MTD) Study in_vivo->mtd analysis Data Analysis & Linker Selection cytotoxicity->in_vivo bystander->in_vivo stability->in_vivo efficacy->analysis pk->analysis mtd->analysis

Workflow for ADC linker evaluation.

Conclusion

The choice of linker is a critical determinant of the therapeutic index of an ADC. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors, but may be more susceptible to premature payload release. Non-cleavable linkers generally exhibit superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity, but lack the bystander effect. The optimal linker strategy is dependent on the specific target, payload, and desired mechanism of action. A thorough preclinical evaluation, including the in vitro and in vivo assays detailed in this guide, is essential for making an informed decision and advancing the development of safe and effective ADC therapeutics.

References

advantages of Val-Ala over other dipeptide linkers for ADCs

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the cleavable linkers, dipeptides that are substrates for lysosomal proteases, such as Cathepsin B, are widely employed. This guide provides a detailed comparison of the valine-alanine (Val-Ala) dipeptide linker with other dipeptide linkers, particularly the well-established valine-citrulline (Val-Cit), supported by experimental data to inform rational ADC design.

Mechanism of Action: Targeted Payload Release

Both Val-Ala and Val-Cit linkers are designed to be stable in systemic circulation and to be selectively cleaved within the lysosomal compartment of target cancer cells.[1] Upon binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via the endosomal-lysosomal pathway.[2] The acidic environment and high concentration of proteases, like Cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker.[1][] This cleavage initiates the release of the active cytotoxic payload, leading to cancer cell death.[]

Key Advantages of the Val-Ala Linker

The primary advantages of the Val-Ala linker stem from its physicochemical properties, which can significantly impact the overall characteristics and performance of an ADC.

Reduced Hydrophobicity and Aggregation: A significant challenge in ADC development, especially with hydrophobic payloads, is the tendency for the conjugates to aggregate. The Val-Ala linker is less hydrophobic compared to the more traditional Val-Cit linker. This lower hydrophobicity can mitigate aggregation issues, particularly when aiming for a high drug-to-antibody ratio (DAR). Studies have shown that in random cysteine-conjugated anti-Her2 ADCs, the Val-Ala linker resulted in less aggregation in high DAR structures compared to Val-Cit.

Potential for Higher Drug-to-Antibody Ratios (DAR): The reduced risk of aggregation associated with the Val-Ala linker allows for the successful conjugation of a higher number of drug molecules per antibody. For instance, with lipophilic payloads like PBD dimers, Val-Ala linkers have enabled the achievement of DARs up to 7.4 with limited aggregation (less than 10%), a feat that is often difficult with Val-Cit due to precipitation and aggregation issues. A higher DAR can lead to a more potent ADC, potentially enhancing therapeutic efficacy.

Improved Preclinical Evaluation in Mouse Models: The Val-Cit linker has demonstrated instability in mouse plasma, which can complicate preclinical in vivo studies. The Val-Ala linker, in contrast, exhibits improved stability in mouse plasma, making it a more favorable option for preclinical evaluation and potentially offering more translatable data to the clinical setting.

Comparative Performance Data

The selection between Val-Ala and other dipeptide linkers involves a trade-off between various parameters. The following tables summarize key quantitative data from comparative studies.

ParameterVal-Ala LinkerVal-Cit LinkerOther Dipeptides (e.g., Val-Lys, Val-Arg)Key Takeaways
Hydrophobicity LowerHigherVariableLower hydrophobicity of Val-Ala reduces ADC aggregation, especially with lipophilic payloads.
Achievable DAR High (up to 7.4 with PBDs)Limited by aggregationPayload-dependentVal-Ala allows for higher drug loading without significant aggregation.
Cathepsin B Cleavage Rate Sufficient, but may be slower than Val-CitHigherVariableVal-Cit may offer faster payload release, while Val-Ala's rate is generally sufficient for efficacy.
Plasma Stability (Human) HighHighGenerally HighBoth Val-Ala and Val-Cit linkers exhibit good stability in human plasma, which is crucial for minimizing off-target toxicity.
Plasma Stability (Mouse) More StableLess StableVariableVal-Ala's stability in mouse models makes it more suitable for preclinical in vivo studies.
In Vitro Cytotoxicity Similar to Val-CitSimilar to Val-AlaSimilarBoth linkers demonstrate comparable cell-killing activity in vitro.
Bystander Effect CapableCapableDependent on payload permeabilityThe bystander effect, where the released payload kills neighboring antigen-negative cells, is more dependent on the payload's membrane permeability than the linker itself.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC linker performance.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

  • Quantification Methods:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload adducts.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Seed target cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

  • Incubate the plate at 37°C for a period of 48-144 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Cathepsin B Cleavage Assay

Objective: To determine the rate and efficiency of linker cleavage by Cathepsin B.

Methodology:

  • Incubate the ADC or a model drug-linker conjugate with purified human Cathepsin B in an appropriate buffer at 37°C.

  • Collect samples at different time points.

  • Quench the enzymatic reaction.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload over time.

Visualizing ADC Action and Evaluation

Diagrams can help illustrate the complex processes involved in ADC function and testing.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization CancerCell Cancer Cell Membrane Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1: General mechanism of action of a protease-cleavable ADC.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_assays Comparative Assays cluster_analysis Data Analysis & Selection ADC_ValAla ADC with Val-Ala Linker Stability Plasma Stability (Human, Mouse) ADC_ValAla->Stability Cleavage Cathepsin B Cleavage Assay ADC_ValAla->Cleavage Cytotoxicity In Vitro Cytotoxicity (IC50) ADC_ValAla->Cytotoxicity ADC_Other ADC with Alternative Linker ADC_Other->Stability ADC_Other->Cleavage ADC_Other->Cytotoxicity Data Comparative Data (DAR, Stability, Potency) Stability->Data Cleavage->Data Cytotoxicity->Data Selection Optimal Linker Selection Data->Selection

Figure 2: Workflow for comparing ADC linker performance.

Conclusion

The choice of a dipeptide linker is a critical decision in the design of an ADC. While Val-Cit remains a widely used and effective linker, the Val-Ala linker presents several key advantages, particularly for ADCs with hydrophobic payloads or those requiring a higher DAR. Its lower hydrophobicity leads to reduced aggregation and improved manufacturing feasibility. Furthermore, its enhanced stability in mouse plasma makes it a more reliable choice for preclinical in vivo studies. Ultimately, the optimal linker selection is context-dependent and should be guided by the specific properties of the antibody, the payload, and the desired therapeutic profile of the ADC. Empirical testing of different linkers remains a crucial step in developing a safe and effective ADC therapeutic.

References

Val-Ala Linker in Action: A Comparative Guide to Successful Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate design of an antibody-drug conjugate (ADC) is paramount to its success. A critical component of this design is the linker that connects the monoclonal antibody to the cytotoxic payload. This guide provides a detailed comparison of ADCs utilizing the protease-cleavable MC-Val-Ala-PAB-PNP linker system and its derivatives, with a focus on successful case studies and a comparative analysis against alternative linkers.

The this compound linker is a sophisticated system designed for controlled drug release within the tumor microenvironment. Its valine-alanine (Val-Ala) dipeptide sequence is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. This targeted cleavage ensures that the potent cytotoxic payload is released preferentially at the site of action, minimizing systemic toxicity. This guide delves into the performance of ADCs employing this technology, offering a side-by-side look at their efficacy, safety, and pharmacokinetic profiles compared to ADCs with alternative linkers.

Case Studies: Val-Ala Linker-Based ADCs

Two notable examples of successful ADCs that incorporate a Val-Ala cleavable linker are Loncastuximab tesirine and Camidanlumab tesirine.

Loncastuximab tesirine (Zynlonta®) is an ADC targeting CD19, a B-cell specific marker, and is approved for the treatment of relapsed or refractory large B-cell lymphoma.[1][2] It utilizes a Val-Ala linker to deliver a potent pyrrolobenzodiazepine (PBD) dimer payload.[1]

Camidanlumab tesirine is an investigational ADC targeting CD25, the alpha chain of the IL-2 receptor, which is highly expressed on various hematological malignancies.[3][4] Similar to Loncastuximab tesirine, it employs a Val-Ala linker to deliver a PBD dimer toxin.

Comparative Analysis: Val-Ala vs. Val-Cit Linkers

To provide a comprehensive comparison, this guide will analyze the performance of the Val-Ala linker ADCs against an ADC utilizing a different, yet widely used, cleavable linker: the valine-citrulline (Val-Cit) linker. Polatuzumab vedotin (Polivy®) , which targets CD79b on B cells and uses a Val-Cit linker to deliver the microtubule-disrupting agent monomethyl auristatin E (MMAE), serves as a key comparator.

Performance Data Summary

The following tables summarize the preclinical and clinical performance of Loncastuximab tesirine, Camidanlumab tesirine, and Polatuzumab vedotin.

Table 1: In Vitro Cytotoxicity
ADCTarget Cell Line(s)IC50Reference(s)
Loncastuximab tesirine B-cell lymphoma linesPotent picomolar activity
Camidanlumab tesirine T-cell lymphoma lines< 5 pM
B-cell lymphoma linesGenerally > 5 pM
Polatuzumab vedotin Lymphoma cell linesVaries by cell line
Table 2: In Vivo Efficacy in Xenograft Models
ADCTumor ModelDosing RegimenTumor Growth InhibitionReference(s)
Loncastuximab tesirine CD19-expressing B-cell malignanciesDose-dependentPotent, dose-dependent anti-tumor activity
Camidanlumab tesirine CD25-expressing ALCL (Karpas299)0.05 or 0.1 mg/kg, single doseSynergistic activity with gemcitabine
Polatuzumab vedotin Diffuse Large B-Cell LymphomaNot specifiedSignificantly improved anti-tumor effects in combination with mosunetuzumab
Table 3: Clinical Efficacy
ADCIndicationOverall Response Rate (ORR)Complete Response (CR) RateReference(s)
Loncastuximab tesirine Relapsed/Refractory Large B-cell Lymphoma48.3%24.1%
Camidanlumab tesirine Relapsed/Refractory Hodgkin Lymphoma86.5% (at 45 μg/kg)Not Specified
Polatuzumab vedotin Previously untreated DLBCL (in combination)Not specified as primary endpoint in cited textNot specified as primary endpoint in cited text
Table 4: Pharmacokinetic Parameters
ADCAnalyteKey PK Parameter(s)Value(s)Reference(s)
Loncastuximab tesirine PBD-conjugated antibodyHalf-life (after single 1.5 mg/kg dose)10.4 days
Total antibodyHalf-life (after single 1.5 mg/kg dose)9.9 days
PBD-conjugated antibodySteady-state half-life20.6 days (by ~15 weeks)
Camidanlumab tesirine PBD-conjugated antibodyApparent half-life2.7 days
Total antibodyElimination half-life18.72 days
Polatuzumab vedotin Antibody-conjugated MMAE (acMMAE)Elimination half-life~1 week
acMMAEClearance12.7 to 18.2 mL/kg/day

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in ADC therapy, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Payload->DNA 5. Cell Death Experimental_Workflow_Cytotoxicity start Start seed_cells Seed antigen-positive and antigen-negative cells start->seed_cells treat_cells Treat with serial dilutions of ADC, unconjugated antibody, and free payload seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72-96 hours) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance or luminescence) add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of MC-Val-Ala-PAB-PNP, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar chemical compounds.

This compound and related ADC linkers are integral to the development of targeted cancer therapeutics.[1][2] Due to their potent nature and association with cytotoxic payloads, stringent handling and disposal protocols are mandatory. This document outlines the necessary steps for waste segregation, chemical decontamination, and ultimate disposal.

Chemical and Hazard Profile

A thorough understanding of the chemical properties and potential hazards of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for a closely related compound, Mc-Val-Ala-PAB, which provides a strong basis for assessing the risks associated with this compound. The presence of the p-nitrophenyl (PNP) group in the target compound may influence its reactivity and toxicity profile.

PropertyValueSource
Chemical Name Mc-Val-Ala-PABDC Chemicals
Synonyms Mc-Val-Ala-PAB-OH; ADC linkerDC Chemicals
Molecular Formula C25H34N4O6DC Chemicals
Molecular Weight 486.569 g/mol DC Chemicals
GHS Hazard Class Acute toxicity, Oral (Category 4)DC Chemicals
Acute aquatic toxicity (Category 1)DC Chemicals
Chronic aquatic toxicity (Category 1)DC Chemicals
Hazard Statements H302: Harmful if swallowedDC Chemicals
H410: Very toxic to aquatic life with long lasting effectsDC Chemicals

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize exposure and environmental contamination. This process begins with the segregation of waste at the point of generation and concludes with its ultimate destruction via incineration.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Interim Storage cluster_3 Final Disposal Solid Waste Solid Waste Labeled Hazardous Waste Container (Solid) Labeled Hazardous Waste Container (Solid) Solid Waste->Labeled Hazardous Waste Container (Solid) Liquid Waste (Organic) Liquid Waste (Organic) Labeled Hazardous Waste Container (Liquid) Labeled Hazardous Waste Container (Liquid) Liquid Waste (Organic)->Labeled Hazardous Waste Container (Liquid) Liquid Waste (Aqueous) Liquid Waste (Aqueous) Liquid Waste (Aqueous)->Labeled Hazardous Waste Container (Liquid) Sharps Sharps Labeled Sharps Container Labeled Sharps Container Sharps->Labeled Sharps Container Designated Satellite Accumulation Area Designated Satellite Accumulation Area Labeled Hazardous Waste Container (Solid)->Designated Satellite Accumulation Area Labeled Hazardous Waste Container (Liquid)->Designated Satellite Accumulation Area Labeled Sharps Container->Designated Satellite Accumulation Area Licensed Hazardous Waste Disposal Service Licensed Hazardous Waste Disposal Service Designated Satellite Accumulation Area->Licensed Hazardous Waste Disposal Service Incineration Incineration Licensed Hazardous Waste Disposal Service->Incineration

Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound or its waste, personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

2. Waste Segregation at the Source: Proper segregation of waste is crucial to prevent accidental exposure and to ensure compliant disposal.

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, bench paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container. This container should be lined with a durable plastic bag.

  • Liquid Waste:

    • Organic Solvents: Solutions of this compound in organic solvents (e.g., DMSO, DMF) should be collected in a designated, labeled container for hazardous organic waste.

    • Aqueous Solutions: Aqueous waste containing this compound should be collected in a separate, labeled container for hazardous aqueous waste. Due to the aquatic toxicity of the compound, do not dispose of aqueous solutions down the drain.

  • Sharps: Any sharps, such as needles or glass vials, contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or hazardous chemical waste.

3. Waste Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmentally hazardous).

4. Interim Storage: Waste containers should be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.

5. Final Disposal: The final disposal of all waste streams containing this compound must be conducted through a licensed hazardous waste disposal service. The primary method of destruction for cytotoxic and hazardous chemical waste is high-temperature incineration.

Experimental Protocol: Chemical Decontamination

For spills or decontamination of non-disposable equipment, a chemical degradation procedure can be employed. This protocol is based on the known reactivity of the maleimide and p-nitrophenyl ester functional groups. Hydrolysis of these groups can render the molecule less reactive. This procedure should be performed in a certified chemical fume hood with appropriate PPE.

Materials:

  • Sodium bicarbonate solution (e.g., 1 M) or another suitable basic buffer (pH ~8.0-8.5)

  • UV-Vis spectrophotometer (optional, for monitoring)

  • Appropriate hazardous waste containers

Procedure:

  • Preparation of Decontamination Solution: Prepare a fresh solution of 1 M sodium bicarbonate in water.

  • Application:

    • For Spills: Carefully absorb the bulk of the spill with an inert absorbent material and place it in the solid hazardous waste container. Apply the sodium bicarbonate solution to the contaminated surface, ensuring complete coverage. Let it sit for a minimum of 1 hour.

    • For Equipment: Immerse the contaminated equipment in the sodium bicarbonate solution for a minimum of 1 hour.

  • Hydrolysis Monitoring (Optional): The hydrolysis of the p-nitrophenyl ester can be monitored by observing the formation of the yellow p-nitrophenolate anion using a UV-Vis spectrophotometer.

  • Post-Decontamination Cleaning: After the decontamination period, thoroughly clean the surface or equipment with soap and water. Collect all cleaning materials and the decontamination solution as hazardous aqueous waste.

  • Verification: For critical applications, surface wipe sampling followed by analytical testing (e.g., HPLC) can be used to verify the effectiveness of the decontamination.

Note on Chemical Decontamination: This protocol is designed to reduce the reactivity of the compound. The resulting degradation products, including p-nitrophenol, are still considered hazardous and must be disposed of as hazardous waste.

By implementing these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment, and fostering a culture of safety in advanced drug development.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for MC-Val-Ala-PAB-PNP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling MC-Val-Ala-PAB-PNP, a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs), must adhere to stringent safety protocols due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of its constituent parts and its use in potent compound synthesis necessitates a high degree of caution. The related compound, Mc-Val-Ala-PAB, is classified as harmful if swallowed and very toxic to aquatic life[1]. Furthermore, compounds containing a p-nitrophenyl (PNP) group can cause skin and eye irritation[2][3]. Given that ADC linkers are integral to highly potent APIs, a comprehensive personal protective equipment (PPE) and handling strategy is mandatory to minimize exposure risk[4][5].

Personal Protective Equipment (PPE) Summary

A multi-layered approach to PPE is essential when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles or face shieldDouble-gloving with nitrile glovesDisposable lab coat or gownNIOSH-approved respirator (e.g., N95 or higher)
Solution Preparation and Handling Chemical safety gogglesNitrile glovesDisposable lab coat or gownRequired if not handled in a certified chemical fume hood
Waste Disposal Chemical safety gogglesNitrile glovesDisposable lab coat or gownNot generally required if handling sealed containers

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Designated Areas:

  • All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.

  • For solution-based work, a chemical fume hood is also required to minimize exposure to aerosols or vapors.

  • Designate a specific area for the handling of this compound to prevent cross-contamination.

2. Weighing and Aliquoting:

  • Before handling, ensure all necessary PPE is correctly donned.

  • Use anti-static weighing paper or a container to minimize the dispersion of the powder.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Clean any spills immediately using appropriate procedures (see Spill Management section).

3. Solution Preparation:

  • Add the solvent to the solid compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is securely capped.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Experimental Use:

  • When adding the compound to reaction mixtures or cell cultures, do so in a controlled manner to prevent splashes or aerosol generation.

  • All equipment that comes into contact with the compound should be decontaminated after use.

Disposal Plan: Managing Contaminated Waste

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, weighing paper, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

2. Decontamination:

  • Glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocols B Don Appropriate PPE A->B C Weigh Solid in Containment B->C D Prepare Solution in Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose via EHS G->H

Caption: This diagram outlines the essential steps for safely handling this compound, from initial preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.